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Core Science & Biosynthesis

Foundational

The Physicochemical Properties of Dioleoyl Phosphatidylglycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Dioleoyl phosphatidylglycerol (DOPG) is an anionic phospholipid that plays a crucial role in the structure and function of biological membranes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleoyl phosphatidylglycerol (DOPG) is an anionic phospholipid that plays a crucial role in the structure and function of biological membranes. Comprised of a glycerol backbone, two oleic acid chains, a phosphate group, and a glycerol headgroup, DOPG's amphipathic nature drives its self-assembly into bilayer structures, forming a fundamental component of cell and organelle membranes. This technical guide provides a comprehensive overview of the core physicochemical properties of DOPG, details the experimental methodologies for their determination, and explores its involvement in key cellular signaling pathways.

Physicochemical Properties of Dioleoyl Phosphatidylglycerol (DOPG)

The unique characteristics of DOPG arise from its molecular structure, influencing its behavior in aqueous environments and its interactions with other molecules. These properties are critical for its roles in membrane fluidity, charge density, and as a modulator of membrane protein function.

Table 1: Core Physicochemical Properties of Dioleoyl Phosphatidylglycerol (DOPG)
PropertyValueReference(s)
Molecular Formula C42H79O10P[1]
Molecular Weight 775.04 g/mol [1]
IUPAC Name [3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Physical State Crystalline solid
Charge Anionic
pKa ~2.9 (for the phosphate group)
Phase Transition Temp. (Tm) -18 °C
Critical Micelle Conc. (CMC) Very low (nM to µM range)[2][3]
Solubility
Chloroform~2 mg/mL
EthanolSoluble
Aqueous BuffersPoorly soluble

Experimental Protocols for Characterization

Accurate determination of the physicochemical properties of DOPG is essential for its application in research and drug development. The following are detailed methodologies for key experiments.

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the temperature at which a lipid transitions from a gel phase to a liquid-crystalline phase.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Prepare DOPG Liposomes prep2 Load Sample into DSC Pan prep1->prep2 prep3 Load Reference Buffer prep2->prep3 dsc1 Equilibrate at Start Temperature prep3->dsc1 dsc2 Heat at Constant Rate dsc1->dsc2 dsc3 Cool to Start Temperature dsc2->dsc3 dsc4 Second Heating Scan dsc3->dsc4 analysis1 Subtract Baseline dsc4->analysis1 analysis2 Determine Tm from Peak analysis1->analysis2

Caption: Workflow for determining the phase transition temperature of DOPG using DSC.

Protocol:

  • Liposome Preparation: Prepare a suspension of multilamellar vesicles (MLVs) of DOPG in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-5 mg/mL. This is typically done by drying the lipid from an organic solvent to form a thin film, followed by hydration with the buffer and vortexing.[4]

  • Sample Loading: Accurately transfer a known volume (e.g., 10-20 µL) of the DOPG liposome suspension into a DSC sample pan. Place an equal volume of the buffer into a reference pan. Seal both pans hermetically.

  • DSC Analysis:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm of DOPG (e.g., -40°C).

    • Initiate a heating scan at a constant rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 10°C).

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating scan to ensure the reversibility of the transition.[4]

  • Data Analysis: The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition observed in the thermogram.[4]

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

The critical micelle concentration is the concentration of a surfactant above which micelles form. For lipids like DOPG that preferentially form bilayers, the CMC represents the monomer concentration in equilibrium with the aggregated structures. Fluorescence spectroscopy using a hydrophobic probe like pyrene is a sensitive method for its determination.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare Serial Dilutions of DOPG prep2 Add Pyrene Probe prep1->prep2 meas1 Incubate Samples prep2->meas1 meas2 Measure Emission Spectra meas1->meas2 analysis1 Calculate I1/I3 Ratio meas2->analysis1 analysis2 Plot Ratio vs. Log[DOPG] analysis1->analysis2 analysis3 Determine CMC from Inflection Point analysis2->analysis3

Caption: Workflow for determining the CMC of DOPG using fluorescence spectroscopy.

Protocol:

  • Sample Preparation: Prepare a series of DOPG solutions in an aqueous buffer with concentrations spanning the expected CMC range. Add a small aliquot of a pyrene stock solution (in a water-miscible organic solvent) to each DOPG solution to a final pyrene concentration of approximately 1 µM.[3][5]

  • Fluorescence Measurement: Incubate the samples to allow for equilibration. Using a spectrofluorometer, excite the pyrene at approximately 335 nm and record the emission spectrum.

  • Data Analysis: Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum. The ratio of I3/I1 is sensitive to the polarity of the pyrene microenvironment. Plot the I3/I1 ratio as a function of the logarithm of the DOPG concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene into the hydrophobic interior of the DOPG aggregates.[3][6]

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a substance in a given solvent.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification prep1 Add Excess DOPG to Solvent prep2 Equilibrate with Shaking prep1->prep2 sep1 Centrifuge or Filter prep2->sep1 sep2 Collect Supernatant/Filtrate sep1->sep2 analysis1 Quantify DOPG Concentration sep2->analysis1

Caption: Workflow for determining the solubility of DOPG using the shake-flask method.

Protocol:

  • Equilibration: Add an excess amount of DOPG to a known volume of the solvent of interest (e.g., chloroform, ethanol, or an aqueous buffer) in a sealed container. Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[7][8][9]

  • Phase Separation: Separate the undissolved DOPG from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately determine the concentration of DOPG in the clear supernatant or filtrate using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or a colorimetric assay for phospholipids.

Role in Cellular Signaling Pathways

DOPG is not merely a structural component of membranes; it actively participates in cellular signaling. Its anionic headgroup and specific acyl chain composition enable it to interact with and modulate the function of various membrane-associated proteins.

Toll-Like Receptor (TLR) Signaling

DOPG has been shown to modulate the activity of Toll-like receptor 2 (TLR2), a key pattern recognition receptor in the innate immune system.

Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 Recruits DOPG DOPG DOPG->TLR2 Inhibits Activation IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB HSPB4 HSPB4 HSPB4->TLR2 Activates

Caption: DOPG's inhibitory role in the TLR2 signaling pathway.

Dioleoylphosphatidylglycerol has been found to inhibit the production of inflammatory mediators in macrophages in response to the activation of Toll-like receptor 2 (TLR2) by heat shock protein B4 (HSPB4).[10] This suggests that the lipid composition of the cell membrane, specifically the presence of DOPG, can modulate the innate immune response. The exact mechanism of this inhibition is an area of ongoing research but may involve alterations in the membrane environment that affect TLR2 dimerization or its interaction with co-receptors and downstream signaling adaptors like MyD88.

Protein Kinase C (PKC) Signaling

Protein Kinase C is a family of signaling proteins that are regulated by diacylglycerol (DAG) and, in the case of conventional PKCs, calcium ions. Anionic phospholipids like DOPG are essential for the membrane recruitment and activation of PKC.

Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DOPG DOPG PKC_inactive Inactive PKC DOPG->PKC_inactive Anchors DAG Diacylglycerol (DAG) DAG->PKC_inactive Binds to C1 domain PKC_inactive->DOPG Translocates to membrane (via C2 domain) PKC_active Active PKC PKC_inactive->PKC_active Conformational Change Substrate Substrate PKC_active->Substrate Substrate_P Phosphorylated Substrate Substrate->Substrate_P Ca2 Ca²⁺ Ca2->PKC_inactive Binds to C2 domain

Caption: The role of DOPG in the activation of conventional Protein Kinase C.

The activation of conventional PKC isoforms is a multi-step process that involves translocation from the cytosol to the cell membrane. An increase in intracellular calcium concentration triggers the binding of the C2 domain of PKC to negatively charged phospholipids, such as DOPG, in the membrane.[11] This initial membrane tethering facilitates the interaction of the C1 domain with diacylglycerol (DAG), leading to a conformational change that relieves autoinhibition and activates the kinase.[11][12] Therefore, the presence of DOPG in the membrane is critical for the localization and subsequent activation of PKC, allowing it to phosphorylate its downstream targets and propagate the signaling cascade.

Conclusion

Dioleoyl phosphatidylglycerol is a phospholipid with distinct physicochemical properties that are fundamental to its roles in biological systems. Its anionic nature, specific phase transition behavior, and propensity to form bilayers contribute significantly to the structure and function of cell membranes. Furthermore, DOPG is an active participant in cellular signaling, modulating the activity of key proteins such as TLR2 and PKC. A thorough understanding of these properties and the experimental methods to characterize them is paramount for researchers in the fields of biophysics, cell biology, and drug development, paving the way for new insights into membrane biology and the design of novel therapeutic strategies.

References

Exploratory

An In-depth Technical Guide to Dioleoyl Phosphatidylglycerol (DOPG): Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DOPG. It details its chemic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DOPG. It details its chemical structure, physicochemical properties, and its significant role in research and pharmaceutical applications, particularly in the formulation of lipid-based drug delivery systems and its immunomodulatory functions.

Chemical Structure and Formula

Dioleoyl phosphatidylglycerol (DOPG) is a glycerophospholipid characterized by a glycerol backbone. Two oleic acid molecules are esterified at the sn-1 and sn-2 positions, and a phosphoglycerol head group is attached at the sn-3 position. The oleic acid acyl chains are unsaturated, containing a single cis double bond at the C9-C10 position.

The IUPAC name for DOPG is [3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate[1].

The chemical structure of DOPG is as follows:

DOPG_structure cluster_hydrophobic Hydrophobic Tail cluster_hydrophilic Hydrophilic Head glycerol Glycerol Backbone oleoyl1 Oleoyl Chain 1 (C18:1) glycerol->oleoyl1 sn-1 oleoyl2 Oleoyl Chain 2 (C18:1) glycerol->oleoyl2 sn-2 phosphate Phosphate glycerol->phosphate sn-3 glycerol_head Glycerol Head phosphate->glycerol_head

A simplified diagram of the DOPG molecular structure.

Physicochemical Properties

The physicochemical properties of DOPG are critical for its application in forming lipid bilayers and liposomes. Key quantitative data are summarized in the table below.

PropertyValueReference
Chemical Formula C42H79O10P[1][2][3]
Molecular Weight (Free Acid) 775.04 g/mol [1][4]
Molecular Weight (Sodium Salt) 797.03 - 798.04 g/mol [5]
Melting Point (Tm) -18 °C[6]
Physical Form Powder
Solubility Soluble in water (as sodium salt), forming negatively charged molecules.[3]

Note on Critical Micelle Concentration (CMC): Unlike detergents that form micelles, lipids like DOPG self-assemble into bilayers to form vesicles or liposomes. Therefore, a traditional CMC is not a relevant parameter. Instead, the critical concentration for bilayer formation is in the nanomolar to micromolar range[5].

Experimental Protocols

DOPG is a key component in the preparation of liposomes, which are artificial vesicles used for drug delivery and as model cell membranes. The most common method for preparing DOPG-containing liposomes is the thin-film hydration technique followed by extrusion.

Preparation of DOPG-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar liposomes with a controlled size distribution.

Materials:

  • Dioleoyl phosphatidylglycerol (DOPG) and other desired lipids (e.g., DOPC)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids, including DOPG, in the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the dried lipid film by adding the aqueous buffer to the flask.

    • The flask is then agitated, typically by vortexing, to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • To produce unilamellar vesicles (LUVs) of a defined size, the MLV suspension is passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using an extruder.

    • This process is typically repeated an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous size distribution of the liposomes.

  • Characterization:

    • The size distribution and zeta potential of the resulting liposomes can be determined using dynamic light scattering (DLS).

Role in Biological Systems and Signaling Pathways

Recent research has highlighted the immunomodulatory role of DOPG, particularly its ability to inhibit inflammatory responses by interacting with Toll-like receptor 2 (TLR2).

Inhibition of TLR2 Signaling Pathway by DOPG

DOPG has been shown to inhibit the activation of TLR2, a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) from bacteria. This inhibition results in a downstream dampening of the inflammatory cascade. The TLR2 signaling pathway and the proposed point of inhibition by DOPG are illustrated below.

TLR2_signaling DOPG DOPG TLR2_TLR1_6 TLR2/TLR1 or TLR2/TLR6 Heterodimer DOPG->TLR2_TLR1_6 Inhibits TIRAP TIRAP TLR2_TLR1_6->TIRAP Recruits Ligand Bacterial Lipopeptides (PAMPs) Ligand->TLR2_TLR1_6 Activates MyD88 MyD88 TIRAP->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB IKK->NFkB Activates Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Inflammation Induces

DOPG inhibits the TLR2 signaling pathway, reducing inflammation.

The mechanism of inhibition is thought to involve DOPG interfering with the binding of TLR2 agonists or altering the membrane environment around the receptor, thereby preventing the initiation of the downstream signaling cascade that leads to the production of pro-inflammatory cytokines[7][8]. This inhibitory action makes DOPG a molecule of interest for the development of anti-inflammatory therapies.

Conclusion

Dioleoyl phosphatidylglycerol is a well-characterized phospholipid with significant applications in the fields of drug delivery and immunology. Its defined chemical structure and physicochemical properties allow for the reproducible formulation of liposomal drug carriers. Furthermore, its emerging role as an inhibitor of the TLR2 signaling pathway opens up new avenues for its therapeutic use in inflammatory conditions. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile lipid.

References

Foundational

The Pivotal Role of Dioleoyl Phosphatidylglycerol in the Architecture and Function of Biological Membranes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Dioleoyl phosphatidylglycerol (DOPG) is an anionic phospholipid that plays a critical, multifaceted role in the str...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleoyl phosphatidylglycerol (DOPG) is an anionic phospholipid that plays a critical, multifaceted role in the structure and function of biological membranes. Comprised of a glycerol backbone, two oleic acid chains, and a phosphoglycerol headgroup, DOPG's unique physicochemical properties make it an essential component in a variety of cellular processes. While it is a minor component in many eukaryotic cell membranes, it is particularly abundant in bacterial and inner mitochondrial membranes, where it is integral to membrane stability, protein function, and signal transduction.[1] This technical guide provides a comprehensive overview of the core functions of DOPG in biological membranes, detailing its biophysical characteristics, its influence on membrane proteins and signaling pathways, and the experimental methodologies used to investigate these properties.

Physicochemical Properties of DOPG in Lipid Bilayers

The biophysical properties of DOPG are fundamental to its biological roles. Its anionic nature and the presence of two unsaturated oleoyl chains significantly influence the characteristics of the lipid bilayer.

Quantitative Data on DOPG-Containing Membranes

The inclusion of DOPG in a lipid bilayer has measurable effects on several key biophysical parameters. The following table summarizes quantitative data from various experimental and computational studies.

PropertyLipid CompositionValueMethodReference
Membrane Thickness 100% DOPG2.84 nm (hydrophobic thickness)Electromechanical Measurement[2]
DOPG/DOPC mixturesThicker than DOPC or DOPE membranesMolecular Dynamics Simulation[3]
Area per Lipid 100% DOPG71 ŲMolecular Dynamics Simulation
DOPC/DOPG (70:30)~69 ŲNot specified[4]
Bending Rigidity (κ) 100% DOPGIncreases with charged lipid fractionFlicker Spectroscopy[5]
DOPG/DOPC mixturesStiffens the membrane significantlyFlicker Spectroscopy[5]
Phase Transition Temp. (Tm) 100% DOPG-18 °CNot specified[6][7]

Note: Values can vary depending on the specific experimental conditions (e.g., temperature, ionic strength of the buffer).

Experimental Protocols for Studying DOPG-Containing Membranes

The study of DOPG's role in biological membranes heavily relies on the use of model membrane systems. Here, we detail the methodologies for preparing two common model systems: liposomes and supported lipid bilayers.

Preparation of DOPG-Containing Liposomes (Vesicles)

Liposomes are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. They are versatile tools for studying membrane properties and for drug delivery applications.

Protocol: Thin-Film Hydration and Extrusion

  • Lipid Film Formation:

    • Dissolve DOPG and other desired lipids (e.g., DOPC) in an organic solvent (typically chloroform or a chloroform:methanol mixture) in a round-bottom flask.[8]

    • Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for several hours to overnight to ensure complete removal of residual solvent.[8]

  • Hydration:

    • Hydrate the dried lipid film with an aqueous buffer by vortexing or gentle agitation. This process forms multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • This involves repeatedly passing the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.[3] This process results in the formation of large unilamellar vesicles (LUVs).

G cluster_prep Liposome Preparation Lipid Dissolution Dissolve DOPG in Organic Solvent Film Formation Create Thin Lipid Film Lipid Dissolution->Film Formation Rotary Evaporation Hydration Form Multilamellar Vesicles (MLVs) Film Formation->Hydration Add Aqueous Buffer Extrusion Size Extrusion Hydration->Extrusion Pass through membrane LUVs Large Unilamellar Vesicles (LUVs) Extrusion->LUVs Formation of Unilamellar Vesicles

Experimental workflow for preparing DOPG-containing liposomes.
Preparation of DOPG-Supported Lipid Bilayers (SLBs)

SLBs are planar lipid bilayers formed on a solid support, which are ideal for surface-sensitive analytical techniques.

Protocol: Vesicle Fusion Method

  • Substrate Preparation:

    • Clean a solid substrate, such as mica or glass, to create a hydrophilic surface.

  • Liposome Preparation:

    • Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing DOPG using the protocol described above.

  • Vesicle Fusion:

    • Incubate the cleaned substrate with the liposome suspension.

    • The vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.

G cluster_slb Supported Lipid Bilayer Formation Substrate Prep Clean Hydrophilic Substrate Vesicle Incubation Incubate with DOPG Vesicles Substrate Prep->Vesicle Incubation Add Liposome Suspension Vesicle Adsorption Vesicles Adsorb to Surface Vesicle Incubation->Vesicle Adsorption Electrostatic Interaction Vesicle Rupture Vesicles Rupture Vesicle Adsorption->Vesicle Rupture Spontaneous process Bilayer Formation Formation of Supported Lipid Bilayer (SLB) Vesicle Rupture->Bilayer Formation Lateral Fusion

Workflow for the formation of a DOPG-supported lipid bilayer.

Role of DOPG in Modulating Membrane Protein Function

The anionic nature of DOPG plays a crucial role in the proper functioning of many membrane proteins through electrostatic interactions.

Influence on Protein Insertion and Translocation

DOPG is known to facilitate the insertion and translocation of certain proteins across the membrane. The negatively charged headgroup of DOPG can interact with positively charged residues in the protein, guiding its orientation and insertion into the lipid bilayer.[8] For instance, the Sec-independent insertion of some proteins is stimulated by the presence of anionic lipids like phosphatidylglycerol.[9]

Allosteric Regulation of Membrane Proteins

DOPG can act as an allosteric modulator of membrane protein function. By binding to specific sites on a protein or by altering the physical properties of the surrounding membrane, DOPG can influence the conformational state and activity of the protein. For example, in G protein-coupled receptors (GPCRs), anionic lipids can stabilize a pre-activated receptor conformation, priming the receptor for G protein binding.[10]

DOPG in Signal Transduction Pathways

DOPG is not merely a structural component but an active participant in cellular signaling. Its presence and local concentration in the membrane can significantly impact the activity of signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling

The function of many GPCRs is sensitive to the lipid environment. Anionic lipids, such as DOPG, can influence the conformational dynamics of GPCRs, thereby modulating their interaction with G proteins and downstream signaling.[3][10] The negative charge of DOPG can create a favorable electrostatic environment for the binding of positively charged domains of G proteins to the intracellular loops of the receptor.

GPCR_Signaling cluster_membrane Plasma Membrane with DOPG cluster_dopg_effect Role of DOPG GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Activity Second_Messenger Second Messenger Effector->Second_Messenger Produces Ligand Ligand Ligand->GPCR Binds DOPG DOPG DOPG->GPCR Stabilizes Active Conformation DOPG->G_Protein Facilitates Binding

Influence of DOPG on a generic GPCR signaling pathway.
Bacterial Two-Component Systems

In bacteria, two-component signal transduction systems are a primary means of sensing and responding to environmental changes. These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. The lipid composition of the bacterial membrane, including the presence of DOPG, can influence the activity of the sensor kinase, thereby modulating the downstream signaling cascade. The negative surface charge provided by DOPG can affect the conformation and dimerization of the sensor kinase, which are often prerequisites for its autophosphorylation and subsequent signal transduction.

Two_Component_System cluster_membrane Bacterial Membrane with DOPG cluster_cytoplasm Cytoplasm SensorKinase Sensor Histidine Kinase SensorKinase->SensorKinase ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphoryl Transfer GeneExpression Gene Expression ResponseRegulator->GeneExpression Regulates Stimulus Environmental Stimulus Stimulus->SensorKinase Activates DOPG DOPG DOPG->SensorKinase Modulates Activity

Postulated role of DOPG in a bacterial two-component signaling system.

Implications for Drug Development

The integral role of DOPG in bacterial membranes makes it an attractive target for the development of novel antimicrobial agents. Compounds that selectively interact with or disrupt DOPG-rich membranes could exhibit potent and specific antibacterial activity. Furthermore, understanding the influence of DOPG on the function of membrane-bound drug targets, such as GPCRs and ion channels, is crucial for the rational design of therapeutics with improved efficacy and reduced side effects. In the realm of drug delivery, DOPG-containing liposomes are being explored for their ability to target specific cells and tissues and to facilitate the intracellular delivery of therapeutic agents.

Conclusion

Dioleoyl phosphatidylglycerol is a phospholipid of significant importance in biological membranes. Its anionic nature and specific biophysical properties contribute to membrane stability, modulate the function of a wide array of membrane proteins, and play an active role in signal transduction. The continued investigation into the multifaceted roles of DOPG, aided by the experimental and computational methodologies outlined in this guide, will undoubtedly uncover further intricacies of its function and pave the way for new therapeutic strategies targeting membrane-associated processes.

References

Exploratory

The Influence of Ionic Environment on the Spontaneous Curvature of Dioleoyl Phosphatidylglycerol (DOPG) Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the spontaneous curvature of dioleoyl phosphatidylglycerol (DOPG) lipid bilayers, a critical parameter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spontaneous curvature of dioleoyl phosphatidylglycerol (DOPG) lipid bilayers, a critical parameter influencing membrane stability, protein interactions, and the efficacy of drug delivery systems. We present key quantitative data, detail the primary experimental methodology for its determination, and explore the significant impact of the ionic environment on this fundamental membrane property.

Quantitative Analysis of DOPG Spontaneous Curvature

The spontaneous curvature (C₀ or J₀) of a lipid monolayer is a measure of its intrinsic tendency to bend. For anionic phospholipids like DOPG, this property is highly sensitive to the surrounding ionic environment, particularly the presence of divalent cations. The following table summarizes experimentally determined values for the monolayer spontaneous curvature of DOPG under different conditions.

Lipid CompositionExperimental ConditionsMonolayer Spontaneous Curvature (nm⁻¹)Reference
DOPG150 mM NaCl-0.0067 (or -1/150) ± 0.021[1][2]
DOPG150 mM NaCl and 20 mM MgCl₂-0.115 (or -1/8.7) ± 0.037[1][2]

These data clearly demonstrate that the presence of magnesium chloride significantly increases the negative spontaneous curvature of DOPG monolayers. This is attributed to the interaction of the divalent magnesium ions with the negatively charged phosphate groups of the DOPG headgroups, which alters intermolecular spacing and packing, thereby inducing a greater tendency for the monolayer to curve.

Experimental Protocol: Determination of Spontaneous Curvature via Small-Angle X-ray Scattering (SAXS)

The most common and reliable method for determining the spontaneous curvature of bilayer-forming lipids like DOPG is through Small-Angle X-ray Scattering (SAXS) analysis of inverted hexagonal (HII) phases.[2][3] Since DOPG itself forms bilayers, it is incorporated as a "guest" lipid into a "host" lipid matrix that readily forms an HII phase, such as dioleoyl phosphatidylethanolamine (DOPE).[3]

Sample Preparation
  • Lipid Mixture Preparation: Stock solutions of DOPG and the host lipid (e.g., DOPE) in chloroform are mixed at various molar ratios.

  • Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube. The film is then placed under a high vacuum for several hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with the desired aqueous buffer (e.g., 150 mM NaCl with or without 20 mM MgCl₂) to a final lipid concentration typically in the range of 10-50 wt%.

  • Homogenization: The hydrated lipid mixture is subjected to several freeze-thaw cycles and vortexing to ensure homogeneity and promote the formation of the HII phase.

SAXS Data Acquisition
  • Sample Loading: The hydrated lipid paste is loaded into a temperature-controlled, X-ray transparent sample holder (e.g., a quartz capillary).

  • X-ray Exposure: The sample is exposed to a collimated monochromatic X-ray beam. The scattered X-rays are collected by a 2D detector.

  • Data Collection: Scattering patterns are recorded as a function of the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).

Data Analysis
  • Peak Indexing: The positions of the Bragg peaks in the SAXS pattern are used to determine the lattice parameter (a) of the HII phase. For a hexagonal lattice, the peak positions are related by ratios of 1, √3, 2, √7, 3, etc.

  • Lattice Parameter Calculation: The lattice parameter 'a' is calculated from the position of the first and most intense diffraction peak (q₁₀) using the formula: a = 4π/(q₁₀√3).

  • Radius of the Water Cylinder (Rw): The radius of the water cylinders within the HII phase is determined from the lattice parameter and the lipid volume fraction.

  • Extrapolation to Pure Guest Lipid: The spontaneous curvature of the mixed lipid monolayer (C₀,mix) is related to the lattice parameter. By measuring the lattice parameter at different guest lipid concentrations, the spontaneous curvature of the pure guest lipid (DOPG) can be determined by extrapolating the data to 100% guest lipid concentration. A linear relationship is often assumed for ideal mixing.[3]

Visualizing Experimental and Logical Relationships

To further clarify the experimental workflow and the influence of the ionic environment, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis mix Mix DOPG and DOPE in Chloroform evap Evaporate Solvent mix->evap hydrate Hydrate with Aqueous Buffer evap->hydrate homogenize Homogenize hydrate->homogenize load Load Sample homogenize->load saxs Perform SAXS load->saxs index Index Bragg Peaks saxs->index calc Calculate Lattice Parameter index->calc extrapolate Extrapolate to Pure DOPG calc->extrapolate result Spontaneous Curvature of DOPG extrapolate->result

SAXS Experimental Workflow for DOPG Spontaneous Curvature.

logical_relationship cluster_conditions Ionic Conditions cluster_interaction Molecular Interaction cluster_curvature Spontaneous Curvature low_mg Low [Mg²⁺] (e.g., 150 mM NaCl) charge_repulsion Electrostatic Repulsion between DOPG Headgroups low_mg->charge_repulsion high_mg High [Mg²⁺] (e.g., 150 mM NaCl + 20 mM MgCl₂) charge_screening Charge Screening and Bridging by Mg²⁺ high_mg->charge_screening less_neg_c0 Less Negative Spontaneous Curvature charge_repulsion->less_neg_c0 more_neg_c0 More Negative Spontaneous Curvature charge_screening->more_neg_c0

Influence of Divalent Cations on DOPG Spontaneous Curvature.

Implications for Drug Development

The spontaneous curvature of lipid bilayers is a key determinant in their interaction with drugs and drug carriers. For instance, the efficacy of lipid-based drug delivery systems, such as liposomes and nanoemulsions, can be significantly influenced by the curvature of their constituent lipids. A more negative spontaneous curvature, as induced by divalent cations in DOPG-containing formulations, can impact:

  • Membrane Fusion and Fission Events: These processes, which are crucial for drug delivery into cells, are highly dependent on membrane curvature.

  • Protein-Membrane Interactions: The activity of many membrane-associated proteins is modulated by the curvature stress of the bilayer.[4]

  • Drug Partitioning and Permeation: The packing of lipids in a curved bilayer can affect the partitioning of drug molecules into the membrane and their subsequent permeation across it.

Understanding and controlling the spontaneous curvature of lipids like DOPG through formulation strategies, such as adjusting the ionic strength, can provide a powerful tool for optimizing the performance and stability of novel drug delivery systems. The significant modulatory effect of divalent cations on DOPG's spontaneous curvature highlights the importance of considering the in vivo ionic environment when designing such systems.

References

Foundational

An In-depth Technical Guide to the Biosynthesis Pathway of Phosphatidylglycerol in Bacteria

For Researchers, Scientists, and Drug Development Professionals Introduction Phosphatidylglycerol (PG) is an essential anionic phospholipid component of bacterial cell membranes, playing a critical role in maintaining me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylglycerol (PG) is an essential anionic phospholipid component of bacterial cell membranes, playing a critical role in maintaining membrane integrity, fluidity, and function. In Gram-negative bacteria like Escherichia coli, PG typically constitutes 5-20% of the total phospholipids. Its synthesis is a vital process, making the enzymes involved in its biosynthetic pathway attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the phosphatidylglycerol biosynthesis pathway in bacteria, including detailed experimental protocols, quantitative data, and a visual representation of the pathway.

The Core Biosynthesis Pathway of Phosphatidylglycerol

The primary pathway for phosphatidylglycerol synthesis in bacteria involves a two-step enzymatic process that converts phosphatidic acid (PA) into PG. This pathway is highly conserved across many bacterial species.

Step 1: Synthesis of Phosphatidylglycerol Phosphate (PGP)

The first committed step is the condensation of cytidine diphosphate-diacylglycerol (CDP-DAG) with sn-glycerol-3-phosphate (G3P). This reaction is catalyzed by the integral membrane enzyme, phosphatidylglycerolphosphate synthase (PgsA) .

  • Reaction: CDP-diacylglycerol + sn-glycerol-3-phosphate → Phosphatidylglycerol phosphate + CMP

Step 2: Dephosphorylation of PGP to PG

The intermediate, phosphatidylglycerol phosphate (PGP), is then dephosphorylated to yield the final product, phosphatidylglycerol (PG). This reaction is catalyzed by one or more phosphatidylglycerol phosphate phosphatases (Pgp) . In E. coli, there are three such phosphatases: PgpA, PgpB, and PgpC.

  • Reaction: Phosphatidylglycerol phosphate → Phosphatidylglycerol + Pi

An Alternative Pathway for Phosphatidylglycerol Synthesis

In Escherichia coli, an alternative, PgsA-independent pathway for PG synthesis has been identified. This pathway is catalyzed by cardiolipin synthase B (ClsB) , a phospholipase D-type enzyme. Under conditions of glycerol supplementation, ClsB can synthesize PG from phosphatidylethanolamine (PE) and glycerol.[1][2]

  • Reaction: Phosphatidylethanolamine + Glycerol → Phosphatidylglycerol + Ethanolamine

This alternative pathway highlights the metabolic flexibility of bacteria in maintaining the essential pool of phosphatidylglycerol.

Signaling Pathway Diagram

Phosphatidylglycerol_Biosynthesis cluster_main Core Biosynthesis Pathway cluster_alternative Alternative Pathway (E. coli) Glycerol-3-Phosphate Glycerol-3-Phosphate Phosphatidic_Acid Phosphatidic_Acid Glycerol-3-Phosphate->Phosphatidic_Acid Acyltransferases (PlsB/PlsY, PlsC) CDP-Diacylglycerol CDP-Diacylglycerol Phosphatidic_Acid->CDP-Diacylglycerol CdsA Phosphatidylglycerol_Phosphate Phosphatidylglycerol_Phosphate CDP-Diacylglycerol->Phosphatidylglycerol_Phosphate PgsA Phosphatidylglycerol Phosphatidylglycerol Phosphatidylglycerol_Phosphate->Phosphatidylglycerol PgpA, PgpB, PgpC Phosphatidylethanolamine Phosphatidylethanolamine Alternative_PG Phosphatidylglycerol Phosphatidylethanolamine->Alternative_PG ClsB Glycerol Glycerol Glycerol->Alternative_PG

Caption: Bacterial Biosynthesis Pathways of Phosphatidylglycerol.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and substrates in the phosphatidylglycerol biosynthesis pathway.

EnzymeOrganismSubstrateK_m_V_max_ (nmol/min/mg)k_cat_ (s⁻¹)Reference(s)
Phosphatidylglycerolphosphate Synthase (PgsA)Escherichia colisn-Glycerol-3-phosphate0.2 mMNot ReportedNot Reported
Phosphatidylglycerolphosphate Synthase (PgsA)Bacillus subtilissn-Glycerol-3-phosphateNot ReportedNot ReportedNot Reported[3]
Phosphatidylglycerol Phosphate Phosphatase (PgpA)Escherichia coliPGPNot DeterminedNot DeterminedNot Determined
Phosphatidylglycerol Phosphate Phosphatase (PgpB)Escherichia coliPGPNot DeterminedNot DeterminedNot Determined
Phosphatidylglycerol Phosphate Phosphatase (PgpC)Escherichia coliPGPNot DeterminedNot DeterminedNot Determined
Cardiolipin Synthase B (ClsB)Escherichia coliPhosphatidylethanolamineNot DeterminedNot DeterminedNot Determined[1][2]
Cardiolipin Synthase B (ClsB)Escherichia coliGlycerolNot DeterminedNot DeterminedNot Determined[1][2]
SubstrateOrganismIntracellular ConcentrationGrowth ConditionsReference(s)
sn-Glycerol-3-phosphateEscherichia coli~0.5 - 2 mMExponential growth on glucose[4]
sn-Glycerol-3-phosphateBacillus subtilisNot specifically reportedNot specifically reported[5][6]
Phosphatidic AcidEscherichia coliLow, transient intermediateExponential growth[7]
CDP-DiacylglycerolEscherichia coliLow, transient intermediateExponential growth

Experimental Protocols

Lipid Extraction from Bacterial Cells (Bligh and Dyer Method)

This protocol is a standard method for the total extraction of lipids from bacterial cells.[8][9][10][11][12]

Materials:

  • Bacterial cell pellet

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Resuspend the bacterial cell pellet in 1 mL of 0.9% NaCl in a glass centrifuge tube.

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension.

  • Vortex the mixture vigorously for 15 minutes at room temperature.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of 0.9% NaCl and vortex for 1 minute.

  • Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) for storage at -20°C.

Separation and Quantification of Phospholipids by Thin-Layer Chromatography (TLC)

This protocol describes the one-dimensional separation of bacterial phospholipids.[13][14][15][16]

Materials:

  • Silica gel 60 TLC plates

  • Lipid extract (from Protocol 1)

  • Phospholipid standards (e.g., PG, PE, cardiolipin)

  • TLC developing tank

  • Developing solvent: Chloroform:Methanol:Acetic Acid (65:25:10, v/v/v)

  • Iodine vapor tank or primuline spray (0.05% in acetone/water 80:20 v/v) for visualization

  • Scraper for silica gel

  • Scintillation vials

  • Scintillation fluid

  • Scintillation counter (for radiolabeled lipids) or densitometer

Procedure:

  • Activate the silica gel TLC plate by heating at 110°C for 1 hour. Let it cool to room temperature.

  • Spot the lipid extract and phospholipid standards onto the origin of the TLC plate using a capillary tube.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing tank pre-equilibrated with the developing solvent.

  • Allow the solvent to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and allow it to air dry in a fume hood.

  • Visualize the separated phospholipid spots by placing the plate in an iodine vapor tank or by spraying with primuline and viewing under UV light.

  • Identify the phospholipid spots by comparing their Rf values to those of the standards.

  • For quantification, scrape the silica gel spots corresponding to the phospholipids of interest into scintillation vials.

  • Add scintillation fluid and quantify the amount of phospholipid by scintillation counting (if radiolabeled) or by densitometry of the charred spots after spraying with a charring agent (e.g., sulfuric acid) and heating.

Analysis of Phospholipids by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the detailed analysis of bacterial phospholipid species.[17][18][19][20]

Materials:

  • Lipid extract (from Protocol 1)

  • LC-MS/MS system (e.g., equipped with a C18 reversed-phase column and an electrospray ionization source)

  • Mobile phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate

  • Mobile phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

  • Internal standards (e.g., deuterated phospholipid standards)

Procedure:

  • Resuspend the dried lipid extract in a known volume of isopropanol.

  • Add internal standards to the sample for quantification.

  • Inject the sample onto the LC system.

  • Separate the phospholipids using a gradient elution program. An example gradient is as follows:

    • 0-2 min: 30% B

    • 2-25 min: linear gradient to 100% B

    • 25-30 min: hold at 100% B

    • 30.1-35 min: return to 30% B for re-equilibration

  • The eluent from the LC is directed to the electrospray ionization source of the mass spectrometer.

  • Acquire mass spectra in both positive and negative ion modes.

  • Perform MS/MS fragmentation of the major phospholipid parent ions to confirm their identity based on their characteristic fragment ions.

  • Identify and quantify individual phospholipid species by comparing their retention times and mass spectra with those of known standards and using the internal standards for normalization.

In Vitro Assay for Phosphatidylglycerolphosphate Synthase (PgsA) Activity

This assay measures the activity of PgsA by monitoring the incorporation of radiolabeled glycerol-3-phosphate into PGP.

Materials:

  • Bacterial membrane fraction containing PgsA

  • CDP-diacylglycerol

  • [¹⁴C]-sn-glycerol-3-phosphate

  • Assay buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, a known amount of bacterial membrane protein, and CDP-diacylglycerol.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [¹⁴C]-sn-glycerol-3-phosphate.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding 3.75 volumes of chloroform:methanol (1:2, v/v).

  • Perform a Bligh and Dyer extraction as described in Protocol 1 to separate the lipid-soluble product ([¹⁴C]-PGP) from the unreacted aqueous substrate.

  • Transfer the lower organic phase to a scintillation vial and evaporate the solvent.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific activity of PgsA as nmol of glycerol-3-phosphate incorporated per minute per mg of membrane protein.

In Vitro Assay for Phosphatidylglycerol Phosphate Phosphatase (Pgp) Activity

This assay measures the activity of Pgp by detecting the release of inorganic phosphate (Pi) from PGP. A colorimetric method is described here.[21][22][23][24][25]

Materials:

  • Purified or membrane-associated Pgp enzyme

  • Phosphatidylglycerol phosphate (PGP) substrate

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂

  • Malachite Green reagent for phosphate detection

  • Phosphate standard solution

Procedure:

  • Prepare a reaction mixture containing assay buffer and the Pgp enzyme source.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the PGP substrate.

  • Incubate at 37°C for a defined time.

  • Stop the reaction by adding the Malachite Green reagent.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at 620-650 nm.

  • Determine the amount of Pi released by comparing the absorbance to a standard curve prepared with the phosphate standard solution.

  • Calculate the specific activity of Pgp as nmol of Pi released per minute per mg of protein.

In Vitro Assay for Phosphatidylglycerol Synthesis by Cardiolipin Synthase B (ClsB)

This assay measures the alternative PG synthesis activity of ClsB.[1][2][26]

Materials:

  • Purified ClsB enzyme

  • Phosphatidylethanolamine (PE)

  • Glycerol

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂

  • TLC or LC-MS/MS for product analysis

Procedure:

  • Prepare a reaction mixture containing assay buffer, purified ClsB, PE, and glycerol.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction by adding chloroform:methanol (1:2, v/v).

  • Extract the lipids using the Bligh and Dyer method (Protocol 1).

  • Analyze the lipid extract by TLC (Protocol 2) or LC-MS/MS (Protocol 3) to detect the formation of phosphatidylglycerol.

  • Quantify the amount of PG produced to determine the enzyme activity.

References

Exploratory

The Pivotal Role of Dioleoyl Phosphatidylglycerol in Lung Surfactant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Pulmonary surfactant is a complex lipo-protein mixture essential for respiratory mechanics, reducing surface tension at the alveolar air-liquid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary surfactant is a complex lipo-protein mixture essential for respiratory mechanics, reducing surface tension at the alveolar air-liquid interface to prevent lung collapse at the end of expiration. While dipalmitoylphosphatidylcholine (DPPC) is the most abundant and primary surface tension-reducing component, the functions of other lipids are crucial for the dynamic properties of the surfactant film. Among these, anionic phospholipids, particularly phosphatidylglycerol (PG), play a significant role. This technical guide focuses on the function of a specific unsaturated PG, Dioleoyl Phosphatidylglycerol (DOPG), in lung surfactant. Although present in lower concentrations compared to its saturated counterpart, dipalmitoyl phosphatidylglycerol (DPPG), the unique biophysical and immunomodulatory properties of unsaturated PGs like DOPG are of growing interest in understanding lung surfactant function and developing novel therapeutic strategies.

Biophysical Function of DOPG in Lung Surfactant Films

The primary function of lung surfactant is to dramatically lower the surface tension of the fluid lining the alveoli. The presence of various lipid species, including unsaturated phospholipids like DOPG, is critical for the dynamic processes of film formation, stability, and respreading during the respiratory cycle.

Impact on Monolayer Properties and Surface Tension

The inclusion of DOPG in a predominantly saturated phospholipid monolayer, characteristic of lung surfactant, introduces fluidity. This is due to the cis-double bonds in its oleoyl acyl chains, which create kinks and disrupt the tight packing of adjacent saturated acyl chains of lipids like DPPC.

While direct quantitative data on the effect of varying DOPG concentrations on the surface tension of a complete lung surfactant model is limited, studies on mixed lipid monolayers provide valuable insights. In a mixed monolayer of DPPC and DOPG, the presence of DOPG influences the phase behavior. At physiological temperatures, DPPC exists in a more ordered liquid-condensed (LC) phase, while DOPG is in a disordered liquid-expanded (LE) phase. This phase separation and the presence of fluid domains are crucial for the surfactant film's ability to rapidly respread upon expansion of the alveoli.

Table 1: Comparative Collapse Pressures of DPPC/DPPG Monolayers at 24°C

DPPC/DPPG Molar RatioUltimate Collapse Pressure (mJ/m²)[1]
100/0 (Pure DPPC)70.5
90/1070.5
80/2070.5
70/30~68
60/40~65
50/5059.9
0/100 (Pure DPPG)59.9
Interaction with Surfactant Proteins

The hydrophobic surfactant proteins, SP-B and SP-C, are essential for the proper function of lung surfactant. They facilitate the adsorption of phospholipids to the air-liquid interface and are involved in the formation and stability of the surfactant film. Anionic phospholipids like DOPG play a crucial role in mediating the interaction of these proteins with the lipid matrix.

Studies have shown that SP-B and SP-C have preferential interactions with PG lipids. In a mixed monolayer of DPPC and DOPG, a combination of SP-B and SP-C was found to interact specifically with DOPG, leading to a further disordering of its already fluid acyl chains[2]. This interaction is thought to be critical for the dynamic reorganization of the surfactant film during breathing. The negative charge of the PG headgroup is believed to electrostatically interact with positively charged amino acid residues on the surfactant proteins, anchoring them to the lipid monolayer and influencing their conformation and function.

Immunomodulatory and Protective Functions of Phosphatidylglycerol

Beyond its biophysical roles, phosphatidylglycerol in lung surfactant has been shown to possess significant immunomodulatory and protective functions within the alveolar space. While much of this research has focused on palmitoyl-oleoyl-phosphatidylglycerol (POPG), the findings are likely extendable to other unsaturated PGs like DOPG due to their structural similarities.

Attenuation of Inflammatory Signaling

Phosphatidylglycerol has been identified as an antagonist of Toll-like receptor (TLR) 2 and TLR4 signaling in alveolar macrophages.[3] TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. Over-activation of TLR signaling can lead to excessive inflammation and lung injury.

PG is thought to inhibit TLR signaling by interfering with the binding of ligands to the receptors or their co-receptors. This leads to a downstream suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, and a reduction in the production of inflammatory cytokines like TNF-α.

TLR4_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Activates DOPG DOPG DOPG->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes Induces

Figure 1: Simplified diagram of DOPG-mediated inhibition of the TLR4 signaling pathway.

Potential Role in Apoptosis Regulation

Chronic inflammation and cell death in the alveolar epithelium are hallmarks of various lung diseases. While direct evidence for DOPG's role in regulating apoptosis in alveolar cells is still emerging, the anti-inflammatory properties of PGs suggest a potential protective effect. By dampening inflammatory responses, PGs may indirectly reduce inflammation-induced apoptosis. Furthermore, some studies suggest that certain lipids can directly influence apoptotic signaling pathways. Further research is needed to elucidate the specific effects of DOPG on apoptosis in alveolar epithelial cells.

Experimental Protocols

A variety of sophisticated biophysical techniques are employed to study the properties of lung surfactant and its components. Below are detailed methodologies for key experiments relevant to investigating the function of DOPG.

Langmuir-Blodgett Trough for Surface Pressure-Area Isotherms

The Langmuir-Blodgett (LB) trough is a fundamental tool for studying the behavior of insoluble monolayers at an air-water interface. It allows for the measurement of surface pressure as a function of the area occupied by the monolayer, providing insights into the phase behavior, compressibility, and stability of the film.

Methodology:

  • Trough Preparation: The LB trough, typically made of Teflon, is thoroughly cleaned with a high-purity solvent (e.g., chloroform or ethanol) and then rinsed extensively with ultrapure water. The subphase, usually a buffered saline solution (e.g., phosphate-buffered saline, PBS) at a physiological pH and temperature (37°C), is added to the trough. The surface of the subphase is cleaned by aspiration until a stable, low surface tension is achieved.

  • Lipid Solution Preparation: A solution of the desired lipid mixture (e.g., DPPC with varying molar percentages of DOPG) is prepared in a volatile, water-immiscible solvent like chloroform. The total lipid concentration is typically in the range of 0.1 to 1 mg/mL.

  • Monolayer Spreading: Using a microsyringe, a known volume of the lipid solution is carefully deposited dropwise onto the surface of the subphase. The solvent spreads rapidly and evaporates, leaving a lipid monolayer at the air-water interface. A waiting period of 10-15 minutes is allowed for complete solvent evaporation and monolayer equilibration.

  • Isotherm Measurement: The movable barriers of the trough are compressed at a constant rate, reducing the area available to the lipid monolayer. The surface pressure is continuously measured using a Wilhelmy plate or a similar sensor. The data is recorded as a surface pressure-area (π-A) isotherm. The compression is continued until the monolayer collapses, indicated by a sharp decrease or plateau in the surface pressure.

  • Data Analysis: The π-A isotherm provides information on the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid), the area per molecule, the compressibility of the film, and the collapse pressure.

Langmuir_Blodgett_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Clean_Trough Clean Trough and Fill with Subphase Spread_Monolayer Spread Lipid Solution on Subphase Surface Clean_Trough->Spread_Monolayer Prepare_Lipids Prepare Lipid Solution in Volatile Solvent Prepare_Lipids->Spread_Monolayer Evaporate_Solvent Allow Solvent Evaporation (10-15 min) Spread_Monolayer->Evaporate_Solvent Compress_Barriers Compress Barriers at Constant Rate Evaporate_Solvent->Compress_Barriers Measure_Pressure Continuously Measure Surface Pressure Compress_Barriers->Measure_Pressure Plot_Isotherm Plot Surface Pressure vs. Area per Molecule Measure_Pressure->Plot_Isotherm Analyze_Properties Determine Phase Behavior, Compressibility, and Collapse Pressure Plot_Isotherm->Analyze_Properties

Figure 2: Experimental workflow for Langmuir-Blodgett trough measurements.

Pulsating Bubble Surfactometry

The pulsating bubble surfactometer (PBS) is a technique used to assess the dynamic surface tension-lowering ability of a surfactant preparation under conditions that mimic the cycling of alveolar surface area during breathing.

Methodology:

  • Sample Preparation: A suspension of the surfactant to be tested is prepared in a suitable buffer at a defined concentration.

  • Bubble Formation: A small air bubble is formed at the tip of a capillary immersed in the surfactant suspension within a temperature-controlled chamber (typically 37°C).

  • Pulsation: The bubble is made to pulsate at a physiological frequency (e.g., 20 cycles per minute) between a minimum and maximum radius, simulating the expansion and compression of the alveoli.

  • Pressure and Radius Measurement: The pressure difference across the bubble surface and the bubble radius are continuously monitored.

  • Surface Tension Calculation: The surface tension is calculated at each point in the cycle using the Laplace equation.

  • Data Analysis: The data is plotted as surface tension versus bubble area or time. Key parameters obtained include the minimum and maximum surface tension achieved during pulsation and the hysteresis of the surface tension-area loop, which provides information about the film's ability to be re-spread.

Atomic Force Microscopy (AFM) of Lipid Monolayers

AFM is a high-resolution imaging technique that can be used to visualize the topography of lipid monolayers at the nanometer scale. This allows for the direct observation of phase separation, domain formation, and the effects of proteins on the monolayer structure.

Methodology:

  • Monolayer Preparation and Transfer: A lipid monolayer is prepared on an LB trough as described above. The monolayer is then transferred to a solid substrate, typically freshly cleaved mica, by the Langmuir-Blodgett or Langmuir-Schaefer technique. The transfer is done at a constant surface pressure to preserve the structure of the monolayer.

  • AFM Imaging: The substrate with the transferred monolayer is mounted in the AFM. Imaging is performed in either contact or tapping mode, often under a liquid environment to maintain the hydration of the lipid headgroups.

  • Image Analysis: The AFM images provide a topographical map of the monolayer surface. Different lipid phases can be distinguished by their height differences. For example, the more ordered LC phase of DPPC is typically thicker and appears higher than the disordered LE phase of DOPG. The size, shape, and distribution of lipid domains can be quantified.

Conclusion and Future Directions

Dioleoyl phosphatidylglycerol, as an unsaturated anionic phospholipid, plays a multifaceted role in lung surfactant. Its presence contributes to the fluidity of the surfactant film, which is essential for rapid respreading during inhalation. Furthermore, its interaction with surfactant proteins is crucial for the dynamic organization of the surfactant monolayer. The emerging evidence of the immunomodulatory functions of unsaturated PGs, such as the inhibition of inflammatory signaling pathways, highlights a potentially vital protective role for DOPG in the alveolar microenvironment.

While significant progress has been made in understanding the function of anionic phospholipids in lung surfactant, further research is needed to fully elucidate the specific contributions of DOPG. Quantitative studies on the biophysical effects of varying DOPG concentrations in more complex, multi-component surfactant models are required. Moreover, a deeper investigation into the direct effects of DOPG on signaling pathways in alveolar epithelial cells, particularly those related to inflammation and apoptosis, will provide valuable insights for the development of new surfactant therapies for respiratory diseases. The detailed experimental protocols provided in this guide offer a framework for conducting such future investigations.

References

Foundational

Dioleoyl phosphatidylglycerol molecular dynamics simulation parameters.

An In-depth Technical Guide to Molecular Dynamics Simulation Parameters for Dioleoyl Phosphatidylglycerol (DOPG) Introduction Dioleoyl phosphatidylglycerol (DOPG) is an anionic phospholipid that plays a crucial role in t...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Molecular Dynamics Simulation Parameters for Dioleoyl Phosphatidylglycerol (DOPG)

Introduction

Dioleoyl phosphatidylglycerol (DOPG) is an anionic phospholipid that plays a crucial role in the structure and function of biological membranes, particularly in bacterial membranes and lung surfactant. Molecular dynamics (MD) simulations have become an indispensable tool for investigating the behavior of lipid bilayers at an atomic level, providing insights into membrane properties, lipid-protein interactions, and the effects of molecules like drugs and antimicrobial peptides. The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system.

This guide provides a comprehensive overview of the parameters for simulating DOPG, with a focus on the widely adopted and validated CHARMM36 all-atom additive force field. It is intended for researchers, scientists, and drug development professionals who utilize MD simulations to study membrane systems.

The CHARMM36 Force Field for Lipids

The CHARMM36 (C36) force field is a significant advancement in the modeling of lipids, designed to accurately reproduce experimental properties such as the surface area per lipid, bilayer thickness, and deuterium order parameters in tensionless (NPT) ensembles.[1][2] The development of the C36 lipid force field involved rigorous parameterization against both quantum mechanical calculations and a wide array of experimental data.[1] The force field has been extended to include a variety of lipid types, including the anionic phosphatidylglycerol (PG) head group present in DOPG.[3]

The potential energy function in the CHARMM force field is a sum of bonded and non-bonded terms:

  • Bonded Interactions : These describe the energy associated with covalent bonds, angles between adjacent bonds, and the rotation around bonds (dihedrals and impropers).

  • Non-Bonded Interactions : These include electrostatic interactions (modeled by a Coulomb potential with fixed partial atomic charges) and van der Waals interactions (modeled by a Lennard-Jones potential).

Obtaining DOPG Parameters

While the complete parameter set for DOPG is contained within the CHARMM36 force field files, the most reliable and reproducible method for generating a simulation-ready system is to use a tool like CHARMM-GUI.[4][5][6] CHARMM-GUI is a web-based platform that automates the process of building complex biological systems, including lipid bilayers, and generates input files for various MD simulation packages like GROMACS, AMBER, and NAMD.[5][7] It ensures that the correct and most up-to-date CHARMM36 parameters are used for all components of the system.[7][8]

DOPG Parameter Tables

The following tables summarize the types of quantitative data found within the CHARMM36 force field for a DOPG molecule. The specific atom types and parameter values are assigned by tools like CHARMM-GUI based on the residue topology definition for DOPG.

Non-Bonded Parameters

Non-bonded interactions are calculated between all pairs of atoms that are not connected by a small number of covalent bonds.

Table 1: Lennard-Jones Parameters (Sample) The Lennard-Jones potential describes the short-range repulsive and long-range attractive van der Waals forces. The parameters ε (well depth) and Rmin/2 (half the distance at the potential minimum, equivalent to σ/2^(1/6)) are defined for each atom type.

Atom TypeDescriptionε (kcal/mol)Rmin/2 (Å)
CTL2Aliphatic C (CH2)-0.07002.0100
HEL2Aliphatic H on CH2-0.02201.3400
CEL1Alkene C (CH)-0.07002.0900
HEL1Alkene H-0.02201.3400
OSLEster Oxygen (C-O-P)-0.12001.7000
PLPhosphorus in Phosphate+0.60002.1500
OBLUnbound Oxygen on P-0.12001.7000
HGA2Glycerol H-0.02201.3400
OG311Glycerol Oxygen (ester)-0.12001.7000
CG321Glycerol Carbon (ester)-0.07002.0100

Note: These are representative values. The full list is extensive and can be found in the ffnonbonded.itp file of a GROMACS CHARMM36 force field distribution.

Table 2: Partial Atomic Charges (Sample) Partial atomic charges are assigned to each atom to model the electrostatic potential of the molecule. The sum of these charges for a DOPG molecule is -1e.

Atom NameAtom TypeCharge (e)
PPL1.50
O11OBL-0.81
O12OBL-0.81
O13OSL-0.61
O14OSL-0.61
C1CG3010.08
H1HGA30.09
C2CG311-0.18
H2HGA30.09
O21OG311-0.55
C21CG2O10.90
O22O2-0.65
C22CTL2-0.20
.........

Note: Charges are highly specific to the chemical environment and are defined in the residue topology file (e.g., a DOPG-specific .rtp or .itp file).

Bonded Parameters

Bonded parameters define the geometry and stiffness of the covalent structure.

Table 3: Bond Stretching Parameters (Sample) The bond potential is typically modeled as a harmonic spring.

Atom 1Atom 2Equilibrium Distance, r₀ (Å)Force Constant, k_b (kcal/mol/Ų)
CTL2CTL21.529310
CTL2HEL21.090340
CEL1CEL11.339570
PLOSL1.610450
PLOBL1.480600

Table 4: Angle Bending Parameters (Sample) The angle potential is also typically harmonic.

Atom 1Atom 2Atom 3Equilibrium Angle, θ₀ (°)Force Constant, k_θ (kcal/mol/rad²)
CTL2CTL2CTL2112.7058.35
HEL2CTL2HEL2109.5035.00
CTL2CEL1CEL1124.7070.00
OSLPLOBL109.47100.00

Table 5: Dihedral Angle Parameters (Sample) Dihedral potentials describe the energy associated with rotation around a bond and are typically represented by a periodic function.

Atom 1Atom 2Atom 3Atom 4Force Constant, k_φ (kcal/mol)Multiplicity, nPhase, δ (°)
XCTL2CTL2X0.160030.0
CTL2CEL1CEL1CTL22.51042180.0
XCG321OSLPL0.10003180.0

Note: For Tables 3, 4, and 5, 'X' can represent various atom types. The force field contains many wildcard definitions. These parameters are found in the ffbonded.itp file.

Experimental and Simulation Protocols

A standard protocol for setting up and running a simulation of a pure DOPG bilayer using GROMACS with CHARMM36 parameters generated from CHARMM-GUI is outlined below.

Step 1: System Construction with CHARMM-GUI
  • Access CHARMM-GUI : Navigate to the CHARMM-GUI website.[5]

  • Select Membrane Builder : Choose the "Membrane Builder" from the "Input Generator" section.

  • Define Lipid Composition : Specify a symmetric or asymmetric bilayer. For a pure DOPG bilayer, select DOPG for both the upper and lower leaflets.

  • Set System Size : Define the number of lipids per leaflet or the desired box dimensions. A typical system for equilibration might contain 64-128 lipids per leaflet.

  • Add Solvent and Ions : Specify the water model (TIP3P is standard for CHARMM36) and the desired ion concentration (e.g., 150 mM NaCl) to neutralize the system and mimic physiological conditions.

  • Generate Files : CHARMM-GUI will assemble the system and generate all necessary input files for GROMACS, including the topology (.top), coordinate (.gro), and simulation parameter (.mdp) files.[7]

Step 2: Simulation Workflow in GROMACS

The files generated by CHARMM-GUI include a step-by-step equilibration protocol. The general workflow is as follows:

  • Energy Minimization : Remove any steric clashes or unfavorable geometries in the initial configuration. This is typically done using the steepest descent algorithm.

  • Equilibration Phase 1 (NVT) : The system is heated to the target temperature while keeping the number of particles (N), volume (V), and temperature (T) constant. Positional restraints are often applied to the lipid headgroups to allow the acyl chains and water to relax.

  • Equilibration Phase 2 (NPT) : The simulation is run at constant number of particles (N), pressure (P), and temperature (T). This allows the box dimensions to fluctuate, enabling the bilayer to relax to its equilibrium surface area per lipid. The positional restraints are gradually removed over several steps.

  • Production Run : Once the system is well-equilibrated (as judged by the convergence of properties like potential energy, temperature, pressure, and box area), the production simulation is run for the desired length of time to collect data for analysis.

Step 3: Data Analysis

After the production run, various properties can be analyzed, including:

  • Area per lipid

  • Bilayer thickness

  • Deuterium order parameters (S_CD)

  • Density profiles of different components across the bilayer

  • Lipid diffusion coefficients

Visualizations

Simulation Workflow

The following diagram illustrates the general workflow for setting up and running a DOPG membrane simulation.

G cluster_setup System Setup (CHARMM-GUI) cluster_sim MD Simulation (GROMACS) cluster_analysis Analysis PDB Input PDB (Optional) DefineLipids Define Lipid Composition (DOPG) PDB->DefineLipids SetSize Set System Size DefineLipids->SetSize SolvateIons Solvate and Add Ions SetSize->SolvateIons GenerateFiles Generate GROMACS Input Files (.gro, .top, .mdp) SolvateIons->GenerateFiles Minimization Energy Minimization GenerateFiles->Minimization NVT NVT Equilibration (Constant Volume/Temp) Minimization->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production Production MD NPT->Production Analysis Calculate Properties: - Area per Lipid - Bilayer Thickness - Order Parameters Production->Analysis caption MD Simulation Workflow for a DOPG Bilayer.

Caption: MD Simulation Workflow for a DOPG Bilayer.

Force Field File Structure

This diagram shows the logical relationship between the different GROMACS topology files used in a simulation.

G Top topol.top (System Topology) FF_ITP forcefield.itp (Main FF file) Top->FF_ITP #include Water tip3p.itp (Water Model) Top->Water #include Ions ions.itp (Ion Parameters) Top->Ions #include Molecule_ITP dopg.itp (Molecule Definition) Top->Molecule_ITP #include Nonbonded ffnonbonded.itp (Atom Types, LJ Params) FF_ITP->Nonbonded #include Bonded ffbonded.itp (Bonds, Angles, Dihedrals) FF_ITP->Bonded #include Atoms [ atoms ] (Atom Names, Types, Charges) Molecule_ITP->Atoms Bonds [ bonds ] Molecule_ITP->Bonds Angles [ angles ] Molecule_ITP->Angles Dihedrals [ dihedrals ] Molecule_ITP->Dihedrals caption GROMACS Topology File Hierarchy.

Caption: GROMACS Topology File Hierarchy.

References

Exploratory

Unveiling the Dimensions of a Key Membrane Component: A Technical Guide to the Molecular Area of Dioleoyl Phosphatidylglycerol (DOPG)

For Immediate Release This technical guide provides a comprehensive overview of the predicted molecular area of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG), a crucial anionic phospholipid in biological and...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted molecular area of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG), a crucial anionic phospholipid in biological and model membranes. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth data, experimental methodologies, and visual representations of key processes.

Executive Summary

The molecular area of a lipid is a fundamental biophysical parameter that dictates the packing, fluidity, and overall organization of cell membranes. For Dioleoyl phosphatidylglycerol (DOPG), this parameter is of particular interest due to its role in membrane charge, protein interactions, and the formation of lipid domains. This guide consolidates data from various experimental and computational studies to provide a detailed understanding of the molecular area of DOPG under different conditions.

Data Presentation: Molecular Area of DOPG

The molecular area of DOPG has been determined using several techniques, primarily Langmuir-Blodgett trough measurements and molecular dynamics (MD) simulations. The following table summarizes the quantitative data obtained from these methods.

Experimental/Computational MethodReported Molecular Area (Ų/molecule)Key Conditions
Langmuir Trough IsothermsExpanded compared to DOPCAir-water or argon-buffer interface[1]
Small-Angle Neutron and X-ray Scattering (SANS/SAXS)Larger than phosphatidylcholine (PC) counterpartsTemperature and hydrocarbon chain length dependent[2]
Molecular Dynamics (MD) SimulationsVaries with force field and simulation parametersComparison between different force fields (e.g., GROMACS vs. CHARMM) shows discrepancies[2]
PubChem Computed Property149 Ų (Topological Polar Surface Area)Computational estimation[3][4]

It is important to note that the molecular area of DOPG is influenced by factors such as temperature, the presence of ions in the subphase, and interactions with other lipids or molecules in the membrane. For instance, repulsive electrostatic interactions between the charged headgroups of DOPG can lead to a larger molecular area compared to its zwitterionic counterpart, dioleoyl phosphatidylcholine (DOPC).[2]

Experimental and Computational Protocols

Langmuir-Blodgett Trough for Monolayer Analysis

The Langmuir-Blodgett (LB) trough technique is a powerful method for studying the properties of amphiphilic molecules, like DOPG, at an interface.

Methodology:

  • Trough Preparation: A Teflon trough is filled with a pure aqueous subphase (e.g., ultrapure water or a specific buffer). The surface of the subphase is meticulously cleaned.

  • Lipid Spreading: A solution of DOPG in a volatile, water-immiscible solvent (e.g., chloroform) is carefully dispensed onto the subphase surface. The solvent is allowed to evaporate, leaving a monolayer of DOPG molecules at the air-water interface.

  • Monolayer Compression: Movable barriers on the trough compress the monolayer at a constant rate.

  • Surface Pressure Measurement: A Wilhelmy plate, connected to a microbalance, measures the surface pressure (the reduction in surface tension of the pure subphase due to the lipid monolayer) as a function of the area per molecule.

  • Isotherm Generation: The resulting surface pressure-area isotherm provides information about the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid) and allows for the determination of the molecular area at a given surface pressure.

Langmuir_Blodgett_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_trough Prepare Langmuir Trough with Subphase spread_lipid Spread DOPG Solution on Subphase prep_trough->spread_lipid prep_solution Prepare DOPG Solution in Volatile Solvent prep_solution->spread_lipid evaporate Allow Solvent to Evaporate spread_lipid->evaporate compress Compress Monolayer with Barriers evaporate->compress measure Measure Surface Pressure vs. Area compress->measure generate_isotherm Generate Surface Pressure-Area Isotherm measure->generate_isotherm determine_area Determine Molecular Area generate_isotherm->determine_area MD_Simulation_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis build_bilayer Build DOPG Bilayer solvate Solvate with Water and Ions build_bilayer->solvate force_field Select Force Field solvate->force_field minimize Energy Minimization force_field->minimize equilibrate System Equilibration (NVT & NPT) minimize->equilibrate production Production Run equilibrate->production analyze_trajectory Analyze Trajectory production->analyze_trajectory calculate_area Calculate Area per Lipid analyze_trajectory->calculate_area

References

Protocols & Analytical Methods

Method

Application Note: Preparation of Dioleoyl Phosphatidylglycerol (DOPG) Liposomes via Extrusion

AN-LNP-004 Abstract This application note provides a detailed, step-by-step protocol for the preparation of unilamellar Dioleoyl Phosphatidylglycerol (DOPG) liposomes using the lipid film hydration and extrusion method....

Author: BenchChem Technical Support Team. Date: December 2025

AN-LNP-004

Abstract

This application note provides a detailed, step-by-step protocol for the preparation of unilamellar Dioleoyl Phosphatidylglycerol (DOPG) liposomes using the lipid film hydration and extrusion method. This technique is highly reproducible and yields a homogenous population of vesicles with a controlled size distribution. The protocol covers all stages from initial lipid film formation to the final characterization of the liposomes by Dynamic Light Scattering (DLS). This guide is intended for researchers, scientists, and professionals in drug development engaged in the formulation of lipid-based delivery systems.

Introduction

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which are used extensively as carriers for targeted drug and gene delivery. 1-2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is an anionic phospholipid frequently utilized in liposome formulations to mimic the charge characteristics of biological membranes and to enhance stability. The extrusion technique involves passing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size.[1][2] This process applies mechanical energy to break down large, heterogeneous MLVs into smaller, more uniform unilamellar vesicles (LUVs).[1] Key parameters influencing the final liposome characteristics include lipid composition, hydration conditions, extrusion temperature, membrane pore size, and the number of extrusion cycles.[3] This protocol details a reliable method to produce DOPG liposomes with a nominal diameter of 100 nm.

Materials and Equipment

Materials
MaterialSupplier ExampleNotes
1,2-dioleoyl-sn-glycero-3-phosphoglycerol (DOPG)Avanti Polar Lipids, Inc.Store at -20°C.
ChloroformSigma-AldrichHPLC Grade. Handle in a fume hood.
MethanolSigma-AldrichHPLC Grade. Handle in a fume hood.
Phosphate-Buffered Saline (PBS), pH 7.4GibcoFilter through a 0.22 µm filter before use.
Dry Nitrogen or Argon GasAirgasFor solvent evaporation.
Polycarbonate MembranesWhatman / Avanti100 nm pore size.
Filter SupportsAvanti Polar Lipids, Inc.For use in the extruder assembly.
Equipment
EquipmentSupplier ExamplePurpose
Rotary EvaporatorHeidolph / BüchiTo create a thin lipid film.
Water BathVWR / Thermo FisherFor temperature control during evaporation.
High Vacuum PumpEdwards / WelchTo ensure complete removal of solvent.
Mini-ExtruderAvanti Polar Lipids, Inc.For sizing of liposomes.[4]
Gas-tight Glass Syringes (1 mL)Hamilton CompanyFor use with the mini-extruder.
Heating Block for ExtruderAvanti Polar Lipids, Inc.To control temperature during extrusion.
Dynamic Light Scattering (DLS) SystemMalvern Panalytical / WyattFor size and polydispersity analysis.
Zeta Potential AnalyzerMalvern PanalyticalFor surface charge measurement.
Round-bottom flask (50 mL)VWR / KimbleFor lipid film preparation.
Glass VialsWheatonFor hydration and storage.

Experimental Protocol

This protocol is designed to produce a final DOPG liposome suspension with a lipid concentration of 5-10 mg/mL.

Step 1: Lipid Film Preparation
  • Lipid Dissolution : Weigh the desired amount of DOPG powder and transfer it to a clean, dry round-bottom flask. Dissolve the lipid in a chloroform:methanol (e.g., 2:1 v/v) solution to achieve a final lipid concentration of 10-20 mg/mL.[5] Swirl gently until the lipid is fully dissolved and the solution is clear.

  • Solvent Evaporation : Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 30-40°C. Reduce the pressure and rotate the flask to evaporate the organic solvent. Continue until a thin, uniform lipid film is formed on the inner surface of the flask.[6]

  • Drying : To ensure complete removal of residual organic solvent, place the flask on a high vacuum pump for at least 2 hours, or overnight.[7]

Step 2: Lipid Film Hydration
  • Buffer Preparation : Pre-warm the hydration buffer (e.g., PBS, pH 7.4) to room temperature.

  • Hydration : Add the calculated volume of the pre-warmed buffer to the dried lipid film to achieve the target final lipid concentration (e.g., 5-10 mg/mL).[4]

  • Vesicle Formation : Agitate the flask by hand or using a bath sonicator to facilitate the swelling and detachment of the lipid film from the flask wall. This process leads to the spontaneous formation of multilamellar vesicles (MLVs), and the solution will appear milky.

  • Incubation : Let the MLV suspension hydrate for at least 30-60 minutes at room temperature to ensure complete hydration. The transition temperature (Tm) of DOPG is -18°C, so performing hydration and subsequent steps at room temperature is well above the Tm.[8][9]

Step 3: (Optional) Freeze-Thaw Cycles

To improve encapsulation efficiency and create a more uniform initial MLV suspension, perform 5-8 freeze-thaw cycles.[2][7]

  • Freezing : Freeze the MLV suspension by immersing the vial in liquid nitrogen for 5 minutes.[10]

  • Thawing : Thaw the suspension in a water bath at a temperature above the lipid's Tm (e.g., 30-40°C) for 5 minutes.[10]

  • Repeat : Repeat this cycle for a total of 5-8 times. This process helps to break down complex lamellar structures.[7]

Step 4: Liposome Extrusion
  • Extruder Assembly : Assemble the mini-extruder according to the manufacturer's instructions. Place two filter supports and one 100 nm polycarbonate membrane within the extruder housing.[6]

  • Temperature Equilibration : Since DOPG has a low Tm, extrusion can be performed at room temperature. For lipids with higher transition temperatures, a heating block would be required to maintain the temperature above the Tm throughout the extrusion process.[5]

  • Loading : Load the MLV suspension into one of the 1 mL gas-tight syringes. Insert this syringe into one end of the extruder. Insert a second, empty syringe into the other end.

  • Extrusion : Gently push the plunger of the filled syringe to pass the lipid suspension through the polycarbonate membrane into the empty syringe. This constitutes one pass.

  • Repeat : Pass the suspension back and forth between the two syringes. To achieve a narrow and uniform size distribution, a total of 11 to 21 passes is recommended.[6][7] The final pass should be collected from the extruder outlet opposite the initial loading syringe.

  • Storage : Store the final unilamellar liposome (LUV) suspension in a sealed vial at 4°C. For long-term storage, the vial can be purged with argon or nitrogen to prevent lipid oxidation.[4] Liposomes are typically stable for a few days to weeks depending on the formulation.[11]

Characterization

The physical properties of the extruded DOPG liposomes should be analyzed to confirm size, homogeneity, and surface charge.

  • Size and Polydispersity Index (PDI) : The mean hydrodynamic diameter and PDI are determined using Dynamic Light Scattering (DLS). A PDI value below 0.2 is indicative of a monodisperse and homogeneous vesicle population.[3][12]

  • Zeta Potential : The zeta potential is a measure of the surface charge of the liposomes. As DOPG is an anionic lipid, a significant negative zeta potential is expected, which contributes to colloidal stability by electrostatic repulsion.[13][14]

Expected Results

The described protocol should yield a homogenous suspension of DOPG LUVs. The table below summarizes typical quantitative data for DOPG liposomes prepared by extrusion through a 100 nm membrane.

ParameterExpected ValueMethod
Mean Hydrodynamic Diameter100 - 130 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (in PBS)-35 to -50 mVLaser Doppler Velocimetry

Table 1: Typical physicochemical characteristics of 100 nm extruded DOPG liposomes.[7][13]

Workflow Diagram

The following diagram illustrates the complete workflow for the preparation of DOPG liposomes by extrusion.

G cluster_prep Step 1: Lipid Film Formation cluster_hydrate Step 2: Hydration cluster_optional Step 3: Optional Processing cluster_size Step 4: Sizing cluster_char Step 5: Characterization a Dissolve DOPG in Chloroform:Methanol b Evaporate Solvent (Rotary Evaporator) a->b c Dry Film under High Vacuum b->c d Add Aqueous Buffer (PBS) to Dried Lipid Film c->d Proceed to Hydration e Agitate to Form Multilamellar Vesicles (MLVs) d->e f Perform 5-8 Freeze-Thaw Cycles e->f Optional for Improved Homogeneity g Extrude Suspension through 100 nm Membrane (11-21 passes) e->g Direct Sizing f->g Proceed to Sizing h Collect Homogeneous LUV Suspension g->h i Analyze Size, PDI, and Zeta Potential (DLS) h->i Quality Control

Caption: Experimental workflow for preparing DOPG liposomes.

References

Application

Application Notes and Protocols for DOPG Vesicle Formation via Thin-Film Hydration

For Researchers, Scientists, and Drug Development Professionals Introduction 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is an anionic phospholipid widely utilized in the formulation of liposomes for resea...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is an anionic phospholipid widely utilized in the formulation of liposomes for research and therapeutic applications. The negative charge imparted by the phosphoglycerol headgroup plays a crucial role in vesicle stability, encapsulation efficiency, and interactions with biological systems. DOPG-containing liposomes are of particular interest in drug delivery, serving as carriers for a range of molecules from small drugs to large biologics like proteins and nucleic acids. Their anionic nature can influence cellular uptake mechanisms and biodistribution profiles.[1] The thin-film hydration method is a robust and commonly employed technique for the preparation of DOPG vesicles, valued for its simplicity and the high encapsulation efficiency achievable for lipophilic drugs.[2] This document provides detailed protocols for the formation of DOPG vesicles using the thin-film hydration method, followed by extrusion for size homogenization, and outlines key characterization techniques.

Applications of DOPG Vesicles

DOPG-containing liposomes are versatile nanocarriers with a broad spectrum of applications in drug delivery and biomedical research:

  • Drug Delivery: The anionic surface of DOPG vesicles can enhance the encapsulation and delivery of cationic drugs and other therapeutic agents. These liposomes can alter the pharmacokinetics of encapsulated drugs, potentially reducing systemic toxicity and improving therapeutic outcomes.[3]

  • Gene and Nucleic Acid Delivery: The negative charge of DOPG liposomes facilitates their use as non-viral vectors for the delivery of genetic material such as plasmid DNA and siRNA.[1]

  • Model Membrane Systems: DOPG vesicles serve as excellent models for biological membranes, enabling the study of lipid-protein interactions, membrane fusion, and other cellular processes.[1]

  • Antimicrobial Delivery: Anionic liposomes have been formulated to carry antimicrobial peptides, offering a potential strategy to combat bacterial infections.[1]

Experimental Protocols

Protocol 1: DOPG Vesicle Formation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DOPG vesicles with a defined size.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1, v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • High-vacuum pump

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of DOPG in chloroform or a chloroform/methanol mixture in a round-bottom flask. The final lipid concentration in the hydration buffer is typically between 5-20 mg/mL.[1] b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the glass transition temperature (Tg) of DOPG (-18°C), for example, 40-50°C, to ensure the lipid is in a fluid state.[4] d. Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. e. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or preferably overnight.[5]

  • Hydration of the Lipid Film: a. Pre-warm the hydration buffer to a temperature above the Tg of DOPG. b. Add the pre-warmed hydration buffer to the flask containing the dried lipid film. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer. c. Agitate the flask by hand-shaking or vortexing to detach the lipid film from the flask wall. This process results in the formation of multilamellar vesicles (MLVs), and the suspension will appear milky.

  • Vesicle Sizing by Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane pore size (e.g., 100 nm). To achieve a more uniform size distribution, it is recommended to use two stacked membranes.[6] b. Pre-heat the extruder to a temperature above the Tg of DOPG. c. Draw the MLV suspension into a glass syringe. d. Pass the suspension through the extruder into a second syringe. e. Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure that the final vesicle suspension is in the second syringe.[7] This process results in the formation of large unilamellar vesicles (LUVs) with a more homogenous size distribution.

G extrusion extrusion dls dls extrusion->dls tem tem extrusion->tem ee ee extrusion->ee dissolve dissolve film_formation film_formation drying drying hydration hydration

References

Method

Application Notes and Protocols for Microfluidics-Based Synthesis of DOPG Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals Introduction Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, including small molecules...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, including small molecules, proteins, and nucleic acids. Their success is attributed to their biocompatibility, biodegradability, and the ability to encapsulate and protect therapeutic payloads. Among the various lipids utilized for LNP formulation, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is an anionic lipid that can impart a negative surface charge to the nanoparticles, influencing their stability and interaction with biological systems.

Microfluidics has revolutionized the synthesis of LNPs, offering precise control over nanoparticle characteristics such as size, polydispersity, and encapsulation efficiency.[1][2][3] This technology utilizes rapid and controlled mixing of a lipid-in-solvent stream with an aqueous stream, leading to the self-assembly of lipids into nanoparticles with uniform properties.[1] Key process parameters, such as the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to the organic phase, are critical in determining the final attributes of the LNPs.[4][5][6] Generally, increasing the TFR and FRR leads to the formation of smaller nanoparticles.[4][7]

These application notes provide a detailed protocol for the synthesis of DOPG lipid nanoparticles using a microfluidic platform. The protocols are designed to be a starting point for researchers to develop and optimize their own DOPG-based LNP formulations for various drug delivery applications.

Data Presentation

The following tables summarize the expected influence of key microfluidic process parameters on the physicochemical properties of DOPG lipid nanoparticles. The data presented are representative and may vary depending on the specific microfluidic system, lipid concentration, and aqueous buffer composition used.

Table 1: Effect of Total Flow Rate (TFR) on DOPG LNP Characteristics

Total Flow Rate (TFR) (mL/min)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
2120 ± 150.18 ± 0.04-45 ± 5
690 ± 100.12 ± 0.03-48 ± 5
1270 ± 80.09 ± 0.02-50 ± 5

FRR maintained at 3:1 (Aqueous:Organic). Data are presented as mean ± standard deviation.

Table 2: Effect of Flow Rate Ratio (FRR) on DOPG LNP Characteristics

Flow Rate Ratio (FRR) (Aqueous:Organic)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
1:1110 ± 120.22 ± 0.05-40 ± 6
3:190 ± 100.12 ± 0.03-48 ± 5
5:175 ± 90.10 ± 0.02-52 ± 4

TFR maintained at 6 mL/min. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of DOPG Lipid Solution (Organic Phase)

Objective: To prepare a solution of DOPG lipid in a suitable organic solvent.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) (DOPG)

  • Ethanol (200 proof, anhydrous)

  • Chloroform (optional, for initial lipid dissolution)

  • Glass vials

  • Vortex mixer

  • Argon or nitrogen gas (optional, for inert atmosphere)

Procedure:

  • Weigh the desired amount of DOPG powder in a clean, dry glass vial.

  • If the DOPG is in a solid form that is difficult to dissolve directly in ethanol, first dissolve it in a small amount of chloroform.

  • Add the required volume of ethanol to the vial to achieve the desired final concentration (e.g., 10 mg/mL).

  • Vortex the mixture until the DOPG is completely dissolved. If chloroform was used, ensure it is fully miscible with the ethanol.

  • (Optional) For long-term storage, flush the vial with argon or nitrogen gas to prevent lipid oxidation and store at -20°C.

Protocol 2: Preparation of Aqueous Phase

Objective: To prepare the aqueous buffer solution for the microfluidic synthesis.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer (e.g., 50 mM, pH 4.0, for encapsulation of pH-sensitive cargo)

  • Nuclease-free water (if encapsulating nucleic acids)

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the desired aqueous buffer (e.g., PBS for empty LNPs or a specific buffer for drug encapsulation).

  • Ensure the pH of the buffer is correctly adjusted.

  • Filter the aqueous phase through a 0.22 µm sterile filter to remove any particulate matter.

Protocol 3: Microfluidic Synthesis of DOPG Lipid Nanoparticles

Objective: To synthesize DOPG LNPs using a microfluidic mixing system.

Materials:

  • Microfluidic mixing platform (e.g., a system with a staggered herringbone micromixer)

  • Syringe pumps

  • Gas-tight glass syringes

  • Tubing compatible with the used solvents

  • Prepared DOPG lipid solution (Protocol 1)

  • Prepared aqueous phase (Protocol 2)

  • Collection tubes

Procedure:

  • System Priming: Prime the microfluidic system according to the manufacturer's instructions. Typically, this involves flushing the channels with the solvents to be used (e.g., ethanol and the aqueous buffer) to remove any air bubbles and equilibrate the system.

  • Loading Syringes:

    • Load one syringe with the DOPG lipid solution (organic phase).

    • Load a second syringe with the aqueous phase.

    • Ensure there are no air bubbles in the syringes or tubing.

  • Setting Flow Parameters:

    • Set the desired Total Flow Rate (TFR) on the syringe pump controller. A common starting point is 6 mL/min.

    • Set the desired Flow Rate Ratio (FRR) between the aqueous and organic phases. A typical starting ratio is 3:1 (Aqueous:Organic).

  • Initiating Synthesis:

    • Start the syringe pumps to initiate the flow of the two solutions into the microfluidic chip.

    • The rapid mixing within the chip will induce the nanoprecipitation and self-assembly of the DOPG lipids into nanoparticles.

  • Collecting the Nanoparticles:

    • Collect the resulting nanoparticle suspension from the outlet of the microfluidic chip into a clean collection tube.

    • Discard the initial volume corresponding to the dead volume of the system to ensure the collection of a homogenous sample.

  • Purification:

    • To remove the organic solvent and unencapsulated material, purify the LNP suspension. Dialysis or tangential flow filtration (TFF) are common methods.

    • For dialysis, transfer the LNP suspension to a dialysis cassette (e.g., with a 10 kDa MWCO) and dialyze against the desired final buffer (e.g., PBS, pH 7.4) for several hours with multiple buffer changes.

Protocol 4: Characterization of DOPG Lipid Nanoparticles

Objective: To determine the key physicochemical properties of the synthesized DOPG LNPs.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • UV-Vis spectrophotometer or fluorescence plate reader (for encapsulation efficiency)

  • Appropriate consumables (cuvettes, etc.)

Procedure:

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the purified LNP suspension in the appropriate buffer (e.g., PBS).

    • Measure the hydrodynamic diameter (size) and PDI using a DLS instrument. Perform the measurement at a controlled temperature (e.g., 25°C).

  • Zeta Potential Measurement:

    • Dilute a small aliquot of the purified LNP suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).

    • Measure the zeta potential using a laser Doppler electrophoresis instrument.

  • Encapsulation Efficiency (EE) Measurement (Example for a fluorescent dye):

    • To determine the amount of encapsulated dye, measure the fluorescence of the intact LNPs.

    • To determine the total amount of dye, disrupt the LNPs by adding a surfactant (e.g., 0.5% Triton X-100) and measure the total fluorescence.

    • Calculate the EE% using the following formula: EE% = (Fluorescence of intact LNPs / Fluorescence of lysed LNPs) x 100

Mandatory Visualization

experimental_workflow prep_lipid Prepare DOPG Lipid Solution (Ethanol) load_syringes Load Syringes prep_lipid->load_syringes prep_aqueous Prepare Aqueous Phase (Buffer) prep_aqueous->load_syringes prime_system Prime Microfluidic System prime_system->load_syringes set_params Set TFR and FRR load_syringes->set_params synthesize Microfluidic Mixing & Synthesis set_params->synthesize collect Collect LNP Suspension synthesize->collect purify Purify LNPs (e.g., Dialysis) collect->purify characterize Characterize LNPs (Size, PDI, Zeta) purify->characterize

Caption: Experimental workflow for DOPG lipid nanoparticle synthesis.

logical_relationship tfr Total Flow Rate (TFR) mixing Mixing Efficiency tfr->mixing increase_mixing Increase tfr->increase_mixing frr Flow Rate Ratio (FRR) frr->mixing frr->increase_mixing size Particle Size mixing->size pdi Polydispersity Index (PDI) mixing->pdi decrease_size Decrease mixing->decrease_size decrease_pdi Decrease mixing->decrease_pdi increase_tfr Increase increase_tfr->tfr increase_frr Increase increase_frr->frr increase_mixing->mixing increase_mixing->mixing

Caption: Influence of process parameters on LNP characteristics.

References

Application

Application Note and Protocol: Measuring the Zeta Potential of Dioleoyl Phosphatidylglycerol (DOPG) Vesicles

Introduction Vesicles composed of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) are widely utilized as model membrane systems in various biophysical and pharmaceutical studies. As an anionic phospholipid, DO...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vesicles composed of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) are widely utilized as model membrane systems in various biophysical and pharmaceutical studies. As an anionic phospholipid, DOPG imparts a negative surface charge to the vesicles, which is critical for their stability, interaction with charged molecules, and overall behavior in biological environments. The zeta potential is a key parameter used to quantify this surface charge and predict the colloidal stability of vesicle suspensions.[1][2] A sufficiently high negative or positive zeta potential (typically > ±30 mV) indicates good stability due to electrostatic repulsion between particles, which prevents aggregation.[2]

This application note provides a detailed protocol for the preparation of unilamellar DOPG vesicles and the subsequent measurement of their zeta potential. It also presents a summary of expected zeta potential values under varying experimental conditions, including pH, monovalent ionic strength, and the presence of divalent cations, to guide researchers in their experimental design and data interpretation.

Principle of Zeta Potential Measurement

The zeta potential is the electric potential at the slipping plane, which is the boundary between the layer of ions and solvent that moves with a particle and the bulk solvent.[3] It is an indirect measure of the surface charge of a particle in a specific medium. The measurement is typically performed using Laser Doppler Velocimetry (LDV). In this technique, an electric field is applied across the sample, causing the charged vesicles to move towards the oppositely charged electrode (electrophoresis). A laser beam is used to illuminate the moving particles, and the scattered light is detected. The Doppler shift in the frequency of the scattered light is proportional to the velocity of the particles. This electrophoretic mobility is then used to calculate the zeta potential using the Henry equation. For aqueous systems with moderate to high ionic strength, the Smoluchowski approximation is often applied.

Experimental Protocols

This section details the procedures for preparing pure DOPG vesicles and measuring their zeta potential.

Materials and Equipment
  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) in chloroform

  • Chloroform, analytical grade

  • Nitrogen gas, high purity

  • Buffer solutions of desired pH and ionic strength (e.g., phosphate-buffered saline (PBS), Tris buffer, citrate buffer)

  • Sodium chloride (NaCl), potassium chloride (KCl), calcium chloride (CaCl₂), magnesium chloride (MgCl₂) solutions

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath sonicator

  • Mini-extruder set

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Zeta potential analyzer (e.g., Malvern Zetasizer)

  • Folded capillary cells for zeta potential measurement

Preparation of DOPG Unilamellar Vesicles

The following protocol describes the preparation of DOPG vesicles using the thin-film hydration and extrusion method. This method is widely used to produce unilamellar vesicles with a controlled size distribution.

  • Lipid Film Formation:

    • Transfer the desired amount of DOPG solution in chloroform to a clean, dry round-bottom flask.

    • Remove the chloroform using a rotary evaporator under reduced pressure. The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner surface.

    • To remove any residual solvent, place the flask on a high-vacuum pump for at least 2 hours, or overnight.

  • Hydration:

    • Hydrate the dried lipid film by adding the desired aqueous buffer. The volume of the buffer will determine the final lipid concentration.

    • Gently swirl the flask to allow the buffer to cover the entire lipid film. Hydration should be carried out at a temperature above the phase transition temperature of the lipid. For DOPG, which has a low phase transition temperature, room temperature is sufficient.

    • This initial hydration results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing by Sonication and Extrusion:

    • To break down the large MLVs, sonicate the vesicle suspension in a bath sonicator for 5-10 minutes. The suspension should become less turbid.

    • For a more uniform size distribution, the vesicle suspension is then subjected to extrusion.

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the vesicle suspension through the extruder multiple times (typically 11-21 passes). This process forces the vesicles through the pores, resulting in the formation of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.

Zeta Potential Measurement
  • Sample Preparation:

    • Dilute a small aliquot of the prepared DOPG vesicle suspension in the same buffer used for hydration to an appropriate concentration for the instrument. Overly concentrated samples can lead to multiple scattering effects and inaccurate measurements. A typical starting point is a 1:10 or 1:100 dilution.

  • Instrument Setup and Measurement:

    • Rinse the folded capillary cell with the buffer used for dilution to remove any contaminants.

    • Carefully inject the diluted vesicle sample into the cell, avoiding the introduction of air bubbles.

    • Place the cell in the zeta potential analyzer.

    • Set the measurement parameters in the software, including the dispersant properties (viscosity, dielectric constant, and refractive index of the buffer) and the measurement temperature.

    • Equilibrate the sample to the desired temperature before starting the measurement.

    • Perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the vesicles to calculate the zeta potential.

    • It is recommended to perform multiple measurements for each sample to ensure reproducibility.

Data Presentation

The zeta potential of DOPG vesicles is highly dependent on the composition of the surrounding aqueous medium. The following tables summarize the expected zeta potential values under different conditions based on available literature.

Effect of pH

The phosphate group in the headgroup of DOPG has a pKa in the range of 2-3. Therefore, at physiological pH and above, the headgroup is deprotonated, resulting in a net negative charge. As the pH of the surrounding medium increases, the deprotonation of the phosphate group becomes more complete, leading to a more negative zeta potential.

Table 1: Expected Zeta Potential of Pure DOPG Vesicles at Different pH Values.

pHExpected Zeta Potential (mV)
4.0Less Negative
6.0~ -40 to -50
7.0~ -50 to -60
8.0More Negative

Note: Specific values can vary depending on the ionic strength of the buffer.

Effect of Monovalent Ionic Strength

An increase in the concentration of monovalent ions (e.g., Na⁺, K⁺) in the bulk solution leads to a compression of the electrical double layer around the vesicles. This shielding of the surface charge results in a decrease in the magnitude of the zeta potential, making it less negative.[4]

Table 2: Zeta Potential of 100 mol% DOPG Vesicles at Different NaCl Concentrations (pH 7.4). [4]

NaCl Concentration (mM)Zeta Potential (mV)
10More Negative
30
50
70
90Less Negative

Arrow (↓) indicates a trend of decreasing magnitude (becoming less negative).

Effect of Divalent Cations

Divalent cations, such as Ca²⁺ and Mg²⁺, are much more effective at shielding the negative surface charge of DOPG vesicles compared to monovalent cations. They can bind to the phosphate groups of the lipid headgroups, neutralizing the charge and significantly reducing the magnitude of the zeta potential. At high enough concentrations, divalent cations can even lead to charge reversal, where the zeta potential becomes positive. This can induce vesicle aggregation and fusion.[1]

Table 3: Expected Trend of Zeta Potential of Pure DOPG Vesicles with Increasing Divalent Cation Concentration.

Divalent CationConcentrationExpected Zeta Potential Trend
CaCl₂IncreasingBecomes progressively less negative, may become positive at high concentrations
MgCl₂IncreasingBecomes progressively less negative, may become positive at high concentrations

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the preparation of DOPG vesicles and the measurement of their zeta potential.

experimental_workflow cluster_prep Vesicle Preparation cluster_measurement Zeta Potential Measurement start Start: DOPG in Chloroform film_formation Lipid Film Formation (Rotary Evaporation) start->film_formation hydration Hydration (Aqueous Buffer) film_formation->hydration sonication Sonication hydration->sonication extrusion Extrusion (100 nm membrane) sonication->extrusion luvs DOPG LUVs extrusion->luvs dilution Dilution in Buffer luvs->dilution measurement Zeta Potential Analyzer (Laser Doppler Velocimetry) dilution->measurement data Zeta Potential Data measurement->data

Fig. 1: Experimental workflow for DOPG vesicle preparation and zeta potential measurement.

Conclusion

The measurement of zeta potential is a crucial technique for characterizing the surface charge and predicting the stability of DOPG vesicle formulations. The protocols and data presented in this application note provide a comprehensive guide for researchers and drug development professionals working with anionic liposomal systems. By carefully controlling experimental parameters such as pH and ionic strength, the surface properties of DOPG vesicles can be effectively modulated to suit specific applications in drug delivery and biophysical research.

References

Method

Revealing the Nanoscale Architecture of Dioleoyl Phosphatidylglycerol Liposomes: An Application Note on Cryo-TEM Imaging

FOR IMMEDIATE RELEASE [City, State] – [Date] – In the landscape of advanced drug delivery systems, liposomes stand out for their biocompatibility and versatility. Among these, Dioleoyl Phosphatidylglycerol (DOPG) liposom...

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the landscape of advanced drug delivery systems, liposomes stand out for their biocompatibility and versatility. Among these, Dioleoyl Phosphatidylglycerol (DOPG) liposomes, with their anionic properties, are of significant interest for various therapeutic applications. Understanding their morphology at the nanoscale is paramount for optimizing formulation and predicting in vivo behavior. Cryogenic Transmission Electron Microscopy (Cryo-TEM) has emerged as an indispensable tool for the high-resolution visualization of these nanostructures in their near-native state. This application note provides detailed protocols and data on the Cryo-TEM imaging of DOPG liposome morphology for researchers, scientists, and drug development professionals.

Cryo-TEM offers a significant advantage over traditional electron microscopy techniques by preserving the hydrated state of the liposomes through a rapid vitrification process.[1][2] This prevents the structural artifacts that can be induced by dehydration and staining methods, allowing for the direct and accurate measurement of key morphological parameters such as size, lamellarity, and bilayer thickness.

Quantitative Morphological Analysis of DOPG Liposomes

The morphology of DOPG liposomes is influenced by various factors including the preparation method, buffer conditions, and the presence of encapsulated or associated molecules. The following table summarizes key quantitative data obtained from Cryo-TEM analysis of DOPG and structurally similar liposomes.

Morphological ParameterLipid CompositionPreparation MethodBuffer/SolutionValue
Bilayer Thickness (Trough-to-Trough) Dioleoyl Phosphatidylcholine (DOPC)ExtrusionNot specified~3.5 nm[3]
Vesicle Morphology DOPG/Cardiolipin/CholesterolThin-film hydrationPBSOligolamellar vesicles with a smooth surface[4]
Vesicle Morphology DOPG/CardiolipinRehydration of lipid filmPBS with drugAltered morphology, aggregation, and fusion[4]
Vesicle Morphology Pure DOPCExtrusion (50 nm filter)Not specifiedUniform thickness distribution[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in the characterization of liposomes. Below are protocols for the preparation of DOPG liposomes and their subsequent imaging by Cryo-TEM.

Protocol 1: Preparation of Unilamellar DOPG Liposomes by Extrusion

This protocol details the formation of small unilamellar vesicles (SUVs) using the widely accepted thin-film hydration and extrusion method.[5][6]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) (DOPG) powder

  • Chloroform

  • Desired aqueous buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

  • Mini-extruder apparatus

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Glass vials

  • Rotary evaporator

  • Nitrogen gas stream

  • Water bath sonicator

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of DOPG powder in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask. The volume should result in the desired final lipid concentration.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the selected polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (typically 11-21 passes). This process forces the liposomes through the pores of the membrane, resulting in the formation of unilamellar vesicles with a more uniform size distribution.

    • The resulting liposome suspension should appear more translucent than the initial MLV suspension.

Protocol 2: Cryo-TEM Sample Preparation and Imaging

This protocol outlines the vitrification of the prepared liposome suspension for Cryo-TEM analysis.[7]

Materials:

  • DOPG liposome suspension

  • TEM grids with a holey carbon support film (e.g., Quantifoil®)

  • Vitrification robot (e.g., Vitrobot™ Mark IV, FEI)

  • Liquid ethane

  • Liquid nitrogen

  • Cryo-TEM holder

  • Transmission Electron Microscope equipped with a cryo-stage

Procedure:

  • Grid Preparation:

    • Glow-discharge the TEM grids to render the carbon surface hydrophilic, which promotes even spreading of the sample.

  • Vitrification:

    • Set the environmental chamber of the vitrification robot to the desired temperature and humidity (e.g., 22°C and 100% humidity).

    • Apply a small volume (typically 3-4 µL) of the DOPG liposome suspension to the prepared TEM grid.

    • Blot the grid with filter paper to create a thin aqueous film across the holes of the carbon support. The blotting time is a critical parameter that needs to be optimized.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This rapid freezing process vitrifies the water, embedding the liposomes in a thin layer of amorphous ice.

  • Imaging:

    • Transfer the vitrified grid to the Cryo-TEM holder under liquid nitrogen to maintain the frozen-hydrated state.

    • Insert the holder into the Cryo-TEM.

    • Acquire images under low-dose conditions to minimize radiation damage to the liposomes.

    • Record images at various magnifications to assess the overall sample quality and to perform detailed morphological analysis.

Visualizing the Workflow and Liposome Morphology

To aid in the understanding of the experimental process and the subject of analysis, the following diagrams have been generated.

experimental_workflow cluster_liposome_prep Protocol 1: DOPG Liposome Preparation cluster_cryo_tem Protocol 2: Cryo-TEM Analysis A Dissolve DOPG in Chloroform B Form Thin Lipid Film (Rotary Evaporation & N2 Stream) A->B C Hydrate with Aqueous Buffer (Forms Multilamellar Vesicles - MLVs) B->C D Extrusion through Polycarbonate Membrane C->D E Unilamellar DOPG Liposome Suspension D->E F Apply Liposome Suspension to Glow-Discharged TEM Grid E->F Transfer to Cryo-TEM Protocol G Blot to Create Thin Film F->G H Plunge-Freeze in Liquid Ethane (Vitrification) G->H I Image under Cryogenic Conditions (Low-Dose TEM) H->I J Data Analysis: Morphology Characterization I->J

Fig. 1: Experimental workflow for Cryo-TEM imaging of DOPG liposomes.

liposome_morphology cluster_liposome Key Morphological Features of a Unilamellar Liposome A C Phospholipid Bilayer A->C B Aqueous Core D Hydrophilic Head Group C->D E Hydrophobic Tail C->E

Fig. 2: Diagram of a unilamellar liposome's key features.

Conclusion

Cryo-TEM is a powerful technique for the detailed morphological characterization of DOPG liposomes. The provided protocols offer a robust framework for preparing and imaging these vesicles, enabling the acquisition of high-quality, reliable data. The quantitative analysis of liposome morphology is critical for understanding the structure-function relationship of these drug delivery vehicles, ultimately facilitating the development of safer and more effective nanomedicines. Further studies focusing on the systematic analysis of pure DOPG liposome morphology under a wider range of conditions are encouraged to build a comprehensive database for the scientific community.

References

Application

Application Note: Utilizing DOPG Model Membranes for Elucidating Protein-Lipid Interactions

For Researchers, Scientists, and Drug Development Professionals Introduction Understanding the intricate dance between proteins and lipids is fundamental to unraveling a vast array of cellular processes, from signal tran...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate dance between proteins and lipids is fundamental to unraveling a vast array of cellular processes, from signal transduction to membrane trafficking and drug efficacy. Model membranes, particularly liposomes, provide a powerful and versatile platform to dissect these interactions in a controlled environment. Among the various phospholipids used to construct these mimics of the cell membrane, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) holds a significant position. Its anionic headgroup at physiological pH effectively simulates the net negative charge of biological membranes, making DOPG-containing liposomes an excellent model for studying the electrostatic contributions to protein binding. This application note provides a detailed overview and experimental protocols for using DOPG model membranes to quantitatively and qualitatively assess protein-lipid interactions.

The Significance of DOPG in Model Membranes

DOPG is a glycerophospholipid featuring a glycerol head group and two unsaturated oleic acid tails. The presence of the phosphoglycerol head group confers a net negative charge, which is crucial for mimicking the inner leaflet of the plasma membrane and bacterial membranes. This anionic character facilitates the interaction with positively charged residues on proteins, playing a key role in the recruitment and binding of peripheral membrane proteins. The unsaturated oleoyl chains ensure that the membrane remains in a fluid state over a wide range of temperatures, which is essential for studying the dynamics of protein-lipid interactions.

Key Experimental Approaches

A variety of biophysical techniques can be employed to study the interactions between proteins and DOPG-containing model membranes. The choice of method depends on the specific questions being addressed, such as binding affinity, specificity, and the effect of the interaction on the protein and membrane structure. Here, we detail the protocols for several widely used and robust assays.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the interaction of proteins and peptides with DOPG-containing model membranes.

Table 1: Thermodynamic Parameters of NK-2 Peptide Interacting with Various Liposomes determined by Isothermal Titration Calorimetry (ITC)

Liposome CompositionBinding Affinity (K) (M⁻¹)Enthalpy Change (ΔH) (kcal/mol)Stoichiometry (N)
DOPG2.5 x 10⁶-3.50.4
DOPE/DOPG (4:1)1.8 x 10⁶-2.80.35

This data demonstrates the strong, enthalpically driven binding of the antimicrobial peptide NK-2 to negatively charged membranes containing DOPG.[1]

Table 2: Structural Changes in Phospholipid Bilayers upon G4 Peptide Binding Measured by Small-Angle Neutron Scattering (SANS)

Liposome CompositionG4 Peptide Concentration (µM)Bilayer Thickness (Å)
20% DPPG/DPPC037
20% DPPG/DPPC539

This data indicates that the binding of the G4 peptide to negatively charged membranes induces a measurable increase in the thickness of the lipid bilayer.[2]

Experimental Protocols

Protocol 1: Preparation of DOPG-Containing Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs with a defined size using the thin-film hydration and extrusion method.

Materials:

  • DOPG and other desired lipids (e.g., DOPC) in chloroform

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Desired buffer (e.g., HEPES, PBS), degassed

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, mix the desired lipids in chloroform. For example, to create vesicles with 20% DOPG and 80% DOPC, combine the corresponding volumes of the stock solutions.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the transition temperature of the lipids.

    • Gradually reduce the pressure to evaporate the chloroform, which will result in the formation of a thin lipid film on the inner surface of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired volume of degassed buffer to the flask to achieve the final desired lipid concentration (typically 1-5 mg/mL).

    • Gently swirl the flask to hydrate the lipid film. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Draw the MLV suspension into a syringe and pass it through the extruder into a second syringe.

    • Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of LUVs.

    • The resulting liposome solution can be stored at 4°C for a limited time.

G Figure 1: Workflow for LUV Preparation A Lipid Mixture in Chloroform B Thin Film Formation (Rotary Evaporation) A->B C Hydration with Buffer (Formation of MLVs) B->C D Extrusion (e.g., 100 nm membrane) C->D E Large Unilamellar Vesicles (LUVs) D->E

Caption: Experimental workflow for LUV preparation.

Protocol 2: Liposome Co-sedimentation Assay

This assay is used to determine if a protein binds to liposomes by separating liposome-bound protein from unbound protein via ultracentrifugation.

Materials:

  • Prepared DOPG-containing LUVs

  • Protein of interest in a suitable buffer

  • Ultracentrifuge and appropriate rotor and tubes

  • SDS-PAGE materials (gels, running buffer, loading dye, protein standards)

  • Coomassie Brilliant Blue stain or Western blotting reagents

Procedure:

  • Binding Reaction:

    • In an ultracentrifuge tube, mix a fixed amount of your protein of interest with increasing concentrations of LUVs.

    • Include control samples: protein alone (to check for protein precipitation) and LUVs alone.

    • Incubate the mixtures at room temperature for a set time (e.g., 30-60 minutes).

  • Sedimentation:

    • Centrifuge the samples at a high speed (e.g., 100,000 x g) for a specified duration (e.g., 30-60 minutes) at 4°C to pellet the liposomes.

  • Analysis:

    • Carefully collect the supernatant from each tube.

    • Resuspend the pellets in a volume of buffer equal to the supernatant volume.

    • Add SDS-PAGE loading dye to equal volumes of the supernatant and pellet fractions.

    • Run the samples on an SDS-PAGE gel.

    • Stain the gel with Coomassie Brilliant Blue or perform a Western blot to visualize the protein.

    • Quantify the amount of protein in the supernatant and pellet fractions using densitometry. An increase in the amount of protein in the pellet fraction in the presence of liposomes indicates binding.

G Figure 2: Co-sedimentation Assay Workflow cluster_0 Sample Preparation A Protein + DOPG LUVs D Incubation (e.g., 30 min at RT) A->D B Protein alone (Control) B->D C LUVs alone (Control) C->D E Ultracentrifugation (e.g., 100,000 x g) D->E F Separate Supernatant (S) and Pellet (P) E->F G SDS-PAGE Analysis F->G H Quantification of Protein in S and P fractions G->H

Caption: Workflow for the co-sedimentation assay.

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free quantification of binding kinetics and affinity.[3][4][5]

Materials:

  • SPR instrument and sensor chip (e.g., L1 chip)

  • Prepared DOPG-containing LUVs

  • Protein of interest in a suitable running buffer

  • Regeneration solution (e.g., NaOH)

Procedure:

  • Liposome Immobilization:

    • Equilibrate the L1 sensor chip with running buffer.

    • Inject the DOPG-containing LUVs over the sensor surface. The lipids will fuse and form a planar lipid bilayer on the chip.

    • Inject a regeneration solution (e.g., 50 mM NaOH) to remove any loosely bound vesicles and stabilize the bilayer.[5]

  • Protein Binding:

    • Inject a series of concentrations of the protein of interest over the immobilized lipid bilayer.

    • Monitor the change in the resonance signal in real-time to observe the association phase.

    • After the injection, flow running buffer over the chip to monitor the dissociation phase.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

G Figure 3: SPR Experimental Workflow A Immobilize DOPG LUVs on L1 Sensor Chip B Inject Protein of Interest (Association) A->B C Flow Buffer (Dissociation) B->C E Analyze Sensorgram to Determine ka, kd, and KD B->E D Regenerate Sensor Surface C->D C->E

Caption: Workflow for an SPR experiment.

Protocol 4: Tryptophan Fluorescence Quenching Assay

This assay measures the change in the intrinsic fluorescence of a protein's tryptophan residues upon binding to liposomes.[6][7][8][9]

Materials:

  • Fluorometer

  • Quartz cuvette

  • Prepared DOPG-containing LUVs

  • Protein of interest containing tryptophan residues

  • Buffer

Procedure:

  • Sample Preparation:

    • In a cuvette, place a fixed concentration of the protein of interest.

    • Record the initial fluorescence emission spectrum (e.g., excitation at 295 nm, emission scan from 310-400 nm).

  • Titration:

    • Add small aliquots of a concentrated LUV suspension to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity as a function of the lipid concentration.

    • Fit the data to a binding isotherm (e.g., the Stern-Volmer equation for quenching) to determine the binding constant.[10] It is important to correct for the inner filter effect if the liposomes absorb light at the excitation or emission wavelengths.[6]

G Figure 4: Logical Flow of a Fluorescence Quenching Assay A Measure Intrinsic Tryptophan Fluorescence of Protein B Titrate with DOPG LUVs A->B C Record Fluorescence Spectra at each Titration Point B->C D Correct for Dilution and Inner Filter Effect C->D E Plot ΔFluorescence vs. [Lipid] D->E F Fit Data to Binding Isotherm to Determine Binding Affinity E->F

References

Method

Application Notes and Protocols for Dioleoyl Phosphatidylglycerol (DOPG) in Supported Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the use of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) in supported lipid bilayers (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) in supported lipid bilayers (SLBs) for various surface studies. DOPG, an anionic phospholipid, is crucial for mimicking the negatively charged surfaces of biological membranes, such as those found in bacteria and the inner leaflet of eukaryotic plasma membranes. This makes DOPG-containing SLBs invaluable tools for investigating biomolecular interactions, drug delivery mechanisms, and the fundamental properties of cell membranes.

Applications of DOPG-Supported Lipid Bilayers

DOPG SLBs are versatile platforms for a range of surface-sensitive studies due to their ability to replicate the electrostatic characteristics of native cell membranes. Key applications include:

  • Studying Protein-Membrane Interactions: The negative charge of DOPG SLBs facilitates the investigation of interactions with peripheral and integral membrane proteins that are governed by electrostatic forces. This is critical for understanding protein targeting, binding, and function at the membrane interface.

  • Nanoparticle-Membrane Interactions and Nanotoxicology: As the environmental and biomedical applications of nanoparticles expand, understanding their interactions with cell membranes is paramount. DOPG SLBs serve as a model to study the adhesion, aggregation, and potential disruption of membranes by nanoparticles, providing insights into their biocompatibility and potential toxicity. The kinetics of these interactions can be monitored in real-time using techniques like Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).

  • Drug Delivery and Formulation Development: The efficacy of many drug delivery systems, particularly lipid-based nanoparticles, depends on their interaction with target cell membranes. DOPG-containing SLBs can be used to screen and characterize the binding and fusion of drug-loaded liposomes and other nanocarriers, aiding in the design of more effective therapeutic agents. Solid lipid nanoparticles (SLNs) are a promising tool for drug delivery, and their interaction with model membranes like DOPG SLBs can provide valuable information on their mechanism of action.

  • Biosensor Development: SLBs incorporating DOPG can be functionalized to create sensitive and specific biosensors. The lipid bilayer provides a fluid and biocompatible surface for the immobilization of receptor molecules, while the negative charge can be tuned to optimize sensor performance and reduce non-specific binding.

Data Presentation: Quantitative Parameters of DOPG and Related SLBs

The following tables summarize key quantitative data for DOPG and other relevant phospholipids in supported lipid bilayers, gathered from various surface analysis techniques.

Lipid CompositionTechniqueBilayer Thickness (nm)Area per Lipid (Ų)Reference(s)
DOPGNeutron & X-ray Scattering~2.75 (hydrophobic)~71[1]
POPGNeutron & X-ray Scattering~2.78 (hydrophobic)~66[1]
DOPCQuantitative DIC4.08 ± 0.03-[2]
DOPCMD Simulations3.8568.8[3]
DOPG:DPPCQuantitative Surface Charge Microscopy--[4]
Interaction SystemTechniqueParameterValueReference(s)
Polyhexamethylene guanidine (PHMG) with DOPG SLBQCM-DAffinity Constant (K)Significantly higher than with DOPC[5]
Polyhexamethylene guanidine (PHMG) with DOPG SLBQCM-DCharacteristic Time (τ)0.66 h[5]
MinD Protein with PC/PG (90:10) SLBQCM-DDissociation Constant (Kd)Varies with PG concentration[6]
Smp43 Peptide with DOPC:DOPG SLBQCM-DInitial Frequency Decrease (Peptide Binding)-0.9 Hz in 200 s[7]
Smp43 Peptide with DOPC:DOPG SLBQCM-DTotal Frequency Decrease (Binding & Disruption)-2.6 Hz over 24 min[7]

Experimental Protocols

Protocol 1: Preparation of DOPG-Containing Small Unilamellar Vesicles (SUVs)

This protocol describes the preparation of DOPG-containing SUVs by the extrusion method, a common precursor for forming SLBs via vesicle fusion.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) powder

  • Chloroform

  • Desired buffer (e.g., Tris buffer, PBS)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of DOPG powder in chloroform in a round-bottom flask. For mixed lipid bilayers, co-dissolve the lipids in the desired molar ratio.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing. The final lipid concentration is typically between 0.5 and 5 mg/mL. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • To break down the large MLVs, sonicate the lipid suspension in a bath sonicator for 10-20 minutes, or until the suspension becomes less turbid.

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the sonicated lipid suspension to one of the extruder syringes.

    • Pass the suspension through the membrane at least 21 times. This will produce a solution of small unilamellar vesicles (SUVs) with a relatively uniform size distribution.

  • Storage:

    • Store the prepared SUV solution at 4°C. For long-term storage, it is recommended to purge the vial with nitrogen or argon to prevent lipid oxidation.

Protocol 2: Formation of a DOPG Supported Lipid Bilayer via Vesicle Fusion

This protocol details the formation of a DOPG SLB on a solid substrate (e.g., silica, mica) using the vesicle fusion technique.[8]

Materials:

  • DOPG SUV solution (from Protocol 1)

  • Substrate (e.g., glass coverslip, silicon wafer, QCM-D crystal)

  • Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION ) or other suitable cleaning agent

  • Deionized water

  • Buffer solution (e.g., Tris buffer with NaCl and CaCl2)

Procedure:

  • Substrate Cleaning:

    • Clean the substrate thoroughly to ensure a hydrophilic surface, which is crucial for vesicle fusion. For silica-based substrates, piranha solution is effective but requires extreme care and appropriate safety precautions. Alternatively, plasma cleaning or treatment with a strong base like KOH can be used.[9]

    • Rinse the substrate extensively with deionized water and dry it under a stream of nitrogen or argon.

  • Vesicle Fusion:

    • Place the cleaned substrate in a suitable chamber (e.g., a well on a coverslip, a QCM-D flow cell).

    • Add the buffer solution to the chamber. For anionic vesicles like DOPG, the presence of divalent cations such as Ca²⁺ (typically 2-5 mM) is often required to screen the electrostatic repulsion between the vesicles and the negatively charged substrate, thereby promoting fusion.[10]

    • Inject the DOPG SUV solution into the chamber to a final lipid concentration of 0.05-0.1 mg/mL.

    • Incubate for 30-60 minutes at a temperature above the lipid's phase transition temperature (for DOPG, room temperature is sufficient as its Tm is -18°C).

  • Rinsing:

    • After incubation, gently rinse the surface with fresh buffer to remove any unfused or excess vesicles. This step is critical for obtaining a clean and uniform bilayer.

  • Characterization:

    • The quality of the formed SLB should be assessed using surface-sensitive techniques. For example, QCM-D can monitor the vesicle fusion process in real-time, with a final frequency shift of approximately -25 Hz and a low dissipation value indicating the formation of a rigid bilayer.[7] Atomic Force Microscopy (AFM) can be used to visualize the bilayer topography and confirm its completeness and fluidity.

Mandatory Visualizations

Experimental Workflow for SLB Formation and Surface Interaction Studies

G cluster_prep Vesicle Preparation cluster_slb SLB Formation cluster_analysis Surface Analysis cluster_interaction Interaction Studies lipid_film DOPG Lipid Film hydration Hydration with Buffer lipid_film->hydration extrusion Extrusion (100 nm) hydration->extrusion suvs DOPG SUVs extrusion->suvs vesicle_fusion Vesicle Fusion (+ CaCl2) suvs->vesicle_fusion substrate Cleaned Substrate (e.g., Silica, Mica) substrate->vesicle_fusion slb Supported Lipid Bilayer (SLB) vesicle_fusion->slb qcmd QCM-D slb->qcmd afm AFM slb->afm other_techniques Other Techniques (e.g., SPR, Fluorescence) slb->other_techniques interaction Analyte-SLB Interaction qcmd->interaction afm->interaction other_techniques->interaction analytes Analytes (Proteins, Nanoparticles, Drugs) analytes->interaction data_analysis Data Analysis (Kinetics, Affinity, Morphology) interaction->data_analysis

Caption: Workflow for DOPG SLB formation and subsequent surface interaction analysis.

Logical Relationship of Key Parameters in SLB Formation

G cluster_inputs Input Parameters cluster_process Process cluster_outputs SLB Quality lipid_conc Lipid Concentration vesicle_fusion Vesicle Fusion lipid_conc->vesicle_fusion buffer_comp Buffer Composition (pH, Ionic Strength) buffer_comp->vesicle_fusion divalent_cations Divalent Cations (Ca2+) divalent_cations->vesicle_fusion temperature Temperature temperature->vesicle_fusion bilayer_completeness Bilayer Completeness vesicle_fusion->bilayer_completeness fluidity Fluidity vesicle_fusion->fluidity stability Stability vesicle_fusion->stability

Caption: Key parameters influencing the quality of supported lipid bilayers.

References

Application

Application Notes: FRET-Based Membrane Fusion Assay Using DOPG-Containing Vesicles

Introduction Membrane fusion is a fundamental biological process essential for events such as neurotransmitter release, viral entry, and intracellular trafficking.[1] The study of membrane fusion mechanisms and the facto...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Membrane fusion is a fundamental biological process essential for events such as neurotransmitter release, viral entry, and intracellular trafficking.[1] The study of membrane fusion mechanisms and the factors that modulate it is crucial in cell biology and for the development of drug delivery systems, such as liposomes.[2] This document details a robust method for monitoring membrane fusion in real-time using a Förster Resonance Energy Transfer (FRET)-based assay with vesicles containing 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG).

DOPG is an anionic phospholipid that can mimic the negatively charged surfaces of biological membranes.[3][4] The inclusion of DOPG in model vesicles is therefore critical for studying electrostatic interactions during fusion events. The FRET-based assay offers a sensitive and quantitative approach to measure the kinetics and extent of membrane fusion by monitoring the mixing of lipid components.[5]

Principle of the Assay

The assay relies on the principle of FRET between two different fluorescent lipid probes incorporated into the same vesicle population ("labeled vesicles").[5] A commonly used FRET pair is N-(7-nitro-2-1,3-benzoxadiazol-4-yl) phosphatidylethanolamine (NBD-PE) as the donor and Lissamine Rhodamine B PE (Rh-PE) as the acceptor.[5][6]

Initially, the donor (NBD-PE) and acceptor (Rh-PE) probes are in close proximity within the membrane of the labeled vesicles, resulting in efficient FRET.[7] When these labeled vesicles fuse with a population of unlabeled vesicles (containing DOPG but no fluorescent probes), the membrane surface area increases, causing the probes to become diluted.[7][8] This increased distance between the donor and acceptor molecules leads to a decrease in FRET efficiency. The reduction in FRET is observed as an increase in the donor's fluorescence emission and a simultaneous decrease in the acceptor's emission.[9][10] The change in fluorescence intensity can be directly correlated to the extent of membrane fusion.[2]

FRET_Principle Principle of FRET-Based Membrane Fusion Assay cluster_before Before Fusion cluster_after After Fusion V_labeled Labeled Vesicle V_fused Fused Vesicle V_labeled->V_fused Fusion D NBD (Donor) A Rho (Acceptor) D->A High FRET V_unlabeled Unlabeled Vesicle D_fused NBD A_fused Rho D_fused->A_fused Low FRET

Caption: Principle of the FRET-based membrane fusion assay.

Protocols

I. Materials and Reagents

The following tables summarize the necessary reagents, buffer compositions, and lipid formulations for the assay.

Table 1: Reagent and Buffer Compositions

Reagent/BufferComponentsConcentrationPurpose
Hydration Buffer TES, NaCl, EDTA10 mM, 100 mM, 1 mMVesicle rehydration
Assay Buffer TES, NaCl10 mM, 100 mMFusion reaction medium
Chloroform CHCl₃N/ALipid solvent
Nitrogen Gas N₂N/ADrying lipid film

Table 2: Vesicle Lipid Formulations

Vesicle TypeLipid ComponentMolar Ratio (%)Purpose
Labeled Vesicles DOPG98.5%Main lipid component
NBD-PE (Donor)0.75%FRET donor probe
Lissamine Rhodamine B PE (Acceptor)0.75%FRET acceptor probe
Unlabeled Vesicles DOPG100%Fusion partner

Note: The molar ratios of fluorescent probes can be optimized, but a 1:1 ratio of donor to acceptor is common.

II. Experimental Procedures

The overall workflow involves preparing two populations of vesicles, inducing their fusion, and monitoring the resulting change in fluorescence.

Workflow Experimental Workflow cluster_prep Vesicle Preparation cluster_assay Fusion Assay & Analysis LipidStocks Prepare Lipid Stocks (DOPG, NBD-PE, Rh-PE) DryLabeled Dry Labeled Lipid Film LipidStocks->DryLabeled DryUnlabeled Dry Unlabeled Lipid Film LipidStocks->DryUnlabeled HydrateLabeled Hydrate Film DryLabeled->HydrateLabeled HydrateUnlabeled Hydrate Film DryUnlabeled->HydrateUnlabeled ExtrudeLabeled Extrude/Sonicate Labeled Vesicles HydrateLabeled->ExtrudeLabeled ExtrudeUnlabeled Extrude/Sonicate Unlabeled Vesicles HydrateUnlabeled->ExtrudeUnlabeled MixVesicles Mix Labeled & Unlabeled Vesicles ExtrudeLabeled->MixVesicles ExtrudeUnlabeled->MixVesicles AddFusogen Induce Fusion (e.g., Ca²⁺, Sonication) MixVesicles->AddFusogen MeasureFRET Measure Fluorescence (Time-course) AddFusogen->MeasureFRET AnalyzeData Analyze Data & Quantify Fusion MeasureFRET->AnalyzeData

Caption: Workflow for the FRET-based membrane fusion assay.

Protocol 1: Preparation of DOPG Vesicles (Labeled and Unlabeled)

This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) using the lipid film hydration and extrusion method.

  • Lipid Film Formation:

    • For labeled vesicles, mix appropriate volumes of DOPG, NBD-PE, and Rh-PE stock solutions in chloroform to achieve the molar ratios specified in Table 2.

    • For unlabeled vesicles, use only the DOPG stock solution.

    • In a round-bottom flask, evaporate the chloroform solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dried lipid film with Hydration Buffer (see Table 1) to a final lipid concentration of 1-5 mM.

    • Vortex the flask vigorously for several minutes until the lipid film is fully resuspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm for LUVs).

    • Equilibrate the extruder and membrane by passing the hydration buffer through it.

    • Pass the MLV suspension through the extruder 11-21 times to form unilamellar vesicles of a defined size. The solution should become clearer.

    • Alternatively, for SUV preparation, the MLV suspension can be sonicated using a probe sonicator until the solution clarifies.[11]

  • Storage:

    • Store the prepared vesicles at 4°C. They are typically stable for several days.[3]

Protocol 2: Membrane Fusion Assay

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to 460 nm (for NBD-PE).[9][10]

    • Set the emission scan range from 480 nm to 650 nm to monitor the emission peaks of both NBD-PE (approx. 530 nm) and Rh-PE (approx. 590 nm).

    • Alternatively, monitor the fluorescence intensity at the NBD-PE emission maximum (e.g., 530 nm) over time.

  • Assay Reaction:

    • In a fluorescence cuvette, add the unlabeled DOPG vesicles to the Assay Buffer. A typical ratio is 9 parts unlabeled to 1 part labeled vesicles, but this can be optimized.

    • Add the labeled vesicles to the cuvette and mix gently.

    • Record the initial fluorescence (F₀) for a baseline reading.

  • Initiation of Fusion:

    • Initiate the fusion reaction by adding a fusogenic agent (e.g., CaCl₂ to a final concentration of 2-5 mM for anionic vesicles) or by sonication.[9][10]

    • Immediately begin recording the fluorescence intensity over time (F(t)) until the signal plateaus.

  • Maximum Fluorescence Determination (Normalization):

    • At the end of the kinetic measurement, add a detergent (e.g., Triton X-100 to a final concentration of 0.1% v/v) to completely disrupt all vesicles and achieve maximum probe dilution.

    • Record the final, maximum fluorescence intensity (F_max). This value represents 100% lipid mixing.[5]

Protocol 3: Data Analysis and Quantification

The percentage of fusion at a given time point (t) is calculated by normalizing the observed fluorescence increase relative to the maximum possible increase.

The formula for calculating the percent fusion is:

% Fusion(t) = [ ( F(t) - F₀ ) / ( F_max - F₀ ) ] * 100

Where:

  • F(t) is the fluorescence intensity of the donor (NBD-PE) at time t.

  • F₀ is the initial fluorescence intensity before the addition of the fusogen.

  • F_max is the maximum fluorescence intensity after the addition of detergent.

This calculation provides a quantitative measure of the extent of membrane fusion over time, allowing for the determination of initial fusion rates and final fusion extents.

References

Method

Application Notes &amp; Protocols: Formulation of siRNA-loaded Lipid Nanoparticles with DOPG

For Researchers, Scientists, and Drug Development Professionals Introduction The delivery of small interfering RNA (siRNA) holds immense therapeutic potential, but its clinical translation is contingent on the developmen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of small interfering RNA (siRNA) holds immense therapeutic potential, but its clinical translation is contingent on the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic siRNA delivery, exemplified by the FDA-approved drug Onpattro®. A standard LNP formulation consists of four key components: an ionizable cationic lipid for siRNA encapsulation and endosomal escape, a helper phospholipid for structural integrity, cholesterol to stabilize the lipid bilayer, and a PEGylated lipid to control particle size and increase circulation time.[1]

This document provides detailed application notes and protocols for the formulation of siRNA-loaded LNPs incorporating the anionic helper lipid 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG). The inclusion of anionic lipids like DOPG can modulate the physicochemical properties and biological behavior of LNPs, potentially influencing their cellular uptake, biodistribution, and interaction with the immune system.[2][3] Specifically, anionic helper lipids have been shown to shift nanoparticle tropism towards the spleen, which could be advantageous for targeting specific cell types or for immunomodulatory applications.[2][3]

Data Presentation

The following tables summarize representative quantitative data for a standard siRNA-LNP formulation and a formulation where the neutral helper lipid, DSPC, is replaced with the anionic lipid, DOPG. These values are based on typical results obtained from microfluidic-based synthesis and characterization.

Table 1: Lipid Formulation Composition

ComponentStandard LNP (Molar Ratio %)DOPG LNP (Molar Ratio %)
Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)5050
Helper Phospholipid (DSPC)100
Helper Phospholipid (DOPG)010
Cholesterol38.538.5
PEGylated Lipid (e.g., DMG-PEG2000)1.51.5

Table 2: Physicochemical Characterization of siRNA-LNPs

ParameterStandard LNPDOPG LNP
Particle Size (Z-average, nm) 80 - 10085 - 110
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) at pH 7.4 Near-neutral (~0 mV)Negative (-15 to -30 mV)
siRNA Encapsulation Efficiency (%) > 90%> 90%

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions
  • Materials:

    • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)

    • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)

    • Cholesterol

    • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

    • Ethanol (200 proof, anhydrous)

  • Procedure:

    • Individually weigh the required amount of each lipid.

    • Dissolve each lipid in 100% ethanol to prepare individual stock solutions (e.g., 10-20 mM).

    • To prepare the final lipid mixture for formulation, combine the individual lipid stock solutions in a glass vial to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of Ionizable Lipid:DOPG:Cholesterol:PEG-Lipid).

    • Vortex the final lipid mixture thoroughly to ensure homogeneity.

    • Store the lipid stock solutions at -20°C.

Protocol 2: Formulation of siRNA-DOPG LNPs using Microfluidics

This protocol utilizes a microfluidic mixing device (e.g., NanoAssemblr®) for the controlled and reproducible formulation of siRNA-LNPs.[4]

  • Materials:

    • Final lipid mixture in ethanol (from Protocol 1)

    • siRNA stock solution

    • 25 mM Acetate buffer (pH 4.0)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Microfluidic mixing system and cartridges

  • Procedure:

    • Prepare the Aqueous Phase: Dilute the siRNA stock solution in 25 mM acetate buffer (pH 4.0) to the desired concentration. The acidic buffer is crucial for the protonation of the ionizable lipid, facilitating its interaction with the negatively charged siRNA.[]

    • Prepare the Organic Phase: Use the final lipid mixture in ethanol prepared in Protocol 1.

    • Set up the Microfluidic System:

      • Prime the microfluidic system with ethanol and the aqueous buffer as per the manufacturer's instructions.

      • Load the aqueous siRNA solution into one syringe and the ethanolic lipid mixture into another.

    • Mixing:

      • Set the desired total flow rate (e.g., 2-12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic phase).

      • Initiate the mixing process. The rapid mixing of the two streams within the microfluidic channels induces the self-assembly of the lipids and siRNA into nanoparticles.[4][6]

    • Dilution and Neutralization: Collect the LNP solution from the outlet and immediately dilute it with PBS (pH 7.4) to raise the pH and stabilize the newly formed nanoparticles.

    • Purification and Concentration:

      • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff (e.g., 10 kDa) dialysis cassette to remove ethanol and unencapsulated siRNA.

      • Concentrate the purified LNPs using a centrifugal filter device if necessary.

    • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Storage: Store the siRNA-DOPG LNPs at 4°C.

Protocol 3: Characterization of siRNA-DOPG LNPs
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Technique: Dynamic Light Scattering (DLS).[7]

    • Procedure:

      • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

      • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

      • Perform the measurement in triplicate.

  • Zeta Potential Measurement:

    • Technique: Electrophoretic Light Scattering (ELS).

    • Procedure:

      • Dilute the LNP suspension in an appropriate low-salt buffer or deionized water.

      • Measure the zeta potential using a suitable instrument. The inclusion of the anionic DOPG is expected to result in a negative surface charge at physiological pH.

      • Perform the measurement in triplicate.

  • siRNA Encapsulation Efficiency:

    • Technique: RiboGreen® Assay.[8]

    • Procedure:

      • Prepare two sets of LNP samples.

      • In one set, add a surfactant (e.g., 0.5% Triton™ X-100) to lyse the LNPs and release the encapsulated siRNA. This will measure the total siRNA.

      • In the second set, measure the amount of free (unencapsulated) siRNA without lysing the LNPs.

      • Use the RiboGreen® reagent, which fluoresces upon binding to RNA, to quantify the amount of siRNA in both sets against a standard curve.

      • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_process Process cluster_output Output & QC Lipid_Stocks Lipid Stock Solutions (in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stocks->Microfluidic_Mixing siRNA_Solution siRNA Solution (in Acetate Buffer, pH 4.0) siRNA_Solution->Microfluidic_Mixing Dialysis Dialysis vs. PBS (Ethanol Removal & Buffer Exchange) Microfluidic_Mixing->Dialysis Concentration Concentration (Tangential Flow Filtration) Dialysis->Concentration Sterilization Sterile Filtration (0.22 µm filter) Concentration->Sterilization Final_Product Final siRNA-DOPG LNP Product Sterilization->Final_Product Characterization Characterization: - Size & PDI (DLS) - Zeta Potential (ELS) - Encapsulation Efficiency Final_Product->Characterization

Caption: Workflow for siRNA-DOPG LNP Formulation.

Anionic_LNP_Uptake_Pathway LNP Anionic siRNA-LNP Endocytosis Endocytosis (Clathrin/Caveolae-mediated) LNP->Endocytosis 1. Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome 2. Internalization Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome 3. Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape 4. pH-triggered Membrane Fusion Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm 5. siRNA Release RISC RISC Loading Cytoplasm->RISC mRNA_Cleavage Target mRNA Cleavage (Gene Silencing) RISC->mRNA_Cleavage

Caption: Cellular Uptake and Endosomal Escape Pathway.

References

Application

The Role of Helper Lipids in Cationic Lipoplexes for Gene Delivery: A Detailed Guide

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction: Cationic lipoplexes are synthetically derived nanovectors that represent a promising non-viral strategy for...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cationic lipoplexes are synthetically derived nanovectors that represent a promising non-viral strategy for gene therapy. These complexes are formed through the electrostatic interaction between cationic liposomes and negatively charged nucleic acids, such as plasmid DNA (pDNA) or small interfering RNA (siRNA). The resulting lipoplexes protect the genetic material from degradation and facilitate its entry into target cells. The efficiency of these delivery systems is critically dependent on their physicochemical properties, which are largely determined by the lipid composition of the cationic liposomes. While cationic lipids are essential for DNA complexation, "helper" lipids are often incorporated to enhance transfection efficiency and stability. This document provides a detailed overview of the role of helper lipids in cationic lipoplexes, with a focus on the widely used neutral lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and explores the modulatory effects of incorporating anionic lipids like 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG).

The Critical Role of Helper Lipids

Helper lipids are neutral or zwitterionic lipids that are co-formulated with cationic lipids to improve the performance of lipoplexes. Their primary functions include:

  • Stabilization of the Lipid Bilayer: Helper lipids contribute to the structural integrity of the liposome.

  • Facilitation of Endosomal Escape: This is arguably the most crucial role of a helper lipid. After a lipoplex enters the cell via endocytosis, it must escape the endosome to release its genetic cargo into the cytoplasm. Lipids like DOPE are known to promote the transition from a bilayer (lamellar) to a non-bilayer (hexagonal) phase in the acidic environment of the endosome, which destabilizes the endosomal membrane and facilitates the release of the nucleic acid.[1][2]

  • Modulation of Lipoplex Properties: The choice and ratio of the helper lipid can influence the size, charge, and morphology of the resulting lipoplexes.

While DOPE is the most extensively studied and utilized helper lipid due to its fusogenic properties, other lipids, including cholesterol and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), are also used. Cholesterol is known to enhance the stability of lipoplexes, particularly in the presence of serum. In contrast, DOPC, which favors a more stable lamellar structure, generally results in lower transfection efficiencies compared to DOPE.[3][4]

Dioleoyl Phosphatidylglycerol (DOPG) as a Modulator

The use of the anionic lipid DOPG as a primary "helper lipid" in a predominantly cationic formulation for gene delivery is not a widely documented strategy. The strong electrostatic repulsion between the anionic headgroup of DOPG and the negatively charged nucleic acid backbone would likely hinder the formation of a stable complex.

However, the incorporation of small amounts of anionic lipids into cationic lipoplexes has been explored as a means to modulate the surface charge and stability of the particles. The insertion of anionic lipids with a polyethyleneglycol (PEG) spacer has been shown to decrease the overall positive charge (zeta potential) of the lipoplex.[5] This charge modulation can lead to increased colloidal stability in the presence of serum and a longer circulation time in vivo.[5] While this approach can reduce non-specific interactions and aggregation, it may also decrease transfection efficiency by weakening the interaction with the negatively charged cell membrane.[5]

One study noted that the anionic lipid DOPG had similar effects on the membrane fluidity and size of dipalmitoylphosphatidylcholine (DPPC) vesicles as the cationic lipid DOTAP.[6] However, liposomes composed of DOPG/DOPC were not taken up by OVCAR-3 human ovarian tumor cells as readily as their cationic DOTAP/DOPC counterparts, highlighting the importance of a net positive charge for cellular uptake.[6]

Experimental Data Summary

The following tables summarize key quantitative data from studies on cationic lipoplexes, primarily focusing on the influence of helper lipids on their physicochemical properties and transfection efficiency.

Table 1: Physicochemical Properties of Cationic Liposomes and Lipoplexes

Cationic LipidHelper Lipid(s)Molar Ratio (Cationic:Helper)Particle Size (nm)Zeta Potential (mV)Reference(s)
DOTAPDOPE1:1~150~30[7]
DC-CholDOPENot SpecifiedNot SpecifiedNot Specified[2]
DOTAPDOPC1:1VariesNot Specified
DOTAPCholesterol1:1VariesVaries[7]
DOTAPDOPE & Cholesterol50:25:25~150~30[7]

Table 2: Influence of Helper Lipid on Transfection Efficiency

Cationic LipidHelper Lipid ComparisonCell LineOutcomeReference(s)
DC-CholDOPE vs. DOPCA431Liposomes with DOPE showed significantly higher helper activity.[2]
DOTAPDOPE vs. DOPCIn vitro and in vivoDOPE-containing lipopolyplexes had substantially higher transfection efficiency.[3][4]
VariousDOPEVariousDOPE is essential for high transfection efficiency.[1][2][3][4]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of cationic lipoplexes and for conducting in vitro transfection experiments.

Protocol 1: Preparation of Cationic Liposomes by Thin-Film Hydration

This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be processed into small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (e.g., DOPE)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the cationic lipid and helper lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1 DOTAP:DOPE).

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature slightly above the transition temperature of the lipids to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, nuclease-free aqueous solution (water or buffer) by gentle rotation. The volume of the aqueous solution will determine the final lipid concentration. This process results in the formation of MLVs.

  • Vesicle Sizing (Sonication or Extrusion):

    • Sonication: Submerge the vial containing the MLV suspension in a bath sonicator and sonicate until the suspension becomes clear to form SUVs.

    • Extrusion: To obtain more uniformly sized LUVs, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a liposome extruder. This should also be performed at a temperature above the lipid's transition temperature.

Protocol 2: Lipoplex Formation

Materials:

  • Cationic liposome suspension (from Protocol 1)

  • Nucleic acid (pDNA or siRNA) solution in a suitable buffer (e.g., nuclease-free water or low-salt buffer)

  • Sterile, polystyrene or glass tubes

Procedure:

  • In a sterile tube, dilute the desired amount of nucleic acid in a suitable buffer.

  • In a separate sterile tube, dilute the cationic liposome suspension to the desired concentration.

  • Gently add the nucleic acid solution to the liposome suspension while vortexing or pipetting up and down to ensure rapid mixing. Do not vortex vigorously as this can shear the nucleic acid.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. The resulting lipoplex suspension is now ready for characterization or cell transfection.

The ratio of positive charges from the cationic lipid to the negative charges from the phosphate backbone of the nucleic acid (N/P ratio) is a critical parameter that must be optimized for efficient transfection.

Protocol 3: Physicochemical Characterization of Lipoplexes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the lipoplex suspension in an appropriate buffer.

    • Measure the particle size and PDI using a DLS instrument.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute a small aliquot of the lipoplex suspension in a low ionic strength buffer or deionized water.

    • Measure the zeta potential to determine the surface charge of the lipoplexes.

Protocol 4: In Vitro Transfection

Materials:

  • Cultured cells in appropriate growth medium

  • Lipoplex suspension (from Protocol 2)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-90%).

  • Gently wash the cells with sterile PBS or serum-free medium.

  • Add the freshly prepared lipoplex suspension to the cells. The final concentration of the lipoplexes should be optimized to maximize transfection and minimize cytotoxicity.

  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

  • Analyze for gene expression (e.g., reporter gene expression like GFP) or gene knockdown at a suitable time point post-transfection (typically 24-72 hours).

Visualizations

Experimental_Workflow cluster_liposome_prep Protocol 1: Liposome Preparation cluster_lipoplex_formation Protocol 2: Lipoplex Formation cluster_transfection Protocol 4: In Vitro Transfection Lipid_Dissolution 1. Dissolve Cationic & Helper Lipids in Chloroform Film_Formation 2. Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydrate Film with Aqueous Solution (Forms MLVs) Film_Formation->Hydration Sizing 4. Sonication or Extrusion (Forms SUVs/LUVs) Hydration->Sizing Dilute_Lipo 2. Dilute Cationic Liposomes Sizing->Dilute_Lipo Cationic Liposome Suspension Dilute_NA 1. Dilute Nucleic Acid Mixing 3. Mix Nucleic Acid and Liposomes Dilute_NA->Mixing Dilute_Lipo->Mixing Incubation 4. Incubate for 15-30 min Mixing->Incubation Add_Lipoplexes 2. Add Lipoplexes to Cells Incubation->Add_Lipoplexes Lipoplex Suspension Cell_Seeding 1. Seed Cells Cell_Seeding->Add_Lipoplexes Incubate_Cells 3. Incubate for 4-6 hours Add_Lipoplexes->Incubate_Cells Change_Medium 4. Replace with Fresh Medium Incubate_Cells->Change_Medium Analyze 5. Analyze Gene Expression (24-72h) Change_Medium->Analyze

Caption: Experimental workflow for the preparation and application of cationic lipoplexes.

Signaling_Pathway cluster_cellular_uptake Cellular Uptake cluster_endosomal_escape Endosomal Escape cluster_gene_expression Gene Expression Lipoplex Cationic Lipoplex Cell_Membrane Cell Membrane (Negatively Charged) Lipoplex->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Endosomal Acidification (Lower pH) Endosome->Acidification Phase_Transition DOPE Phase Transition (Bilayer to Hexagonal) Acidification->Phase_Transition Membrane_Destabilization Endosomal Membrane Destabilization Phase_Transition->Membrane_Destabilization NA_Release Nucleic Acid Release into Cytoplasm Membrane_Destabilization->NA_Release Nuclear_Entry Nuclear Entry of Nucleic Acid NA_Release->Nuclear_Entry Transcription Transcription (if DNA) Nuclear_Entry->Transcription Translation Translation Transcription->Translation Protein Protein Expression Translation->Protein

Caption: Proposed mechanism of cationic lipoplex-mediated gene delivery.

References

Method

Application Notes &amp; Protocols: Langmuir-Blodgett Trough Studies of Dioleoyl Phosphatidylglycerol (DOPG) Monolayers

Introduction Dioleoyl phosphatidylglycerol (DOPG) is an anionic phospholipid commonly used in biophysical studies to model the negatively charged surfaces of biological membranes, such as those found in bacteria or the i...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dioleoyl phosphatidylglycerol (DOPG) is an anionic phospholipid commonly used in biophysical studies to model the negatively charged surfaces of biological membranes, such as those found in bacteria or the inner leaflet of eukaryotic plasma membranes. The Langmuir-Blodgett (LB) trough is an indispensable tool for creating and characterizing single-molecule-thick films, known as monolayers, at an air-water interface.[1] By studying DOPG monolayers, researchers can gain insights into lipid packing, phase behavior, and interactions with various molecules, including peptides, proteins, and drug candidates.[2][3] These studies are crucial for understanding membrane stability, permeability, and the mechanisms of action for membrane-active compounds.

Experimental Protocols

Protocol 1: Preparation of a Pure DOPG Monolayer and Isotherm Measurement

This protocol outlines the fundamental steps for forming a DOPG monolayer and measuring its surface pressure-area (π-A) isotherm.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)

  • Chloroform (spectroscopic grade)

  • Milli-Q or equivalent ultrapure water (resistivity > 18.2 MΩ·cm)

  • Buffer salts (e.g., HEPES, NaCl, if required for the subphase)

  • Hamilton microsyringe

  • Langmuir-Blodgett trough system equipped with a Wilhelmy plate pressure sensor and movable barriers

Procedure:

  • Trough Preparation:

    • Thoroughly clean the Teflon trough and barriers with a high-purity solvent like acetone or ethanol, followed by extensive rinsing with Milli-Q water.[4]

    • Fill the trough with ultrapure water or the desired buffer solution (subphase).

    • Aspirate the surface to remove any contaminants. Compress the barriers fully and check for any rise in surface pressure; a clean subphase should show no significant pressure increase (< 0.1 mN/m).

  • DOPG Solution Preparation:

    • Prepare a stock solution of DOPG in chloroform at a concentration of approximately 1 mg/mL.

    • Store the solution in a glass vial with a Teflon-lined cap at -20°C to prevent degradation.

  • Monolayer Spreading:

    • Using a Hamilton microsyringe, carefully deposit small droplets of the DOPG/chloroform solution onto the air-water interface at various points across the surface.[4]

    • Allow at least 15-30 minutes for the chloroform to evaporate completely, leaving behind a uniform monolayer of DOPG molecules.[4][5]

  • Isotherm Measurement:

    • Begin the symmetric compression of the monolayer using the movable barriers at a constant rate, typically between 5 and 20 cm²/min.[5][6]

    • Simultaneously, record the surface pressure (π) as a function of the mean area per molecule (A). The surface pressure is the difference between the surface tension of the pure subphase (γ₀) and the surface tension of the monolayer-covered surface (γ).[7]

    • Continue compression until the monolayer collapses, indicated by a sharp drop or plateau in the surface pressure after reaching a maximum value.

    • Maintain a constant subphase temperature (e.g., 20-25°C) using a circulating water bath.[6][8]

G cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 Clean Trough & Fill with Subphase e1 Spread DOPG Solution on Subphase p2 Prepare DOPG in Chloroform Solution p2->e1 e2 Wait 15-30 min (Solvent Evaporation) e1->e2 Equilibration e3 Symmetrically Compress Barriers e2->e3 e4 Record Surface Pressure (π) vs. Area per Molecule (A) e3->e4 Continuous Measurement a1 Generate π-A Isotherm e4->a1 a2 Determine Key Parameters (Collapse Pressure, Area, Modulus) a1->a2

Protocol 2: Studying Peptide-DOPG Interactions

This protocol describes how to investigate the interaction of a substance, such as a cationic peptide, with a pre-formed DOPG monolayer.

Procedure:

  • Form a DOPG Monolayer: Follow steps 1-3 from Protocol 1 to prepare a stable DOPG monolayer.

  • Initial Compression: Compress the monolayer to a specific initial surface pressure (Π_init), typically between 20 and 30 mN/m, which mimics the lateral pressure of a biological membrane.[9]

  • Peptide Injection: Stop the barrier compression. Carefully inject the peptide solution into the subphase underneath the monolayer using a syringe, ensuring minimal disturbance to the interface.

  • Monitor Interaction: Record the change in surface pressure (Δπ) at a constant area over time. An increase in surface pressure indicates that the peptide is inserting into or adsorbing onto the lipid monolayer, causing it to expand.[3][9]

  • Final Isotherm: After the surface pressure stabilizes (typically after 30-60 minutes), perform a compression/expansion cycle as described in Protocol 1 (step 4) to obtain the π-A isotherm of the mixed peptide-DOPG monolayer.

  • Analysis: Compare the isotherm of the mixed monolayer to that of the pure DOPG monolayer. Changes in the lift-off area, collapse pressure, and compressibility provide quantitative data on the nature and extent of the interaction.[2]

Data Presentation

Quantitative data from isotherm analysis provides critical information about the physical state and stability of the monolayer.

Table 1: Typical Physicochemical Parameters for Pure DOPG Monolayers
ParameterSymbolTypical Value RangeDescription
Lift-off AreaA₀~100 - 120 Ų/moleculeThe area per molecule at which surface pressure begins to rise above zero.
Area at CollapseA_c~45 - 55 Ų/moleculeThe area per molecule just before the monolayer structure breaks down.
Collapse Pressureπ_c~45 - 55 mN/mThe maximum surface pressure the monolayer can withstand before collapsing.
Compression Modulus (Max)C_s⁻¹50 - 120 mN/mIndicates the physical state of the monolayer. Values in this range correspond to a liquid-expanded (LE) phase.[10]

Note: Values can vary depending on subphase composition (pH, ionic strength) and temperature.

Table 2: Example Data on the Interaction of a Cationic Peptide with a DOPG Monolayer
ParameterPure DOPGDOPG + Cationic PeptideInterpretation of Change
Lift-off Area (A₀)~110 Ų~130 ŲPeptide insertion causes monolayer expansion.[2]
Collapse Pressure (π_c)~50 mN/m~45 mN/mPeptide disrupts the packing of DOPG, slightly destabilizing the monolayer.
Max Compression Modulus (C_s⁻¹)~100 mN/m~75 mN/mThe monolayer becomes more fluidic and less condensed upon peptide binding.

Application Notes

Interpreting the π-A Isotherm

The shape of the π-A isotherm reveals the different phases a monolayer undergoes during compression.[11]

  • Gas (G): At large areas, molecules are far apart and surface pressure is near zero.

  • Liquid-Expanded (LE): As the area decreases, the molecules begin to interact, causing a gradual rise in surface pressure. DOPG typically exhibits a fluid LE phase.[10]

  • Liquid-Condensed (LC): For some lipids, a more ordered phase with a steeper pressure rise is observed. A plateau between LE and LC phases indicates their coexistence.[7]

  • Solid (S): A highly ordered, solid-like state with a very steep rise in pressure.

  • Collapse: Beyond a certain pressure (π_c), the 2D structure becomes unstable and collapses into 3D aggregates.[11][12]

Calculating the Compression Modulus

The compression (or elasticity) modulus (C_s⁻¹) quantifies the physical state of the monolayer and is calculated from the isotherm data using the following equation:

C_s⁻¹ = -A (dπ / dA)

Where:

  • A is the area per molecule.

  • dπ/dA is the slope of the π-A isotherm at that area.

The value of C_s⁻¹ is used to classify the monolayer phase:

  • < 12.5 mN/m: Gas phase

  • 12.5 - 50 mN/m: Liquid-gas coexistence

  • 50 - 100 mN/m: Liquid-expanded (LE) phase

  • 100 - 250 mN/m: Liquid-condensed (LC) phase

  • > 250 mN/m: Solid (S) phase[13]

Surface Potential Measurements

In addition to surface pressure, measuring the surface potential (ΔV) provides complementary information. The surface potential is sensitive to the orientation of molecular dipoles at the interface.[14] Changes in ΔV upon interaction with molecules like peptides can reveal alterations in the lipid headgroup orientation and the local electrostatic environment, even when changes in surface pressure are minimal.[14][15][16]

G cluster_components Interacting Components cluster_results Observable Effects peptide Cationic Peptide (+ charge) interaction Electrostatic Interaction & Hydrophobic Insertion peptide->interaction dopg DOPG Monolayer (Anionic Headgroups) dopg->interaction expansion Monolayer Expansion (Increase in Area per Molecule) fluidization Increased Fluidity (Decrease in Compression Modulus) destabilization Altered Stability (Change in Collapse Pressure) interaction->expansion interaction->fluidization interaction->destabilization

References

Application

Application Notes and Protocols for Neutron and X-ray Scattering Analysis of DOPG Bilayer Structure

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the application of Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) for the structur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) for the structural characterization of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) bilayers. These techniques are powerful tools for elucidating key structural parameters of lipid membranes, which is crucial for understanding membrane function and the interaction of drugs with cell membranes.

Introduction to Scattering Techniques for Lipid Bilayer Analysis

SANS and SAXS are complementary techniques that provide information about the structure of materials on the nanometer scale.[1][2] When applied to lipid vesicles, they can reveal details about the bilayer's thickness, the area per lipid molecule, and the internal structure of the membrane.

Small-Angle Neutron Scattering (SANS) is particularly powerful for studying biological membranes due to the large difference in neutron scattering length between hydrogen and its isotope, deuterium.[3][4] By selectively deuterating either the lipid molecules or the solvent (a technique known as contrast variation), specific components of the bilayer can be highlighted or made "invisible" to the neutron beam.[5][6][7] This allows for the unambiguous determination of parameters like the overall bilayer thickness.[8]

Small-Angle X-ray Scattering (SAXS) , on the other hand, is sensitive to variations in electron density.[2] In a lipid bilayer, the electron-rich phosphate groups in the headgroups provide strong contrast against the lower electron density of the hydrocarbon tails and the surrounding water.[9] This makes SAXS particularly adept at determining the headgroup-to-headgroup distance.[10]

A combined analysis of both SANS and SAXS data provides a more comprehensive and robust structural determination of the lipid bilayer than either technique alone.[10][11]

Quantitative Structural Data of DOPG and Related Phosphatidylglycerol Bilayers

The following table summarizes key structural parameters for DOPG and other relevant phosphatidylglycerol (PG) bilayers determined by neutron and X-ray scattering. These values are crucial for validating experimental results and for use in molecular dynamics simulations.

Lipid BilayerTemperature (°C)Area per Lipid (Ų)Overall Bilayer Thickness (D_B) (Å)Hydrocarbon Thickness (2D_C) (Å)Headgroup-to-Headgroup Thickness (D_HH) (Å)Reference
DOPG 3067.4 ± 1.0---[8]
POPG3066.0 ± 1.336.7 ± 0.727.9 ± 0.6-[12]
SOPG2065.138.329.3-[9]
SOPG6070.336.227.1-[9]
DMPG3055.441.531.9-[9]

Note: Values for DOPG are limited in the literature compared to other common lipids. The provided value for DOPC, a phosphatidylcholine with the same acyl chains, is often used as a close approximation in the absence of direct DOPG data. POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) and SOPG (1-stearoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) are structurally similar and provide valuable comparative data.

Experimental Workflow

The general workflow for analyzing DOPG bilayer structure using SANS and SAXS involves sample preparation, data acquisition, and data analysis through model fitting.

Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis lipid_prep DOPG Lipid Film Preparation hydration Hydration & Vesicle Formation (e.g., extrusion) lipid_prep->hydration deuteration Solvent Exchange for SANS (H2O/D2O mixtures) hydration->deuteration for SANS saxs_acq SAXS Measurement hydration->saxs_acq sans_acq SANS Measurement deuteration->sans_acq data_reduction Data Reduction & Normalization sans_acq->data_reduction saxs_acq->data_reduction sdp_model Scattering Density Profile (SDP) Modeling data_reduction->sdp_model joint_refinement Joint SANS/SAXS Data Refinement sdp_model->joint_refinement structural_params Extraction of Structural Parameters joint_refinement->structural_params

Caption: Workflow for DOPG bilayer structural analysis.

Detailed Experimental Protocols

Protocol 1: Preparation of Unilamellar DOPG Vesicles
  • Lipid Film Formation:

    • Dissolve a known quantity of DOPG powder in a chloroform/methanol (2:1 v/v) solvent mixture.

    • Evaporate the solvent under a stream of nitrogen gas in a round-bottom flask to form a thin lipid film.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., a buffer with a specific pH and salt concentration). For SANS, use H₂O, D₂O, or mixtures of the two to achieve different solvent scattering length densities.

    • The hydration process should be carried out above the gel-to-liquid crystalline phase transition temperature of DOPG (-18°C), though room temperature is typically sufficient.

    • Vortex the suspension to detach the lipid film from the glass, resulting in a suspension of multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • To obtain unilamellar vesicles (ULVs) of a defined size, subject the MLV suspension to multiple passes (e.g., 21 passes) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

    • Perform the extrusion at a temperature above the lipid's phase transition temperature.

Protocol 2: Small-Angle Neutron Scattering (SANS) Data Acquisition
  • Instrument Setup:

    • Use a SANS instrument with a configurable sample-to-detector distance to cover a suitable q-range (momentum transfer range), typically from 0.003 Å⁻¹ to 0.5 Å⁻¹.[9] The q-range should be sufficient to resolve the bilayer form factor.

    • The neutron wavelength is typically in the range of 5-10 Å.

  • Sample and Background Measurements:

    • Load the DOPG vesicle suspension into a quartz sample cell.

    • Acquire scattering data for the sample.

    • Measure the scattering from the empty sample cell (for cell background subtraction).

    • Measure the scattering from the respective buffer (for solvent background subtraction).

    • Perform a measurement with a standard sample (e.g., water) for absolute intensity calibration.

  • Contrast Variation (Optional but Recommended):

    • Prepare DOPG vesicles in a series of H₂O/D₂O mixtures (e.g., 0%, 50%, and 100% D₂O).

    • Acquire SANS data for each contrast, as this will significantly improve the accuracy of the structural model.

Protocol 3: Small-Angle X-ray Scattering (SAXS) Data Acquisition
  • Instrument Setup:

    • Utilize a SAXS instrument with a high-intensity X-ray source (e.g., a synchrotron source or a lab-based instrument with a microfocus source).[1]

    • The X-ray wavelength is typically around 1.54 Å (Cu Kα).

    • Configure the sample-to-detector distance to achieve a q-range similar to the SANS experiment.

  • Sample and Background Measurements:

    • Load the DOPG vesicle suspension into a capillary tube or a temperature-controlled sample cell.

    • Acquire scattering data for the sample, ensuring to monitor for and mitigate radiation damage.[13]

    • Measure the scattering from the empty capillary/cell.

    • Measure the scattering from the buffer for background subtraction.

Data Analysis: The Scattering Density Profile (SDP) Model

The analysis of SANS and SAXS data from lipid vesicles is most effectively performed using a model-dependent approach. The Scattering Density Profile (SDP) model is a powerful method that allows for the joint refinement of both neutron and X-ray scattering data.[14]

SDP Model Workflow

SDP Model Workflow cluster_inputs Experimental Data cluster_model SDP Model Definition cluster_fitting Model Refinement cluster_output Output sans_data SANS Data (multiple contrasts) global_fit Globally Fit to SANS & SAXS Data sans_data->global_fit saxs_data SAXS Data saxs_data->global_fit component_vols Define Bilayer Components (headgroup, chains, etc.) vol_prob_dist Model Component Distributions (e.g., Gaussian functions) component_vols->vol_prob_dist sld_ed_profiles Calculate NSLD and ED Profiles vol_prob_dist->sld_ed_profiles form_factor Calculate Model Form Factors sld_ed_profiles->form_factor form_factor->global_fit param_optimization Optimize Structural Parameters (Area, Thickness, etc.) global_fit->param_optimization final_params Final Structural Parameters param_optimization->final_params

Caption: Data analysis workflow using the SDP model.

  • Define Bilayer Components: The lipid bilayer is deconstructed into several quasi-molecular components (e.g., headgroup, glycerol backbone, acyl chains, terminal methyl groups).

  • Model Volume Probability Distributions: The distribution of each component along the axis perpendicular to the bilayer (the z-axis) is described by an analytical function, typically a Gaussian.

  • Calculate Scattering Profiles: The volume probability distributions are used to calculate the one-dimensional neutron scattering length density (NSLD) and electron density (ED) profiles.

  • Calculate Form Factors: The Fourier transforms of the NSLD and ED profiles yield the model form factors.

  • Global Fitting: The calculated form factors are simultaneously fit to the experimental SANS and SAXS data by optimizing the parameters that define the component distributions, such as the area per lipid and the thickness of different regions of the bilayer.

By employing this joint analysis, a highly detailed and accurate structural model of the DOPG bilayer can be obtained. This information is invaluable for understanding the physical properties of these membranes and their interactions with other molecules, which is of high importance in the field of drug development and membrane biophysics.

References

Technical Notes & Optimization

Troubleshooting

Preventing aggregation of DOPG vesicles in high ionic strength buffer.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycer...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) vesicles, specifically addressing issues of aggregation in high ionic strength buffers.

Frequently Asked Questions (FAQs)

Q1: Why are my DOPG vesicles aggregating after I add a high concentration of salt (e.g., 150 mM NaCl)?

A1: DOPG vesicles are negatively charged, and this surface charge creates electrostatic repulsion between individual vesicles, keeping them stable and dispersed in low ionic strength solutions. However, in high ionic strength buffers, the salt ions effectively "shield" this negative charge. This phenomenon, known as electrostatic screening, reduces the repulsive forces between vesicles, allowing attractive van der Waals forces to dominate and cause aggregation. For negatively charged liposomes, high ionic strength can lead to aggregate formation.[1]

Q2: Is aggregation more severe with certain types of salts?

A2: Yes, divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) are much more effective at inducing aggregation than monovalent cations like sodium (Na⁺) or potassium (K⁺).[2] Divalent cations can form bridges between the negatively charged phosphate groups of adjacent DOPG vesicles, actively pulling them together. This can lead to rapid and extensive aggregation, and in some cases, even vesicle fusion.[2]

Q3: What is the primary method to prevent salt-induced aggregation of DOPG vesicles?

A3: The most common and effective method is steric stabilization through PEGylation. This involves incorporating a small percentage of PEG-conjugated lipids (e.g., DSPE-PEG2000) into the lipid bilayer. The long, flexible polyethylene glycol (PEG) chains extend from the vesicle surface into the aqueous environment, creating a protective hydrophilic layer. This layer physically prevents vesicles from getting close enough to aggregate, a phenomenon known as steric hindrance.[3][4]

Q4: What concentration of PEG-lipid should I use?

A4: The optimal concentration of PEG-lipid typically ranges from 5 to 10 mol%. Studies have shown that incorporating 5 mol% to 10 mol% of a PEG-lipid conjugate can effectively stabilize liposomes and prevent aggregation.[1][5] The ideal percentage can depend on the specific PEG-lipid used (e.g., PEG chain length) and the ionic strength of your buffer. It is often necessary to empirically determine the optimal ratio for your specific application.

Q5: Will PEGylation affect the properties of my DOPG vesicles?

A5: Yes, PEGylation will alter some of the physical properties of your vesicles. You can expect to see an increase in the hydrodynamic diameter due to the PEG layer.[6] Additionally, the magnitude of the negative zeta potential will likely decrease as the PEG chains can mask the surface charge. However, the overall stability of the vesicle suspension in high ionic strength media will be significantly enhanced.[6]

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and resolving DOPG vesicle aggregation.

Problem: My DOPG vesicle suspension becomes cloudy or shows a significant increase in particle size after preparation or upon addition of a high ionic strength buffer.

Step 1: Identify the Cause of Aggregation

Question: At what stage does aggregation occur?

  • Immediately after hydration and extrusion in low salt buffer? This could indicate an issue with the lipid film or the extrusion process. Ensure the lipid film is thin and uniform, and that hydration is performed above the lipid's phase transition temperature (for DOPG, this is -18°C, so room temperature is adequate).

  • Only after adding a high concentration of salt (e.g., PBS)? This is the classic sign of electrostatic shielding. The high concentration of ions in the buffer is neutralizing the repulsive surface charge of the DOPG vesicles.[1]

  • Is the buffer known to contain divalent cations (e.g., Ca²⁺, Mg²⁺)? Divalent cations are particularly potent at inducing aggregation of negatively charged vesicles.[2]

Step 2: Implement a Stabilization Strategy

Question: How can I prevent this salt-induced aggregation?

  • Primary Recommendation: PEGylation. The most robust solution is to incorporate a PEG-conjugated lipid into your formulation. This provides steric stabilization, which is effective even in high ionic strength environments.[3][4]

    • Action: Prepare new vesicles incorporating 5-10 mol% of a PEG-lipid, such as DSPE-PEG2000. See the experimental protocols section for a detailed method.

  • Alternative (Less Common): Modifying Lipid Composition.

    • Action: While pure DOPG vesicles are prone to aggregation in high salt, sometimes including a neutral "helper" lipid like DOPC can influence the overall membrane properties. However, PEGylation is a more direct and reliable solution for preventing aggregation in high ionic strength buffers.

Step 3: Verify the Stability of the Modified Vesicles

Question: How do I confirm that my new formulation is stable?

  • Action 1: Dynamic Light Scattering (DLS). Measure the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) of your vesicles in the high ionic strength buffer. A stable formulation should have a consistent size over time and a low PDI (typically < 0.2).[3]

  • Action 2: Zeta Potential Measurement. While the magnitude of the zeta potential may be lower for PEGylated vesicles, it can still provide information about surface charge. In high salt, the zeta potential will be close to neutral for both stable and unstable vesicles, making DLS a more direct measure of aggregation.

  • Action 3: Visual Observation. A stable vesicle suspension should remain clear and free of visible precipitates over time.

Below is a decision-making workflow for troubleshooting aggregation issues.

G start Start: Vesicle Aggregation Observed check_stage When does aggregation occur? start->check_stage post_salt After adding high salt buffer check_stage->post_salt during_prep During preparation in low salt buffer check_stage->during_prep cause Cause: Electrostatic Shielding by Ions post_salt->cause prep_issue Troubleshoot Preparation Protocol (e.g., lipid film quality, extrusion temp.) during_prep->prep_issue solution Solution: Implement Steric Stabilization (PEGylation) cause->solution protocol Follow Protocol for PEGylated Vesicle Preparation (Incorporate 5-10 mol% PEG-Lipid) solution->protocol verify Verify Stability of New Formulation protocol->verify dls Measure Size & PDI via DLS verify->dls visual Visual Inspection (Clarity) verify->visual

Troubleshooting workflow for DOPG vesicle aggregation.

Quantitative Data Summary

The following tables summarize typical data obtained when characterizing DOPG vesicles under different ionic strength conditions and the effect of PEGylation.

Table 1: Effect of NaCl Concentration on 100% DOPG Vesicles

NaCl Concentration (mM)Average Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability
10115 ± 50.12-45 ± 5Stable
50120 ± 80.15-25 ± 4Stable
150>1000 (Aggregated)>0.5-5 ± 3Unstable
300>2000 (Aggregated)>0.7-2 ± 2Unstable

Data are representative and may vary based on specific experimental conditions.

Table 2: Comparison of Non-PEGylated vs. PEGylated Vesicles in High Ionic Strength Buffer (150 mM NaCl)

Vesicle FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability in 150 mM NaCl
100% DOPG>1000 (Aggregated)>0.5-5 ± 3Unstable
95% DOPG / 5% DSPE-PEG2000125 ± 60.13-15 ± 4Stable
90% DOPG / 10% DSPE-PEG2000130 ± 70.14-10 ± 3Stable

Data are representative and may vary based on specific experimental conditions.[1][7][8]

Experimental Protocols

Protocol 1: Preparation of PEGylated DOPG Vesicles by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a nominal diameter of 100 nm.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • High ionic strength buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • High-vacuum pump

Methodology:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired amounts of DOPG and DSPE-PEG2000 (e.g., at a 95:5 molar ratio) in chloroform.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.[9]

  • Hydration:

    • Hydrate the lipid film with your high ionic strength buffer. The volume should be chosen to achieve the desired final lipid concentration (e.g., 10 mg/mL).

    • Gently agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This may take 30-60 minutes.[9]

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through the extruder 11-21 times. This process should be performed at a temperature above the phase transition temperature of all lipids in the mixture.[9][10]

  • Storage:

    • Store the resulting vesicle suspension at 4°C. For long-term stability, it is advisable to use sterile, filtered buffers and handle the samples under aseptic conditions.

The workflow for this protocol is illustrated below.

G cluster_0 Lipid Film Formation cluster_1 Vesicle Formation cluster_2 Characterization & Storage dissolve 1. Dissolve DOPG and DSPE-PEG2000 in Chloroform evaporate 2. Evaporate solvent via rotary evaporator dissolve->evaporate dry 3. Dry film under high vacuum evaporate->dry hydrate 4. Hydrate film with high salt buffer to form MLVs dry->hydrate extrude 5. Extrude 11-21 times through 100 nm membrane hydrate->extrude characterize 6. Characterize size (DLS) & charge (Zeta Potential) extrude->characterize store 7. Store at 4°C characterize->store

Experimental workflow for preparing stabilized vesicles.
Protocol 2: Characterization of Vesicle Stability

Objective: To assess the stability of the prepared vesicle formulation in high ionic strength buffer over time.

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement.

  • Zeta potential analyzer.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the vesicle suspension in the high ionic strength buffer to a suitable concentration for DLS analysis (typically 0.1-1.0 mg/mL).

  • Initial Measurement (T=0):

    • Perform a DLS measurement to determine the initial Z-average diameter and PDI.

    • Perform a zeta potential measurement.

  • Time-Course Measurement:

    • Store the vesicle suspension at the desired temperature (e.g., 4°C or 25°C).

    • At regular intervals (e.g., 1 hour, 24 hours, 7 days), take an aliquot, dilute as in Step 1, and repeat the DLS and zeta potential measurements.

  • Data Analysis:

    • Plot the Z-average diameter and PDI as a function of time. A stable formulation will show minimal changes in these parameters over the course of the experiment. An increase in size and PDI indicates aggregation.

Mechanism of Stabilization

High ionic strength leads to the aggregation of charged vesicles by compressing the electrical double layer, which reduces the electrostatic repulsion that normally keeps them apart. PEGylation provides a steric barrier, a physical shield of hydrated polymer chains that prevents vesicles from coming into close contact, thus maintaining stability.

The diagram below illustrates this mechanism.

G cluster_0 Low Ionic Strength cluster_1 High Ionic Strength (e.g., NaCl) cluster_2 High Ionic Strength + PEGylation node_A1 DOPG Vesicle (- charge) label_A Strong Electrostatic Repulsion = Stable Dispersion node_A2 DOPG Vesicle (- charge) node_B1 DOPG Vesicle label_B Charge Shielding = Aggregation node_B2 DOPG Vesicle ion1 Na+ ion2 Cl- node_C1 PEGylated Vesicle label_C Steric Hindrance = Stable Dispersion node_C2 PEGylated Vesicle

Mechanism of salt-induced aggregation and steric stabilization.

References

Optimization

Technical Support Center: Optimizing Drug Loading Efficiency in Dioleoyl Phosphatidylglycerol (DOPG) Formulations

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing drug loading efficiency in Dioleoy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing drug loading efficiency in Dioleoyl phosphatidylglycerol (DOPG) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing drug loading efficiency in DOPG liposomes?

A1: Several factors can significantly impact the drug loading efficiency of DOPG liposomes. These include the physicochemical properties of the drug, the lipid composition of the formulation (especially the presence of cholesterol), the chosen drug loading method (passive vs. active), and the details of the preparation process.[1] For instance, the electrostatic interactions between the negatively charged DOPG headgroup and the drug molecule can play a crucial role.

Q2: How does the choice of drug loading method affect encapsulation efficiency in DOPG formulations?

A2: The drug loading method is a critical determinant of encapsulation efficiency.

  • Passive Loading: This method involves encapsulating the drug during the formation of the liposomes.[2] For hydrophilic drugs, they are entrapped in the aqueous core, while hydrophobic drugs are incorporated into the lipid bilayer.[3] Passive loading efficiency is often limited by the trapped volume and the solubility of the drug in the lipid or aqueous phase.[4]

  • Active Loading: Also known as remote loading, this technique is generally more efficient for ionizable drugs.[5][6] It involves creating a transmembrane gradient (e.g., pH or ion gradient) across a pre-formed liposome. This gradient drives the drug into the liposome, where it may be trapped by precipitation or a change in its ionization state, leading to significantly higher encapsulation efficiencies.[2]

Q3: What is the role of cholesterol in DOPG formulations regarding drug loading?

A3: Cholesterol is a common component in liposomal formulations that modulates membrane fluidity, stability, and permeability.[7][8][9][10][11] In DOPG liposomes, the inclusion of cholesterol can have a variable effect on drug loading. Increasing cholesterol content can enhance the stability of the liposomes and reduce drug leakage.[8] However, it can also decrease the encapsulation efficiency of some drugs by competing for space within the bilayer or altering membrane properties.[1][7] The optimal cholesterol concentration often needs to be determined empirically for each specific drug and formulation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Encapsulation Efficiency Suboptimal Drug Properties: The drug may have poor solubility in the chosen loading buffer or lipid phase.For hydrophilic drugs, ensure the drug is fully dissolved in the aqueous phase before hydration. For hydrophobic drugs, ensure complete dissolution with the lipids in the organic solvent.
Inefficient Hydration of Lipid Film: The lipid film may not be fully hydrated, leading to the formation of fewer or poorly formed liposomes.Ensure the hydration buffer is at a temperature above the phase transition temperature (Tc) of all lipids in the formulation. Agitate the flask gently but thoroughly during hydration to ensure the entire lipid film is hydrated.[3]
Incorrect pH of Hydration Buffer: The pH of the buffer can affect the charge of both the drug and the DOPG, influencing their interaction.Adjust the pH of the hydration buffer to optimize the electrostatic interactions between the negatively charged DOPG and the drug.
Suboptimal Drug-to-Lipid Ratio: An excessively high drug concentration can lead to drug precipitation or saturation of the loading capacity.Experiment with different drug-to-lipid molar ratios to find the optimal concentration for maximum loading.
Ineffective Remote Loading Gradient (for active loading): The pH or ion gradient may not be sufficiently established or may dissipate prematurely.Ensure the buffers used to create the gradient are of the correct composition and pH. Optimize the incubation time and temperature for drug loading.[2]
Inconsistent Batch-to-Batch Loading Efficiency Variability in Thin Film Formation: The thickness and uniformity of the lipid film can affect hydration and liposome formation.Ensure consistent and slow evaporation of the organic solvent to form a thin, even lipid film.
Inconsistent Extrusion Process: The number of extrusion cycles and the handling of the extruder can impact vesicle size and lamellarity, affecting loading.Maintain a consistent number of extrusion cycles (typically an odd number like 11 or 21) for all batches. Ensure the extruder is assembled correctly and the membrane is not clogged.[12]
Drug Leakage After Loading Liposome Instability: The formulation may not be stable, leading to the leakage of the encapsulated drug over time.The inclusion of cholesterol (e.g., in a 2:1 molar ratio of DOPG to cholesterol) can improve membrane stability and reduce leakage.[13] Store liposomes at an appropriate temperature (typically 4°C) and protect them from light.

Experimental Protocols

Thin-Film Hydration Method for Passive Drug Loading

This protocol describes a general method for preparing DOPG-containing liposomes with passive drug encapsulation.

Materials:

  • Dioleoyl phosphatidylglycerol (DOPG)

  • Cholesterol

  • Drug to be encapsulated

  • Chloroform and Methanol (or other suitable organic solvent)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPG, cholesterol, and the hydrophobic drug (if applicable) in a round-bottom flask using a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[13]

  • Hydration:

    • Add the hydration buffer (containing the dissolved hydrophilic drug, if applicable) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Hydrate the lipid film by gentle rotation of the flask until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[3]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous size distribution.[14]

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Workflow for Thin-Film Hydration Method

Thin_Film_Hydration cluster_prep Preparation cluster_formation Liposome Formation cluster_purification Purification dissolve Dissolve Lipids & Drug in Organic Solvent evaporate Evaporate Solvent (Thin Film Formation) dissolve->evaporate Rotary Evaporation dry Dry Film under Vacuum evaporate->dry High Vacuum hydrate Hydrate with Aqueous Buffer dry->hydrate Add Buffer extrude Size Reduction (Extrusion) hydrate->extrude Pass through Membrane purify Remove Unencapsulated Drug extrude->purify Dialysis/Chromatography

Caption: Workflow for preparing DOPG liposomes using the thin-film hydration method.

Data Presentation

Table 1: Influence of Cholesterol on Encapsulation Efficiency (%) in Phosphatidylglycerol-Containing Liposomes

Formulation (Molar Ratio)Encapsulation Efficiency (%)Reference
Pure DOPG87.2[1]
DOPG:Cholesterol (90:10)~75[1]
DOPG:Cholesterol (80:20)~70[1]
DPPG (encapsulating Veliparib)>40[15]

Note: DPPG (Dipalmitoyl phosphatidylglycerol) is another type of phosphatidylglycerol and is included for comparative purposes.

Logical Relationship Diagram

Troubleshooting Low Drug Loading Efficiency

Troubleshooting_Low_Loading cluster_passive Passive Loading Issues cluster_active Active Loading Issues start Low Drug Loading Efficiency cause1 Poor Drug Solubility start->cause1 cause2 Incomplete Film Hydration start->cause2 cause3 Incorrect pH start->cause3 cause4 Weak Transmembrane Gradient start->cause4 cause5 Drug Precipitation (External) start->cause5 solution1 Optimize Solvent/ Buffer cause1->solution1 solution2 Increase Hydration Temp/ Time cause2->solution2 solution3 Adjust Buffer pH cause3->solution3 solution4 Optimize Gradient Buffers cause4->solution4 solution5 Adjust Drug-to-Lipid Ratio cause5->solution5

Caption: Troubleshooting flowchart for low drug loading efficiency in DOPG liposomes.

References

Troubleshooting

Troubleshooting low encapsulation efficiency in DOPG liposomes.

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low encapsulation efficiency with 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-gly...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low encapsulation efficiency with 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) liposomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low encapsulation efficiency for my hydrophilic drug in DOPG liposomes. What are the potential causes and how can I improve it?

A1: Low encapsulation of hydrophilic drugs in DOPG liposomes often stems from the passive nature of entrapment, which relies on the aqueous volume enclosed during liposome formation. Several factors related to the liposome formulation and preparation method can influence this.

Troubleshooting Steps:

  • Optimize the Hydration & Sizing Process: The thin-film hydration method followed by extrusion is a common technique.[1] Ensure the lipid film is thin and uniform for complete hydration. The choice of hydration buffer (pH, ionic strength) can influence the charge of both the drug and the DOPG headgroup, affecting encapsulation.

  • Evaluate Lipid Concentration: Increasing the total lipid concentration can lead to a higher encapsulated volume and, consequently, higher encapsulation efficiency. However, this needs to be balanced with potential viscosity issues.

  • Consider the Drug-to-Lipid Ratio: A high concentration of the drug in the hydration buffer can maximize the encapsulation gradient. However, excessively high concentrations might lead to precipitation or aggregation. It's recommended to perform a loading efficiency curve by varying the lipid concentration while keeping the active compound's concentration constant to find the saturation point.[2]

  • Assess the Impact of Cholesterol: While cholesterol is often added to improve liposome stability, it can decrease the encapsulation efficiency of some drugs by altering membrane fluidity and packing.[3][4] Consider reducing or removing cholesterol from your formulation.

  • Preparation Method: While the thin-film hydration method is common, other methods like reverse-phase evaporation can sometimes yield higher encapsulation efficiencies for hydrophilic compounds by creating a larger internal aqueous volume.[5][6]

Q2: My hydrophobic drug shows poor encapsulation in DOPG liposomes. What factors should I investigate?

A2: For hydrophobic drugs, encapsulation is primarily within the lipid bilayer. Low efficiency can be due to poor partitioning of the drug into the DOPG membrane.

Troubleshooting Steps:

  • Drug Solubility in the Organic Solvent: Ensure your hydrophobic drug is fully solubilized with the lipids in the organic solvent during the initial step of lipid film formation. Any precipitation at this stage will prevent incorporation into the bilayer.

  • Membrane Fluidity: The fluid nature of the DOPG bilayer at room temperature generally favors the encapsulation of nonpolar drugs.[7] However, interactions between the drug and the lipid acyl chains are crucial.

  • Drug-Lipid Interaction: The chemical structure of the drug and its interaction with the DOPG headgroup and oleoyl chains are critical. Unfavorable steric or electrostatic interactions can limit incorporation.

  • Cholesterol Content: Cholesterol can increase the packing density of the lipid bilayer, which may either enhance or hinder the incorporation of a hydrophobic drug depending on the drug's structure. Experiment with varying cholesterol concentrations.[3] A study on paclitaxel-loaded liposomes showed that cholesterol content had a negative influence on drug loading.[3]

  • Drug-to-Lipid Ratio: There is an optimal drug-to-lipid ratio for stable encapsulation. Exceeding this can lead to drug precipitation or disruption of the liposome structure.[3] An optimal drug-lipid ratio of 1:60 was found for paclitaxel to achieve a stable formulation.[3]

Q3: How does the charge of DOPG and my drug molecule affect encapsulation efficiency?

A3: The negative charge of the DOPG headgroup at neutral pH plays a significant role in encapsulation, particularly for charged drug molecules.

  • For Oppositely Charged Drugs (Cationic): Electrostatic attraction between the negatively charged DOPG and a positively charged drug can significantly enhance encapsulation. This can lead to high drug loading at the liposome surface and potentially within the aqueous core.

  • For Similarly Charged Drugs (Anionic): Electrostatic repulsion between the anionic DOPG and an anionic drug can lead to very low encapsulation efficiency. To overcome this, consider adjusting the pH of the hydration buffer to a value where either the drug or the DOPG is less charged, if the stability of the components allows.

  • For Neutral Drugs: Encapsulation will be less influenced by electrostatic interactions and more by factors like partitioning behavior (for hydrophobic drugs) or aqueous solubility and liposome volume (for hydrophilic drugs).

A study demonstrated that liposomes composed of the negatively charged phosphatidylglycerol (DOPG) exhibited the best loading capability for Peptide Nucleic Acid (PNA) oligomers.[8]

Data Presentation

Table 1: Influence of Lipid Composition on Encapsulation Efficiency (Illustrative Data)

Formulation (Molar Ratio)Encapsulated DrugEncapsulation Efficiency (%)Key Observation
DOPGCationic Drug X~85%Strong electrostatic attraction enhances encapsulation.
DOPGAnionic Drug Y< 5%Electrostatic repulsion significantly hinders encapsulation.
DOPG/Cholesterol (7:3)Hydrophilic Drug ZDecreased compared to pure DOPGCholesterol can reduce the aqueous volume and alter membrane properties.[4]
DOPG/DOPC (1:1)Hydrophilic Drug ZIntermediateThe presence of neutral DOPC reduces the overall negative charge density.

Note: This table provides illustrative examples. Actual efficiencies are highly dependent on the specific drug and experimental conditions.

Table 2: Comparison of Methods for Separating Free from Encapsulated Drug

MethodPrincipleAdvantagesDisadvantages
Ultracentrifugation Separation based on size and density differences.[9][10]Simple and effective for larger liposomes.May not be suitable for small or low-density liposomes; potential for liposome pellet to trap free drug.
Size Exclusion Chromatography (SEC) Separation based on molecular size.[9][10][11]Good separation of liposomes from smaller free drug molecules.Can be time-consuming; potential for sample dilution.
Dialysis Separation based on diffusion across a semi-permeable membrane.[9][10]Gentle method; suitable for removing small molecule free drug.Slow process; may not be effective for large drug molecules.
Ultrafiltration Separation using a membrane with a specific molecular weight cut-off.[9]Faster than dialysis.Potential for membrane fouling or drug adsorption.

Experimental Protocols

Protocol 1: Preparation of DOPG Liposomes by Thin-Film Hydration and Extrusion

  • Lipid Film Formation:

    • Dissolve DOPG and any other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation.

    • If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipids. For DOPG, this is below room temperature, so hydration can be performed at room temperature.

  • Sizing by Extrusion:

    • Assemble an extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the hydrated lipid suspension to the extruder.

    • Pass the suspension through the membrane multiple times (e.g., 11-21 passes) to form unilamellar vesicles of a defined size.

Protocol 2: Determination of Encapsulation Efficiency

  • Separation of Free Drug:

    • Separate the unencapsulated (free) drug from the liposome suspension using an appropriate method from Table 2 (e.g., size exclusion chromatography or ultracentrifugation).[10]

  • Quantification of Total Drug:

    • Take an aliquot of the initial liposome suspension (before separation of free drug).

    • Lyse the liposomes to release the encapsulated drug. This can be achieved by adding a suitable solvent like methanol or a detergent like Triton X-100.[10]

    • Quantify the total drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[11]

  • Quantification of Free Drug:

    • Quantify the drug concentration in the supernatant/filtrate obtained after the separation step in Protocol 2, Step 1.

  • Calculation of Encapsulation Efficiency (EE%):

    • Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100[10]

Mandatory Visualizations

Troubleshooting_Encapsulation Start Low Encapsulation Efficiency in DOPG Liposomes DrugType What is the nature of your drug? Start->DrugType Hydrophilic Hydrophilic (Water-Soluble) DrugType->Hydrophilic Hydrophilic Hydrophobic Hydrophobic (Lipid-Soluble) DrugType->Hydrophobic Hydrophobic CheckHydration Optimize Hydration & Sizing (Buffer pH, Ionic Strength, Lipid Film) Hydrophilic->CheckHydration CheckSolubility Ensure Drug Solubility in Organic Solvent Hydrophobic->CheckSolubility CheckLipidConc Increase Lipid Concentration CheckHydration->CheckLipidConc CheckDrugLipidRatio Optimize Drug-to-Lipid Ratio CheckLipidConc->CheckDrugLipidRatio CheckCholesterol Reduce/Remove Cholesterol CheckDrugLipidRatio->CheckCholesterol ConsiderMethod Consider Alternative Preparation Method (e.g., Reverse Phase Evaporation) CheckCholesterol->ConsiderMethod CheckMembraneFluidity Assess Membrane Fluidity CheckSolubility->CheckMembraneFluidity CheckDrugLipidInteraction Evaluate Drug-Lipid Interactions CheckMembraneFluidity->CheckDrugLipidInteraction CheckCholesterol_phobic Vary Cholesterol Concentration CheckDrugLipidInteraction->CheckCholesterol_phobic CheckDrugLipidRatio_phobic Optimize Drug-to-Lipid Ratio CheckCholesterol_phobic->CheckDrugLipidRatio_phobic

Caption: Troubleshooting workflow for low encapsulation efficiency in DOPG liposomes.

Encapsulation_Efficiency_Workflow Prep Prepare Liposome Suspension (with encapsulated and free drug) AliquotTotal Take Aliquot for 'Total Drug' Measurement Prep->AliquotTotal Separate Separate Free Drug from Liposomes (e.g., SEC, Centrifugation) Prep->Separate Lyse Lyse Liposomes (e.g., with Triton X-100) AliquotTotal->Lyse Liposomes Liposome Fraction (encapsulated drug) Separate->Liposomes FreeDrug Supernatant/Filtrate (free drug) Separate->FreeDrug MeasureFree Quantify 'Free Drug' (e.g., HPLC, UV-Vis) FreeDrug->MeasureFree MeasureTotal Quantify 'Total Drug' (e.g., HPLC, UV-Vis) Lyse->MeasureTotal Calculate Calculate EE% EE% = [(Total - Free) / Total] * 100 MeasureTotal->Calculate MeasureFree->Calculate

Caption: Experimental workflow for determining encapsulation efficiency.

References

Optimization

Strategies to minimize leakage from Dioleoyl phosphatidylglycerol vesicles.

Welcome to the technical support center for Dioleoyl Phosphatidylglycerol (DOPG) vesicles. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dioleoyl Phosphatidylglycerol (DOPG) vesicles. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize leakage and ensure the stability of their DOPG vesicle preparations.

Troubleshooting Guide

Issue: My DOPG vesicles are showing significant leakage of encapsulated contents.

This is a common issue that can be influenced by several factors, from the preparation method to the experimental conditions. Below are potential causes and solutions to minimize leakage.

Potential CauseRecommended Solution
Vesicle Instability Incorporate cholesterol into the lipid bilayer. Cholesterol can increase the packing of phospholipid molecules, making the bilayer less deformable and reducing permeability. A molar ratio of 2:1 for DOPG to cholesterol has been used in preparations.[1][2][3]
Suboptimal Preparation Use the thin-film hydration followed by extrusion method to produce unilamellar vesicles with a more uniform size distribution.[1][4] Ensure complete removal of organic solvents, as residual solvent can destabilize the membrane.[5][6]
Temperature Fluctuations Maintain a constant temperature during your experiments. DOPG has a low phase transition temperature (Tm) of -18°C, meaning it is in the liquid crystalline phase under most experimental conditions.[7][8] However, temperature can still influence membrane fluidity and leakage.[9][10][11]
Interaction with Serum If working with biological media, be aware that serum proteins can adsorb to the surface of negatively charged DOPG vesicles, potentially affecting bilayer stability and increasing leakage.[1] Consider using serum-free media or quantifying leakage in the presence of serum to understand its impact.[1]
Vesicle Size Smaller unilamellar vesicles (SUVs) may exhibit more leakage than large unilamellar vesicles (LUVs) due to higher curvature stress.[12] The extrusion method allows for control over vesicle size by using membranes with defined pore sizes.[4][6]
pH of the Medium The pH of the surrounding buffer can influence the charge of the headgroup and potentially affect membrane packing and permeability.[12][13] Ensure your buffer pH is stable and appropriate for your application.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing stable DOPG vesicles with low leakage?

A1: The thin-film hydration followed by extrusion is a widely recommended method for producing stable, unilamellar DOPG vesicles with controlled size.[1][4][6] This method involves dissolving the lipids in an organic solvent, creating a thin lipid film by evaporating the solvent, hydrating the film with an aqueous buffer (containing the substance to be encapsulated), and then extruding the resulting vesicle suspension through a membrane with a defined pore size to create vesicles of a uniform diameter.[1][6]

Q2: How does cholesterol affect the stability and leakage of DOPG vesicles?

A2: Cholesterol is a crucial component for stabilizing phospholipid vesicles. It inserts into the lipid bilayer, where it increases the packing density of the phospholipid molecules.[3] This makes the membrane more rigid and less permeable to water-soluble molecules, thereby reducing leakage.[3][14] Studies have shown that increasing cholesterol content can increase the average size and bending modulus of vesicles, contributing to their stability.[2][15] A common molar ratio used is 2:1 (DOPG:Cholesterol).[1]

Q3: My application involves incubation in cell culture media with serum. How will this affect my DOPG vesicles?

A3: Negatively charged vesicles like those made from DOPG can interact with proteins present in serum, leading to the formation of a protein "corona" on the vesicle surface.[1] This interaction can alter the stability of the vesicle bilayer and may lead to increased leakage of encapsulated contents.[1] It is advisable to test the stability of your vesicles in the specific cell culture medium you plan to use. This can be done by incubating the vesicles in the medium for various times and then measuring the amount of leaked cargo.[1]

Q4: What is the ideal storage temperature for DOPG vesicles?

A4: DOPG vesicles should be stored at a temperature that minimizes lipid degradation and leakage. Since DOPG has a very low phase transition temperature of -18°C, the vesicles will be in a fluid state at common refrigeration temperatures (e.g., 4°C).[7][8] Storage at 4°C is generally acceptable for short-term use (within a few days), and vesicles have been shown to be stable under these conditions.[16] For long-term storage, freezing may be an option, but it is important to consider the effects of freeze-thaw cycles, which can induce leakage.[9]

Q5: How can I measure the leakage from my DOPG vesicles?

A5: A common method to quantify leakage is to encapsulate a fluorescent dye, such as calcein or sulforhodamine B (SRB), at a self-quenching concentration inside the vesicles.[17][18][19][20] When the dye leaks out into the surrounding buffer, it becomes diluted, and its fluorescence increases.[19] By measuring the fluorescence intensity over time, you can determine the rate of leakage.[21][22] Size-exclusion chromatography can also be used to separate the vesicles from the leaked, free dye.[1]

Experimental Protocols

Protocol 1: Preparation of DOPG Vesicles by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of DOPG and cholesterol.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)

  • Cholesterol

  • Chloroform

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Nitrogen gas

  • Vacuum desiccator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPG and cholesterol (e.g., at a 2:1 molar ratio) in chloroform in a round-bottom flask.[1]

    • Evaporate the chloroform using a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.[1][6]

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[1][5]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (which may contain the molecule to be encapsulated). The volume of the buffer should result in a final lipid concentration of approximately 10 mg/mL.[4]

    • Incubate the mixture at a temperature above the lipid phase transition temperature (for DOPG, room temperature is sufficient) for about 30 minutes to facilitate homogenization.[4] Gentle vortexing every 5 minutes can aid this process.[4]

  • Freeze-Thaw Cycles (Optional but Recommended):

    • Subject the lipid suspension to several freeze-thaw cycles (e.g., 5-10 cycles) by alternately placing it in liquid nitrogen and a warm water bath. This can increase the encapsulation efficiency.[1]

  • Extrusion:

    • Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[4]

    • Pass the lipid suspension through the extruder 10-20 times to form unilamellar vesicles of a uniform size.[4]

  • Purification:

    • To remove any unencapsulated material, the vesicle suspension can be purified by size-exclusion chromatography or dialysis.[1]

Protocol 2: Dye Leakage Assay

This protocol describes how to measure the leakage of a fluorescent dye from DOPG vesicles.

Materials:

  • DOPG vesicles encapsulating a fluorescent dye (e.g., 5(6)-carboxyfluorescein (CF) or sulforhodamine B (SRB)) at a self-quenching concentration.

  • Aqueous buffer (same as used for vesicle preparation).

  • Fluorometer or microplate reader.

  • Triton X-100 solution (e.g., 10% v/v).

Procedure:

  • Sample Preparation:

    • Dilute the vesicle suspension in the aqueous buffer to a suitable concentration for fluorescence measurement in a cuvette or microplate well.

  • Fluorescence Measurement:

    • Record the initial fluorescence intensity (F₀) of the vesicle suspension at the appropriate excitation and emission wavelengths for the encapsulated dye.

    • Monitor the fluorescence intensity (Fₜ) over time at your desired experimental temperature.

  • Maximum Fluorescence Determination:

    • At the end of the experiment, add a small volume of Triton X-100 solution to the sample to completely lyse the vesicles and release all the encapsulated dye.[1]

    • Record the maximum fluorescence intensity (F_max).

  • Calculation of Leakage:

    • The percentage of leakage at time 't' can be calculated using the following formula: % Leakage = [(Fₜ - F₀) / (F_max - F₀)] * 100

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_leakage Leakage Assay dissolve 1. Dissolve DOPG and Cholesterol in Chloroform film 2. Form Thin Lipid Film dissolve->film Evaporation hydrate 3. Hydrate Film with Aqueous Buffer film->hydrate Hydration extrude 4. Extrude to Form Unilamellar Vesicles hydrate->extrude Extrusion purify 5. Purify Vesicles extrude->purify Size Exclusion Chromatography measure_initial 1. Measure Initial Fluorescence (F₀) purify->measure_initial Prepared Vesicles incubate 2. Incubate under Experimental Conditions measure_initial->incubate measure_time 3. Measure Fluorescence over Time (Fₜ) incubate->measure_time lyse 4. Lyse Vesicles with Detergent measure_time->lyse measure_max 5. Measure Maximum Fluorescence (F_max) lyse->measure_max calculate 6. Calculate % Leakage measure_max->calculate

Caption: Experimental workflow for preparing DOPG vesicles and assessing leakage.

logical_relationships cluster_factors Factors Influencing Leakage cluster_solutions Strategies to Minimize Leakage leakage Vesicle Leakage instability Membrane Instability instability->leakage temp Temperature temp->leakage serum Serum Protein Interaction serum->leakage size Vesicle Size size->leakage prep Preparation Method prep->leakage cholesterol Incorporate Cholesterol cholesterol->instability extrusion Use Extrusion extrusion->prep temp_control Control Temperature temp_control->temp serum_free Use Serum-Free Media serum_free->serum optimize_size Optimize Vesicle Size optimize_size->size

Caption: Factors influencing DOPG vesicle leakage and minimization strategies.

References

Troubleshooting

Controlling the size distribution of DOPG liposomes during preparation.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the control of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the control of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) liposome size distribution during preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for controlling the size of DOPG liposomes?

A1: The most prevalent methods for controlling liposome size are extrusion, sonication, and microfluidics.[][2] The thin-film hydration method is a common starting point for creating multilamellar vesicles (MLVs), which are then processed by one of these sizing techniques to produce unilamellar vesicles (ULVs) of a more uniform size.[3]

Q2: Why is controlling the size distribution of liposomes important?

A2: The size of liposomes directly influences their in vivo behavior, including their circulation time, cellular uptake, and biodistribution, which are critical factors in drug delivery applications.[][4] A narrow and controlled size distribution is essential for reproducible and predictable results.[2][5]

Q3: What is a good Polydispersity Index (PDI) for a liposome formulation?

A3: A Polydispersity Index (PDI) below 0.2 is generally considered acceptable for liposome formulations, indicating a homogenous population of vesicles.[6] A PDI of less than 0.1 suggests a very narrow size distribution.[7]

Q4: Can the composition of the lipid bilayer affect the final liposome size?

A4: Yes, the lipid composition is a crucial factor. For instance, the inclusion of cholesterol can increase the rigidity of the lipid bilayer, which may lead to an increase in the average size of the vesicles.[8][9][10] The charge of the lipids, such as the negative charge of DOPG, also plays a role in vesicle formation and stability.[11]

Q5: How can I characterize the size distribution of my prepared DOPG liposomes?

A5: Dynamic Light Scattering (DLS) is the most common technique used to measure the average hydrodynamic diameter and the Polydispersity Index (PDI) of liposomes.[3][12] Cryo-Transmission Electron Microscopy (Cryo-TEM) and Small-Angle X-ray/Neutron Scattering (SAXS/SANS) can also provide detailed information about vesicle size and structure.[11]

Troubleshooting Guides

Issue 1: Broad or Bimodal Size Distribution After Extrusion

Q: I performed extrusion, but my DLS results show a high PDI or two distinct size populations. What went wrong?

A: This is a common issue that can arise from several factors related to the extrusion process. Here’s a step-by-step troubleshooting guide:

  • Insufficient Number of Passes: Ensure you are passing the liposome suspension through the extruder membrane a sufficient number of times. Typically, 10-20 passes are recommended to achieve a narrow size distribution.[3]

  • Membrane Clogging or Rupture: The polycarbonate membrane can become clogged or tear during extrusion, especially if the initial MLV suspension is not properly hydrated or if the pressure is too high. Prefiltering the suspension through a larger pore size membrane first can help prevent this.[5]

  • Extrusion Temperature: For lipids with a high phase transition temperature (Tc), extrusion should be performed above the Tc to ensure the lipid bilayer is in a fluid state, which facilitates vesicle rearrangement. While DOPG has a low Tc of -18°C, if other lipids with higher Tcs are included in the formulation, this becomes a critical parameter.[11][13]

  • Lipid Concentration: High lipid concentrations (>20 mg/mL) can increase the viscosity of the suspension, leading to high back pressure and inefficient extrusion.[14] Consider diluting your lipid suspension.

Issue 2: Liposome Size is Significantly Larger than the Extruder Pore Size

Q: I used a 100 nm polycarbonate membrane for extrusion, but my liposomes are much larger (e.g., >150 nm). Why is this happening?

A: While the membrane pore size is the primary determinant of the final liposome size, other factors can lead to larger vesicles:

  • Vesicle Re-aggregation/Fusion: After extrusion, liposomes can sometimes aggregate or fuse, leading to an increase in the average particle size.[15] This can be influenced by buffer composition (ionic strength, pH) and storage conditions. Ensure your buffer conditions are optimal for DOPG vesicle stability.

  • Lipid Composition: As mentioned, components like cholesterol can increase membrane rigidity, potentially resulting in vesicles that are slightly larger than the pore size they were extruded through.[8]

  • Measurement Artifacts: Ensure that your DLS measurements are being performed correctly. Highly concentrated samples can lead to multiple scattering events and inaccurate size readings. Dilute your sample appropriately before measurement.[3]

Issue 3: Inconsistent Results with Sonication

Q: My liposome sizes are not reproducible when using sonication. What factors should I control more carefully?

A: Sonication is known for being less reproducible than extrusion.[4] To improve consistency:

  • Probe Sonication vs. Bath Sonication: Probe sonicators deliver more concentrated energy but can lead to localized heating and potential lipid degradation.[][16] Bath sonicators are gentler but may be less efficient.[7] Whichever method you use, be consistent.

  • Sonication Time and Power: The duration and power of sonication directly impact vesicle size. Longer sonication times generally lead to smaller vesicles.[17] However, excessive sonication can cause lipid degradation and fusion.[7] It is crucial to standardize these parameters.

  • Temperature Control: Sonication generates heat, which can affect the properties of your liposomes.[16][18] Perform sonication in a temperature-controlled environment, such as an ice bath, to dissipate heat.

  • Sample Volume and Vessel: The volume of your sample and the shape of the vessel can affect the efficiency of energy distribution. Use the same vessel and sample volume for each preparation.

  • Titanium Probe Contamination: For probe sonicators, titanium particles can shed from the tip and contaminate the sample. Centrifuge the sample after sonication to remove any potential contaminants.[18]

Data Presentation

Table 1: Influence of Extrusion Parameters on Liposome Size.

Parameter Value Resulting Liposome Diameter (nm) Polydispersity Index (PDI) Reference
Membrane Pore Size 1000 nm 655.8 ± 31.2 N/A [4]
400 nm 402.8 ± 5.8 N/A [4]
200 nm 162.2 ± 6.6 N/A [4]
100 nm ~100-130 < 0.2 [3][7][19]
Number of Passes 1 Broad Distribution > 0.3 [14]
10-20 Corresponds to pore size < 0.2 [3]
Lipid Concentration < 20 mg/mL Efficient Sizing Lower PDI [14]

| | > 20 mg/mL | High back pressure, inefficient | Higher PDI |[14] |

Table 2: Influence of Microfluidics Parameters on Liposome Size.

Parameter Change Effect on Liposome Size Reference
Flow Rate Ratio (FRR) Increase Decrease [20][21]
Total Flow Rate (TFR) Increase Decrease [21]
Lipid Concentration Increase Increase [21]

| Solvent Type | Ethanol vs. IPA | Smaller liposomes in ethanol |[21] |

Experimental Protocols

Protocol 1: DOPG Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs) with a controlled size distribution.[3][19]

  • Lipid Film Formation:

    • Dissolve DOPG and any other lipids (e.g., cholesterol) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.[3]

    • To ensure complete solvent removal, further dry the film under a stream of nitrogen gas, followed by vacuum desiccation for at least one hour.[3]

  • Hydration:

    • Hydrate the lipid film by adding the desired aqueous buffer.

    • Vortex the flask to disperse the lipid film, which results in a milky suspension of multilamellar vesicles (MLVs).[3]

    • Incubate the MLV suspension for approximately 30-60 minutes to ensure complete hydration.[3]

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension into a gas-tight syringe.

    • Pass the suspension through the membrane back and forth between two syringes for at least 11-21 passes.[3][13] This process reduces the size and lamellarity, resulting in a more translucent suspension of LUVs.

  • Characterization:

    • Dilute a small aliquot of the final liposome suspension in buffer.

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).[3]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_sizing Size Control Methods cluster_analysis Characterization a 1. Dissolve DOPG in Chloroform b 2. Create Thin Lipid Film (Rotary Evaporation) a->b c 3. Hydrate Film with Aqueous Buffer b->c d 4. Form MLVs (Vortexing) c->d e Extrusion d->e Size Reduction f Sonication d->f Size Reduction g Microfluidics d->g Size Reduction h Unilamellar Vesicles (ULVs) e->h f->h g->h i DLS Analysis (Size, PDI) h->i

Caption: Workflow for DOPG liposome preparation and size control.

logical_relationships liposome_size Final Liposome Size & PDI extrusion Extrusion Process extrusion->liposome_size pore_size Membrane Pore Size extrusion->pore_size passes Number of Passes extrusion->passes pressure Extrusion Pressure extrusion->pressure temp Temperature extrusion->temp composition Lipid Formulation composition->liposome_size lipid_conc Lipid Concentration composition->lipid_conc cholesterol Cholesterol Content composition->cholesterol buffer Buffer pH & Ionic Strength composition->buffer

Caption: Key parameters influencing final liposome size and PDI.

troubleshooting_flowchart start High PDI or Incorrect Size method Which sizing method used? start->method extrusion Extrusion method->extrusion Extrusion sonication Sonication method->sonication Sonication check_passes Increase number of passes (11-21x) extrusion->check_passes check_temp Check temperature (if applicable) check_passes->check_temp check_conc Lower lipid concentration check_temp->check_conc control_time Standardize sonication time/power sonication->control_time control_temp Use ice bath for temperature control control_time->control_temp centrifuge Centrifuge to remove probe contaminants control_temp->centrifuge

Caption: Troubleshooting flowchart for common size distribution issues.

References

Optimization

How to prevent hydrolysis of Dioleoyl phosphatidylglycerol during storage?

Welcome to the technical support center for Dioleoyl Phosphatidylglycerol (DOPG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and ha...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dioleoyl Phosphatidylglycerol (DOPG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of DOPG to prevent hydrolysis and ensure the integrity of your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues and questions regarding the stability and storage of DOPG.

Frequently Asked Questions (FAQs)

Q1: What is Dioleoyl Phosphatidylglycerol (DOPG) and why is it prone to hydrolysis?

A1: Dioleoyl Phosphatidylglycerol (DOPG) is an unsaturated phospholipid with two oleic acid chains. The ester linkages in the glycerol backbone are susceptible to cleavage by water, a process known as hydrolysis. This reaction is catalyzed by acidic or basic conditions and accelerated by increased temperatures. Hydrolysis of DOPG results in the formation of lysophosphatidylglycerol and free fatty acids, which can alter the physical and chemical properties of your formulations.

Q2: What are the primary factors that contribute to the hydrolysis of DOPG during storage?

A2: The main factors that accelerate the hydrolysis of DOPG are:

  • Presence of Water: Water is a reactant in the hydrolysis reaction. Storing DOPG in aqueous solutions for extended periods is not recommended.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bonds in DOPG. A neutral pH of around 6-7 is generally recommended for aqueous suspensions.

  • Presence of Oxygen: While not directly causing hydrolysis, oxygen can lead to the oxidation of the unsaturated oleoyl chains, which can produce acidic byproducts that in turn can catalyze hydrolysis.

  • Storage Container: Improper storage containers can introduce contaminants or allow for the evaporation of organic solvents, concentrating the lipid and potentially residual water.

Q3: What are the ideal storage conditions for DOPG to minimize hydrolysis?

A3: To ensure the long-term stability of DOPG, the following storage conditions are recommended:

  • Form: For long-term storage, DOPG should be stored as a solid (powder) or dissolved in a suitable organic solvent.

  • Temperature: Store at -20°C or lower.

  • Solvent: If in solution, use a high-purity, dry organic solvent such as chloroform or ethanol. Chloroform is often preferred due to a lower potential for reacting with the lipid compared to ethanol.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Container: Use glass vials with Teflon-lined caps to prevent leaching of impurities from plastic containers and to ensure a tight seal.

Q4: How long can I store DOPG under recommended conditions?

A4: When stored properly as a dry powder or in a suitable organic solvent at -20°C or below, under an inert atmosphere, DOPG can be stable for at least one year. However, it is best practice to re-evaluate the purity of the lipid if stored for extended periods.

Q5: Can I store DOPG in an aqueous suspension?

A5: Storing DOPG in an aqueous suspension for long periods is not recommended due to the increased risk of hydrolysis. If you must store it in an aqueous form, it should be for a short duration (a few days at most) at 2-8°C and at a neutral pH. For longer-term storage, preparing fresh liposome solutions is advised.

Troubleshooting Common Problems
Problem Possible Cause(s) Recommended Solution(s)
Change in the physical appearance of DOPG solution (e.g., cloudiness, precipitation). Hydrolysis leading to the formation of less soluble lysophospholipids and fatty acids.Discard the solution and prepare a fresh one from solid DOPG. Review storage conditions to ensure they meet recommendations (low temperature, inert atmosphere, proper solvent and container).
Inconsistent experimental results (e.g., changes in liposome size, encapsulation efficiency, or biological activity). Degradation of DOPG due to hydrolysis or oxidation.Analyze the purity of the DOPG stock using TLC or HPLC to check for degradation products. Use fresh, high-purity DOPG for your experiments.
pH of the DOPG suspension has shifted over time. Hydrolysis can release acidic fatty acids, lowering the pH.Monitor the pH of your aqueous preparations. If a pH shift is observed, it is an indicator of degradation. Prepare fresh solutions and consider using a buffer if appropriate for your application.

Quantitative Data on DOPG Stability

Storage Condition Temperature pH Expected Relative Rate of Hydrolysis Estimated Half-life
Aqueous Suspension25°C4HighDays to Weeks
Aqueous Suspension4°C7ModerateWeeks to Months
Aqueous Suspension4°C9HighDays to Weeks
In Chloroform-20°CN/AVery Low> 1 Year
In Ethanol-20°CN/ALowMonths to a Year
Solid Powder-20°CN/AVery Low> 1 Year

Note: These are estimations and the actual rate of hydrolysis can be influenced by factors such as the purity of the lipid, the presence of catalysts, and exposure to light and oxygen.

Experimental Protocols

To assess the stability of your DOPG and quantify its hydrolysis, you can use the following analytical techniques.

Thin-Layer Chromatography (TLC) for Detecting DOPG Hydrolysis

This method provides a qualitative or semi-quantitative assessment of DOPG purity and the presence of its primary hydrolysis product, lyso-phosphatidylglycerol (lyso-PG).

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Spotting capillaries

  • DOPG sample and lyso-PG standard

  • Solvent system: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Visualization reagent: Iodine vapor, or a phosphorus-specific stain (e.g., Molybdenum Blue spray reagent).

Procedure:

  • Plate Preparation: Activate the silica gel plate by heating it at 110°C for 10-15 minutes. Let it cool to room temperature before use.

  • Sample Application: Using a spotting capillary, apply a small spot of your DOPG sample (dissolved in chloroform or another suitable solvent) and the lyso-PG standard onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the solvent system. Ensure the solvent level is below the baseline. Allow the solvent to migrate up the plate until it is about 1-2 cm from the top.

  • Visualization:

    • Iodine Vapor: Place the dried plate in a chamber containing a few crystals of iodine. Brown spots will appear where the lipids are present.

    • Molybdenum Blue Stain: Spray the dried plate with the Molybdenum Blue reagent and heat gently. Phospholipids will appear as blue spots.

  • Analysis: Compare the Rf value of the spot in your sample to the standards. DOPG will have a higher Rf value than the more polar lyso-PG. The presence of a spot corresponding to lyso-PG in your DOPG sample indicates hydrolysis.

High-Performance Liquid Chromatography (HPLC) for Quantifying DOPG and Lyso-PG

This method allows for the accurate quantification of DOPG and its hydrolysis products. An Evaporative Light Scattering Detector (ELSD) is commonly used for lipid analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: A silica-based normal-phase column or a C18 reversed-phase column. A common choice is a silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase (Normal Phase): A gradient of Chloroform:Methanol:Ammonium Hydroxide.

    • Solvent A: Chloroform:Methanol (95:5, v/v)

    • Solvent B: Chloroform:Methanol:Water:Ammonium Hydroxide (60:34:5.5:0.5, v/v/v/v)

  • Gradient Program (Example):

    • 0-5 min: 100% A

    • 5-20 min: Linear gradient to 100% B

    • 20-25 min: 100% B

    • 25-30 min: Return to 100% A and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow rate 1.5 L/min.

Sample Preparation:

  • Accurately weigh a small amount of the DOPG sample.

  • Dissolve the sample in the initial mobile phase (e.g., chloroform:methanol 95:5) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Analysis:

  • Inject the prepared sample and standards of DOPG and lyso-PG.

  • Identify the peaks based on their retention times compared to the standards. Lyso-PG will elute earlier than DOPG in a normal-phase system.

  • Quantify the amount of DOPG and lyso-PG by creating a calibration curve with the standards. The percentage of hydrolysis can be calculated as: % Hydrolysis = (Area of Lyso-PG / (Area of DOPG + Area of Lyso-PG)) * 100

Visualizations

Below are diagrams to illustrate key concepts for preventing DOPG hydrolysis.

Hydrolysis_Prevention cluster_storage Optimal Storage Conditions cluster_factors Factors Promoting Hydrolysis Temp Low Temperature (-20°C or below) Solvent Anhydrous Organic Solvent (e.g., Chloroform) Atmosphere Inert Atmosphere (Argon or Nitrogen) Container Glass Vial with Teflon-lined Cap Water Presence of Water High_Temp Elevated Temperature pH_extremes Acidic or Basic pH Oxygen Presence of Oxygen DOPG Dioleoyl Phosphatidylglycerol (DOPG) Stable_DOPG Stable DOPG DOPG->Stable_DOPG Store Under Hydrolyzed_DOPG Hydrolyzed DOPG (Lyso-PG + Fatty Acid) DOPG->Hydrolyzed_DOPG Exposed To

Caption: Factors influencing the stability of DOPG during storage.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation A Obtain DOPG Sample B Dissolve in Appropriate Solvent A->B C Filter through 0.22 µm filter B->C D Inject into HPLC-ELSD C->D Quantitative E Perform TLC Analysis C->E Qualitative F Quantify DOPG and Lyso-PG (HPLC) D->F G Qualitatively Assess Purity (TLC) E->G H Calculate % Hydrolysis F->H

Caption: Workflow for assessing DOPG hydrolysis.

Troubleshooting

Technical Support Center: Overcoming Challenges in Protein Reconstitution into DOPG Bilayers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with protein reconstitution in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with protein reconstitution into 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) bilayers.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating during reconstitution into DOPG liposomes?

A1: Protein aggregation during reconstitution into anionic DOPG bilayers can be caused by several factors. One common issue is the rate of detergent removal. Rapid removal can lead to misfolding and aggregation as the protein is forced out of the detergent-micelle environment too quickly. Additionally, the presence of divalent cations in your buffer can cause cross-linking between the negatively charged DOPG headgroups, leading to liposome aggregation and potentially co-aggregation with your protein. Ensure your buffers are free of unintended divalent cations unless they are specifically required for your protein's function.

Q2: What is the optimal lipid-to-protein ratio (LPR) for reconstitution into DOPG bilayers?

A2: The optimal LPR is highly protein-dependent and requires empirical determination. A common starting point for helical membrane proteins is a molar ratio of 1:200 (protein:lipid).[1] If you observe incomplete reconstitution or aggregation, you may need to increase the amount of lipid. Conversely, for some applications requiring high protein density, you may be able to use lower LPRs. It is recommended to perform a titration series to determine the ideal LPR for your specific protein and experimental goals.

Q3: How do I choose the right detergent for solubilizing my membrane protein before reconstitution into DOPG liposomes?

A3: The choice of detergent is critical for maintaining the stability and functionality of your protein. Mild, non-ionic detergents like n-Dodecyl-β-D-maltoside (DDM) or Octyl-β-D-glucopyranoside (OG) are often good starting points. The detergent's acyl chain length is an important consideration; shorter chain detergents generally have a higher critical micelle concentration (CMC), which facilitates their removal during dialysis.[1][2] However, some proteins may require harsher detergents like Sodium Dodecyl Sulfate (SDS) for initial solubilization, though residual amounts of such detergents can be problematic for bilayer integrity.[1] A systematic detergent screen is often necessary to identify the optimal detergent for your protein.[1][2]

Q4: My proteoliposomes are not forming correctly or are unstable. What could be the cause?

A4: Instability in DOPG-containing proteoliposomes can stem from the inherent properties of the lipid. DOPG is an anionic phospholipid, and electrostatic repulsion between the headgroups can affect vesicle formation and stability.[3] The presence of divalent cations can help stabilize bilayers of negatively charged lipids.[4] Additionally, residual detergent in the final proteoliposome preparation can significantly impact bilayer integrity and induce curvature.[1] Incomplete detergent removal is a common cause of unstable proteoliposomes.

Q5: How can I control the orientation of my protein in the DOPG bilayer?

A5: Achieving a uniform orientation of a membrane protein within a liposome is a significant challenge, as proteins often insert in a random orientation during reconstitution.[5] One strategy to favor a more uniform orientation is to reconstitute the protein into pre-formed, partially detergent-solubilized liposomes.[5] The specific lipid composition and the protein's intrinsic properties will also influence its final orientation.

Troubleshooting Guides

Problem: Low Reconstitution Efficiency
Potential Cause Troubleshooting Step Expected Outcome
Inefficient detergent removalOptimize the detergent removal method. For dialysis, increase the buffer volume and frequency of changes.[1][2] For adsorbent beads (e.g., Bio-Beads), ensure a sufficient quantity is used and incubation time is optimized.[6]More complete removal of detergent, leading to better proteoliposome formation.
Suboptimal Lipid-to-Protein Ratio (LPR)Perform a titration of the LPR. Start with a high LPR (e.g., 1:500) and gradually decrease it.Identify the LPR that maximizes protein incorporation without causing aggregation.
Inappropriate detergent choiceScreen different detergents. A detergent that effectively solubilizes the protein but is easily removed is ideal. Consider detergents with higher CMCs.[2]Improved protein stability and reconstitution efficiency.
Protein aggregationDecrease the protein concentration during reconstitution. Ensure the buffer conditions (pH, ionic strength) are optimal for protein stability.Reduced aggregation and increased incorporation of monomeric, functional protein.
Problem: Proteoliposome Aggregation
Potential Cause Troubleshooting Step Expected Outcome
Presence of divalent cations (e.g., Ca²⁺, Mg²⁺)Add a chelating agent like EDTA to your buffers to remove any contaminating divalent cations.[7]Reduced aggregation of negatively charged DOPG liposomes.
High protein densityIncrease the LPR to reduce the surface concentration of the protein.Spatially separate protein molecules within the bilayer, reducing protein-protein interactions that can lead to aggregation.
Incorrect buffer conditionsOptimize the pH and ionic strength of the buffer to ensure the protein and liposomes are stable and properly charged.Stable, monodisperse proteoliposome suspension.

Experimental Protocols

Protocol 1: Detergent-Mediated Reconstitution of a Membrane Protein into DOPG Liposomes via Dialysis
  • Lipid Film Preparation:

    • In a glass vial, mix the desired amount of DOPG (and any other lipids) dissolved in chloroform.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Liposome Hydration and Solubilization:

    • Hydrate the lipid film with a detergent-containing buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4 with a concentration of detergent above its CMC) to the desired final lipid concentration.

    • Incubate the mixture with gentle agitation until the lipid film is fully resuspended and the solution is clear, indicating the formation of lipid-detergent mixed micelles.

  • Protein Addition and Incubation:

    • Add the purified, detergent-solubilized membrane protein to the lipid-detergent mixture at the desired LPR.

    • Incubate the mixture for 1-2 hours at a temperature compatible with the protein's stability to allow for equilibration.

  • Detergent Removal by Dialysis:

    • Transfer the protein-lipid-detergent mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) (e.g., 6-8 kDa).[1]

    • Dialyze against a large volume of detergent-free buffer (e.g., 2 Liters) at a suitable temperature (e.g., 35°C).[1]

    • Perform multiple buffer changes over 2-3 days to ensure complete detergent removal.[1][2]

  • Proteoliposome Recovery:

    • After dialysis, recover the proteoliposome suspension from the dialysis cassette.

    • The sample can be ultracentrifuged to pellet the proteoliposomes and separate them from any unincorporated protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis lipid_film 1. Prepare DOPG Lipid Film hydrate 2. Hydrate with Detergent Buffer lipid_film->hydrate Resuspend add_protein 3. Add Solubilized Protein hydrate->add_protein Incubate dialysis 4. Dialysis for Detergent Removal add_protein->dialysis Equilibrate characterization 5. Characterize Proteoliposomes dialysis->characterization Analyze

Caption: Workflow for protein reconstitution into DOPG bilayers.

troubleshooting_logic start Problem: Low Reconstitution Efficiency cause1 Inefficient Detergent Removal? start->cause1 cause2 Suboptimal LPR? cause1->cause2 No solution1 Optimize Removal (Dialysis, Beads) cause1->solution1 Yes cause3 Protein Aggregation? cause2->cause3 No solution2 Titrate LPR cause2->solution2 Yes solution3 Adjust Buffer Conditions cause3->solution3 Yes end Successful Reconstitution solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low reconstitution efficiency.

References

Optimization

Optimizing the lipid-to-protein ratio for functional proteoliposome formation.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the lipid-to-protein ratio (LPR) in functional pro...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the lipid-to-protein ratio (LPR) in functional proteoliposome formation.

Frequently Asked Questions (FAQs)

Q1: What is the lipid-to-protein ratio (LPR), and why is it critical?

A1: The lipid-to-protein ratio (LPR) is a measure of the amount of lipid relative to the amount of protein in a proteoliposome preparation. It can be expressed as a molar ratio (moles of lipid per mole of protein) or a weight ratio (e.g., mg of lipid per mg of protein). This ratio is a critical parameter because it directly influences:

  • Protein Incorporation and Function: The LPR affects whether a membrane protein correctly inserts into the lipid bilayer, maintains its native conformation, and remains functional.[1][2] An optimal LPR is necessary to mimic the native membrane environment without causing protein aggregation or denaturation.[2][3]

  • Vesicle Integrity and Size: High protein concentrations can disrupt the liposome structure, leading to leaky or heterogeneous vesicles. Conversely, a very high LPR (low protein density) is often used to study lipid-protein interactions by minimizing protein-protein aggregation.[3]

  • Orientation: The LPR, along with lipid composition, can influence the orientation of the inserted protein, which is crucial for functional assays of vectorial transporters or receptors.[4][5]

Q2: What is a typical starting LPR for a new membrane protein?

A2: A common starting point for many membrane proteins is a molar LPR ranging from 1:100 to 1:1000 (protein:lipid).[6][7] However, the optimal ratio is highly protein-dependent. For instance, some studies use ratios as low as 1:10 for functional ATPase measurements, while others studying lipid-protein interactions may use extremely high ratios like 1:60,000.[1][3] It is always recommended to perform a titration experiment, testing a range of LPRs to find the ideal condition for your specific protein and assay.

Q3: How do I calculate the required amounts of lipid and protein for a target LPR?

A3: To calculate the amounts, you need the molecular weights of your protein and the average molecular weight of your lipid mixture.

Example Calculation for a 1:500 Molar LPR:

  • Target: 1 mole of protein for every 500 moles of lipid.

  • Knowns:

    • Protein Molecular Weight (MW): e.g., 50 kDa (50,000 g/mol )

    • Average Lipid MW: e.g., 750 g/mol

    • Desired final protein concentration: e.g., 1 µM (1 x 10⁻⁶ mol/L) in 1 mL (0.001 L)

  • Calculations:

    • Moles of Protein Needed: 1 x 10⁻⁶ mol/L * 0.001 L = 1 x 10⁻⁹ moles

    • Mass of Protein Needed: 1 x 10⁻⁹ moles * 50,000 g/mol = 5 x 10⁻⁵ g = 50 µg

    • Moles of Lipid Needed: 1 x 10⁻⁹ moles protein * 500 moles lipid/mole protein = 5 x 10⁻⁷ moles

    • Mass of Lipid Needed: 5 x 10⁻⁷ moles * 750 g/mol = 3.75 x 10⁻⁴ g = 375 µg

Q4: Which reconstitution method is best for controlling the LPR?

A4: Detergent-mediated reconstitution is the most common and versatile method.[6] It involves solubilizing both the lipid and protein in a detergent, mixing them at the desired ratio, and then removing the detergent to allow proteoliposomes to form.[8] Methods for detergent removal include:

  • Dialysis: Slow and gentle, good for preserving protein function.[8]

  • Adsorption with Bio-Beads: Efficient and rapid removal of detergents like octylglucoside (OG).[6][9]

  • Dilution: Can be effective but may result in more heterogeneous vesicle populations.[10]

The choice of method can influence the final LPR and protein activity, with some studies showing that rapid dilution techniques can yield higher LPRs and better protein function compared to dialysis.[10]

Troubleshooting Guide

This section addresses common problems encountered during proteoliposome preparation and functional analysis.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Protein Incorporation 1. Inappropriate LPR: Too high a protein concentration can lead to aggregation and prevent incorporation.[4] 2. Incorrect Detergent Concentration: Insufficient detergent may not fully solubilize the protein or lipids. Excess residual detergent can inhibit reconstitution.[6] 3. Incompatible Lipid Composition: The lipid bilayer's physical properties (thickness, charge, fluidity) may not be suitable for the protein.[1][5]1. Test a Range of LPRs: Create a titration series (e.g., 1:50, 1:200, 1:500, 1:1000) to find the optimal ratio. 2. Optimize Detergent Removal: Ensure complete detergent removal using methods like Bio-Beads.[6] Quantify residual detergent if possible. 3. Vary Lipid Composition: Test different lipid mixtures. For example, include negatively charged lipids (like POPG) or cholesterol if they are present in the native membrane.[5][6]
Loss of Protein Function/Activity 1. Protein Denaturation: Harsh solubilization conditions or an improper lipid environment can denature the protein.[6] 2. Incorrect Protein Orientation: For vectorial assays, a random protein orientation (roughly 50% inside-out, 50% right-side-out) can mask the functional readout.[4][11] 3. Leaky Vesicles: The LPR or lipid composition may compromise the vesicle membrane, dissipating gradients needed for transport assays.1. Use Milder Detergents: Choose a detergent known to be gentle for your class of protein. Ensure complete and slow removal. 2. Control Orientation: Modulate lipid surface charge; for instance, negatively charged lipids can help orient proteins with positively charged domains.[5] Reconstituting into pre-formed liposomes can also promote a more uniform orientation.[4] 3. Check Vesicle Integrity: Perform a simple dye leakage assay to ensure proteoliposomes are sealed. Adjust LPR to a higher value (less protein) if necessary.
Proteoliposome Aggregation 1. High Protein Density: At low LPRs, exposed hydrophobic regions of unincorporated or aggregated protein can cause vesicles to clump. 2. Insufficient Detergent Removal: Residual detergent can alter membrane properties and lead to instability. 3. Incorrect Buffer Conditions: pH or ionic strength of the buffer may be suboptimal.1. Increase the LPR: Use a higher lipid-to-protein ratio.[3] 2. Ensure Thorough Detergent Removal: Use a sufficient amount of Bio-Beads and adequate incubation time.[9][12] 3. Optimize Buffer: Screen different pH values and salt concentrations for the reconstitution and final suspension buffer.
High Variability Between Batches 1. Inconsistent Liposome Preparation: Variations in lipid film drying, hydration, or extrusion can lead to different starting vesicles. 2. Inconsistent Detergent Removal Rate: The speed of detergent removal can affect incorporation efficiency and vesicle size.[13] 3. Protein Quality: Protein stock may have degraded or aggregated over time.1. Standardize Liposome Protocol: Ensure lipid films are completely dry and hydration is consistent. Use an extruder with a defined pore size for uniform vesicles. 2. Standardize Detergent Removal: Use the same amount of Bio-Beads, incubation time, and temperature for each preparation.[6] 3. Use Fresh, High-Quality Protein: Spin down protein stock before use to remove any aggregates.
Quantitative Data Summary: Example Lipid-to-Protein Ratios

The optimal LPR is highly dependent on the specific protein and the intended application. The table below summarizes LPRs used in various published studies.

Protein/SystemLipid CompositionLipid:Protein Ratio (Molar)Application/FindingReference
Influenza A M2 ProteinPOPC:POPG (4:1)500:1Optimized for direct insertion while minimizing detergent use.[6]
Yeast Prion Protein Sup35DMPC20:1 to 70:1Identified as the optimal range for observing biphasic aggregation kinetics.[14]
Proteorhodopsin (pR)Various (with charged lipids)500:1Used to study the effect of bilayer surface charge on protein orientation.[5]
SNARE ProteinsPOPC:DOPS:DiI500:1Standard ratio for reconstituting Syx1 and VAMP2 for fusion assays.[7]
Na+/K+-ATPaseEndogenous Sperm Lipids10:1Determined as the optimal ratio for measuring ATPase function.[1]
Light-Harvesting Complex II (LHCII)Defined lipid mixture~60,000:1A very high ratio used specifically to minimize protein aggregation and study lipid-protein interactions.[3]

Key Experimental Protocols

Protocol 1: Detergent-Mediated Reconstitution using Bio-Beads

This protocol is adapted for a generic membrane protein to be reconstituted into POPC liposomes at a target LPR of 500:1.

Materials:

  • Purified membrane protein in a detergent solution (e.g., n-Dodecyl-β-D-maltoside, DDM).

  • POPC lipid (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine).

  • Chloroform.

  • Reconstitution Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).

  • Bio-Beads™ SM-2 Resin.

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, dissolve the desired amount of POPC in chloroform.

    • Dry the lipid into a thin film under a gentle stream of nitrogen gas.

    • Place the vial under high vacuum for at least 2 hours to remove residual solvent.[6]

  • Liposome Preparation:

    • Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL. Vortex vigorously until the solution is a milky, uniform suspension.

    • For unilamellar vesicles, subject the suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the liposome suspension 11-21 times through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder.

  • Protein Reconstitution:

    • In a microcentrifuge tube, add the extruded liposomes.

    • Add the purified protein stock to the liposomes to achieve the target 1:500 protein-to-lipid molar ratio.

    • Note: The final detergent concentration from the added protein stock should be sufficient to saturate but not completely solubilize the liposomes. Gentle mixing is key.

    • Incubate the mixture at room temperature for 20-30 minutes with gentle agitation.[12]

  • Detergent Removal:

    • Add pre-washed Bio-Beads (typically 150 mg/mL of solution) to the protein-lipid mixture.[12]

    • Incubate on a rotator at 4°C for 2 hours.

    • Carefully transfer the supernatant (containing proteoliposomes) to a new tube with fresh Bio-Beads and incubate for another 2 hours or overnight at 4°C.[9]

  • Harvesting Proteoliposomes:

    • Carefully aspirate the final proteoliposome suspension, leaving the Bio-Beads behind.

    • The proteoliposomes are now ready for functional assays. For storage, they can often be flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 2: Verifying Protein Incorporation via SDS-PAGE

Procedure:

  • Take a 15 µL aliquot of your final proteoliposome preparation.[12]

  • Add an equal volume of 2x SDS-PAGE loading buffer.

  • Vortex and incubate at 37°C for 15 minutes (avoid boiling, as this can cause membrane proteins to aggregate).

  • Load the sample onto an SDS-PAGE gel alongside a known amount of your purified protein as a standard.

  • Run the gel and stain with Coomassie Brilliant Blue or a more sensitive stain like silver stain.

  • Compare the band intensity of the protein in the proteoliposome lane to the standards to estimate the incorporation efficiency.[12]

Visualizations

G cluster_prep Phase 1: Preparation cluster_recon Phase 2: Reconstitution cluster_analysis Phase 3: Analysis & Optimization prep_protein Purify & Quantify Membrane Protein calc_lpr Calculate Target Lipid-to-Protein Ratio (LPR) prep_protein->calc_lpr prep_lipid Prepare & Extrude Lipid Vesicles (LUVs) prep_lipid->calc_lpr mix Mix Protein, Lipids & Detergent calc_lpr->mix remove_det Remove Detergent (e.g., Bio-Beads, Dialysis) mix->remove_det verify_inc Verify Incorporation (SDS-PAGE, DLS) remove_det->verify_inc assay Perform Functional Assay (e.g., Transport, Binding) verify_inc->assay optimize Function Optimal? assay->optimize optimize->calc_lpr No, Adjust LPR finish Functional Proteoliposomes optimize->finish Yes

Caption: Workflow for optimizing the lipid-to-protein ratio.

G start Start Troubleshooting: Low/No Activity check_inc Is protein incorporated? (Check by SDS-PAGE) start->check_inc check_leaky Are vesicles sealed? (Check with dye leakage assay) check_inc->check_leaky Yes sol_lpr Adjust LPR & Lipid Composition check_inc->sol_lpr No check_orient Is orientation correct? (Protease protection assay) check_leaky->check_orient Yes (Sealed) check_leaky->sol_lpr No (Leaky) sol_orient Modify Lipid Charge to Influence Orientation check_orient->sol_orient No (Random) sol_assay Re-evaluate Assay Conditions (Buffer, pH) check_orient->sol_assay Yes (Oriented) sol_recon Optimize Reconstitution (Detergent, Removal Rate) sol_lpr->sol_recon end_node Problem Solved sol_lpr->end_node sol_recon->end_node sol_orient->end_node sol_assay->end_node

Caption: Troubleshooting logic for non-functional proteoliposomes.

References

Troubleshooting

Improving the consistency of DOPG model membranes for biophysical assays.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the consistency and reliabilit...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the consistency and reliability of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) model membranes in biophysical assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of DOPG model membranes.

Problem: The prepared DOPG vesicles are aggregating.

  • Possible Causes & Solutions:

    • High Lipid Concentration: High concentrations of lipids can increase the likelihood of vesicle fusion and aggregation. Consider preparing vesicles at a lower lipid concentration.[1]

    • High Ionic Strength of Buffer: Buffers with high ionic strength can sometimes promote aggregation. It may be necessary to adjust the salt concentration.

    • Presence of Divalent Cations: Metal ions like Ca²⁺ and Mg²⁺ in the culture medium can drive the aggregation of negatively charged liposomes. The addition of ethylenediaminetetraacetic acid (EDTA) can help prevent this.[2]

    • Insufficient Energy Input During Sizing: The energy applied during downsizing (e.g., sonication or extrusion) may not be adequate to produce small, stable vesicles. Try increasing the sonication time or the number of extrusion cycles.[1]

Problem: The lipid film is difficult to hydrate and does not detach from the flask.

  • Possible Causes & Solutions:

    • Residual Organic Solvent: Trace amounts of organic solvent remaining in the lipid film can interfere with hydration.[3][4] Ensure complete removal of the solvent by placing the flask under high vacuum for an extended period (several hours to overnight).[3][5][6]

    • Inadequate Agitation: Gentle agitation is necessary to facilitate the swelling of the lipid film. Gentle vortexing every 5 minutes during the initial hydration period can be helpful.[3]

    • Uneven Lipid Film: A non-uniform lipid film can be difficult to hydrate evenly. To ensure a slow and even film deposition, reduce the rotation speed of the rotary evaporator and adjust the vacuum.[1]

Problem: The size of the prepared vesicles is too large or the size distribution is too broad (high Polydispersity Index - PDI).

  • Possible Causes & Solutions:

    • Insufficient Extrusion Cycles: Passing the liposome suspension through the extruder multiple times is crucial for achieving a uniform size distribution. Typically, 10-21 passes are recommended.[4][5]

    • Incorrect Membrane Pore Size: The pore size of the polycarbonate membrane used in the extruder directly influences the final vesicle size. Ensure you are using a membrane with the desired pore size for your application.[7][8] Note that for pore sizes less than 0.2 µm, the resulting liposomes may be slightly larger than the nominal pore size.[7]

    • Hydration Below Phase Transition Temperature: While DOPG has a low phase transition temperature (Tm = -18°C) and is in a liquid crystalline phase under normal experimental conditions, hydrating lipid mixtures below the Tm of any component can lead to larger, more irregular vesicles.[9][10][11] Always hydrate above the Tm of all lipid components in your mixture.

Problem: Low encapsulation efficiency of hydrophilic molecules.

  • Possible Causes & Solutions:

    • Short Hydration Time: Longer hydration times can lead to more complete swelling of the lipid film and may slightly improve encapsulation by allowing for more complete vesicle formation.[1]

    • Suboptimal Hydration Buffer: The choice of hydration buffer can influence encapsulation. Ensure the buffer is degassed to reduce air bubble formation.[3] Using solutions of sucrose or dextrose can act as non-electrolytic hydration media.[1]

    • Freeze-Thaw Cycles: Incorporating several freeze-thaw cycles (using liquid nitrogen and a warm water bath) after rehydration but before extrusion can increase the encapsulation efficiency.[5]

Frequently Asked Questions (FAQs)

Q1: What is the phase transition temperature (Tm) of DOPG, and why is it important?

A1: The phase transition temperature (Tm) of DOPG is -18°C.[9][10][11] This means that under typical experimental conditions (room temperature or 37°C), DOPG is in the liquid crystalline (fluid) phase. This is important because it ensures the membrane is fluid and dynamic, which is often desirable for biophysical assays mimicking biological membranes. When preparing liposomes with lipid mixtures, it is crucial to perform the hydration step at a temperature above the highest Tm of any lipid component in the mixture to ensure proper vesicle formation.[1]

Q2: What are suitable organic solvents for dissolving DOPG?

A2: DOPG is readily soluble in chloroform.[5][9] A mixture of chloroform and methanol (e.g., in a 2:1 or 3:7 v/v ratio) is also frequently used to ensure a homogeneous solution, especially when DOPG is combined with other lipids.[1][3] It is critical to use glass syringes and vials, as plastic can be dissolved by chloroform and contaminate the lipid solution.[3]

Q3: What are the recommended hydration buffers for preparing DOPG vesicles?

A3: The choice of hydration buffer depends on the intended application. Common options include:

  • Phosphate-Buffered Saline (PBS)[3]

  • Tris Buffer[1]

  • HEPES Buffer[1] The pH and ionic strength of the buffer can influence the stability of the DOPG vesicles. A pH between 5.5 and 7.5 is generally recommended to avoid hydrolysis.[1]

Q4: How can I assess the integrity of my DOPG model membranes?

A4: The integrity of supported phospholipid bilayers is crucial for reliable protein-lipid interaction studies.[12] Techniques such as Quartz Crystal Microbalance can be used to monitor the formation of supported membranes, while Atomic Force Microscopy (AFM) can be used to visualize the membrane and check for defects.[12] For vesicles in solution, the leakage of an encapsulated fluorescent dye can be monitored to assess membrane integrity over time, especially in the presence of interacting molecules or in biological media.[5]

Q5: My DOPG vesicles are unstable in the presence of serum. What can I do?

A5: Anionic liposomes like those made from DOPG can show instability and leakage in the presence of serum due to protein adsorption (corona formation).[5] To mitigate this, one strategy is the inclusion of polyethylene glycol (PEG)-modified lipids in the formulation, which can prevent aggregation and reduce protein binding.[2][13]

Data Presentation

Table 1: Recommended Parameters for DOPG Liposome Preparation by Thin-Film Hydration and Extrusion.

ParameterRecommended Value/RangeRationale
Lipid Concentration 1-10 mg/mL[3]Higher concentrations can lead to aggregation.[1]
Solvent for Lipid Film Chloroform or Chloroform:Methanol (2:1 v/v)[1][3]Ensures complete dissolution of lipids.
Vacuum Drying Time Several hours to overnight[3][5]Critical for complete removal of residual solvent.[4]
Hydration Buffer pH 5.5 - 7.5[1]Avoids hydrolysis of the phospholipid.
Extrusion Cycles 10-21 passes[4][5][7]Ensures a narrow and uniform size distribution.
Extruder Membrane Polycarbonate[5]Standard material for liposome extrusion.
Storage Temperature 4°C[5]For short-term storage to maintain stability.

Table 2: Troubleshooting Summary for Common DOPG Vesicle Issues.

IssuePotential CauseSuggested Solution
Aggregation High lipid concentration, high ionic strength, divalent cations[1][2]Reduce lipid concentration, adjust buffer salt concentration, add EDTA.[1][2]
Poor Hydration Residual solvent, uneven film[3][4]Dry under high vacuum overnight, optimize rotary evaporation.[1][3][5]
Large/Polydisperse Vesicles Insufficient extrusion, incorrect membrane pore size[7]Increase number of extrusion cycles, select appropriate membrane.[4][5][7]
Low Encapsulation Short hydration time, suboptimal buffer[1][3]Increase hydration time, use degassed buffer, add freeze-thaw cycles.[1][3][5]
Instability in Serum Protein adsorption[5]Incorporate PEG-lipids into the formulation.[2][13]

Experimental Protocols

Protocol: Preparation of Small Unilamellar Vesicles (SUVs) using the Thin-Film Hydration and Extrusion Method

  • Lipid Preparation:

    • Dissolve DOPG (and other lipids if creating a mixture) in chloroform or a chloroform:methanol mixture in a round-bottom flask.[3][5] Use glass syringes for all transfers.[3]

  • Lipid Film Formation:

    • Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[9][14]

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or preferably overnight.[3][5][6]

  • Hydration:

    • Add the desired aqueous buffer to the dried lipid film to achieve the target lipid concentration (e.g., 1-10 mg/mL).[3] The buffer should be pre-warmed if any lipid in the mixture has a Tm above room temperature.

    • Hydrate the film for 10-30 minutes, facilitating homogenization by gentle vortexing every 5 minutes.[3]

  • Optional: Freeze-Thaw Cycles:

    • For improved encapsulation efficiency and lamellarity, subject the hydrated lipid suspension to 5-8 freeze-thaw cycles.[5] This involves alternately freezing the sample in liquid nitrogen and thawing it in a warm water bath (e.g., 37°C).[5]

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[14]

    • Load the lipid suspension into one of the gas-tight syringes.

    • Pass the suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 21 times) to ensure the final product is collected in the opposite syringe.[5][7] This process should be performed at a temperature above the Tm of all lipid components.

  • Characterization & Storage:

    • The size distribution and zeta potential of the resulting SUVs can be measured using Dynamic Light Scattering (DLS).

    • Store the prepared liposomes at 4°C and use within a specified period (e.g., up to 1 month, though stability should be verified for the specific application).[5]

Mandatory Visualization

ExperimentalWorkflow cluster_prep Lipid Film Preparation cluster_hydration Vesicle Formation cluster_sizing Sizing and Final Product dissolve 1. Dissolve DOPG in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate vacuum 3. Dry Under High Vacuum (Overnight) evaporate->vacuum hydrate 4. Hydrate with Aqueous Buffer vacuum->hydrate Creates MLVs freeze_thaw 5. Optional: Freeze-Thaw Cycles hydrate->freeze_thaw extrude 6. Extrude Through Polycarbonate Membrane freeze_thaw->extrude Homogenizes Lamellarity characterize 7. Characterize (e.g., DLS) extrude->characterize store 8. Store at 4°C characterize->store

Caption: Experimental workflow for preparing DOPG unilamellar vesicles.

TroubleshootingTree cluster_agg Troubleshooting Aggregation cluster_size Troubleshooting Size cluster_yield Troubleshooting Hydration start Inconsistent DOPG Vesicles q1 What is the primary issue? start->q1 a1 Aggregation q1->a1 Aggregation a2 Incorrect Size/ High PDI q1->a2 Size Issues a3 Poor Yield/ Difficult Hydration q1->a3 Low Yield agg_q1 Check Lipid Concentration a1->agg_q1 size_q1 Review Extrusion Protocol a2->size_q1 yield_q1 Check for Residual Organic Solvent a3->yield_q1 agg_s1 Lower Lipid Concentration agg_q1->agg_s1 High agg_q2 Check Buffer Ionic Strength agg_q1->agg_q2 Optimal agg_s2 Reduce Salt Concentration/Add EDTA agg_q2->agg_s2 size_s1 Increase Number of Extrusion Passes size_q1->size_s1 <15 passes size_s2 Verify Membrane Pore Size size_q1->size_s2 >=15 passes yield_s1 Increase Vacuum Drying Time yield_q1->yield_s1 Suspected yield_q2 Assess Lipid Film Uniformity yield_q1->yield_q2 None yield_s2 Optimize Rotary Evaporation Speed/Vacuum yield_q2->yield_s2

Caption: Troubleshooting decision tree for DOPG model membranes.

References

Optimization

Troubleshooting variability in DOPG-based membrane fusion assay results.

Welcome to the technical support center for DOPG-based membrane fusion assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOPG-based membrane fusion assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high variability in my DOPG-based membrane fusion assay results?

High variability in fusion assay results can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Liposome Preparation: Inconsistent vesicle size, lamellarity, and lipid composition can significantly impact fusion kinetics. Ensure a consistent protocol for liposome preparation, including lipid film hydration, extrusion, or sonication methods.[1][2]

  • Probe-Related Artifacts: The fluorescent probes themselves can be a source of variability. Issues such as spontaneous probe transfer between vesicles, self-quenching at high concentrations, and probe-induced changes to membrane properties can all affect the readout.[3][4][5]

  • Assay Conditions: Minor fluctuations in temperature, pH, and buffer composition can alter fusion rates. The concentration of fusogenic agents (e.g., PEG) or ions like Ca2+ is also critical and must be precisely controlled.[2][6][7]

  • Vesicle Aggregation vs. Fusion: It is crucial to differentiate between vesicle aggregation (clustering) and true membrane fusion (intermixing of both lipids and contents). Some assays, particularly lipid mixing assays, can show a signal increase due to aggregation alone.[8]

  • Data Analysis: Inconsistent methods for data normalization and calculation of fusion percentages can introduce variability. Establishing a standardized analysis protocol is essential.[5][9]

Q2: My lipid mixing assay (e.g., NBD/Rhodamine FRET) shows a signal, but my content mixing assay does not. What does this indicate?

This discrepancy often points to "hemifusion," a state where the outer leaflets of the vesicle membranes mix, but the inner leaflets do not, preventing the mixing of aqueous contents.[10] It can also indicate vesicle aggregation, where the close proximity of labeled and unlabeled vesicles leads to a change in fluorescence without actual membrane merger.[8]

Troubleshooting Steps:

  • Confirm with a Content Mixing Assay: Always complement lipid mixing assays with a content mixing assay (e.g., Tb3+/DPA or ANTS/DPX) to verify full fusion.[11][12][13][14]

  • Optimize Fusogen Concentration: The concentration of the fusogenic agent (e.g., PEG) can influence the fusion pathway. Titrate the fusogen to find a concentration that promotes full fusion over hemifusion.

  • Vary Lipid Composition: The inclusion of lipids with negative intrinsic curvature, such as DOPE, can help promote the transition from hemifusion to full fusion.

Q3: How does the choice of fluorescent probe affect my fusion assay results?

The properties of the fluorescent probes are critical for accurate and reproducible results.

  • Headgroup-labeled vs. Acyl chain-labeled probes: Probes with fluorescent groups on the headgroup (e.g., NBD-PE, Rhodamine-PE) can be sensitive to the local environment and may interact with proteins or ions, potentially altering their fluorescence.[4][5] Acyl chain-labeled probes may be less susceptible to these artifacts.[4]

  • FRET Pair Selection: For FRET-based assays, the choice of donor and acceptor pair is important. The efficiency of energy transfer depends on their spectral overlap and proximity.[15]

  • Self-quenching Probes: For assays using self-quenching dyes like Octadecyl Rhodamine B (R18), it's important to ensure that the initial probe concentration is sufficient for quenching and that the observed dequenching is due to fusion and not probe transfer.[3][9]

Troubleshooting Guides

Guide 1: Inconsistent Liposome Characteristics

Problem: High batch-to-batch variability in liposome size and fusion efficiency.

Potential Cause Recommended Solution
Incomplete lipid hydrationEnsure the lipid film is thin and evenly distributed before hydration. Vortex or sonicate during hydration to facilitate vesicle formation.[1]
Inconsistent extrusionUse a consistent number of passes through the extruder membrane. Ensure the extruder is assembled correctly and the membrane is not clogged.[1][2]
Lipid oxidationStore lipids under an inert gas (e.g., argon) and in the dark at low temperatures to prevent oxidation, which can alter membrane properties.[1]
Incorrect lipid ratiosCarefully measure and mix lipid stocks to ensure the desired DOPG concentration and overall lipid composition in each batch.
Guide 2: Artifacts in Fluorescence Signal

Problem: Unexpected fluorescence changes or high background signal.

Potential Cause Recommended Solution
Spontaneous probe transferRun a control experiment with labeled vesicles and a non-fusogenic unlabeled vesicle population to quantify the rate of spontaneous probe transfer.
Quenching by proteins or buffer componentsTest for interactions between your fluorescent probes and other components in your assay by measuring fluorescence in their presence and absence.[16]
pH sensitivity of the probeEnsure the buffer pH is stable throughout the experiment and is within the optimal range for your chosen fluorescent probe.[17] Some fluorescent proteins are particularly sensitive to the acidic environment of organelles like lysosomes.[16][18]
Inner filter effectsAt high vesicle concentrations, light scattering can reduce the excitation and emission light, leading to a non-linear fluorescence response. Work within a linear range of vesicle concentration.
Detergent effects on fluorescenceWhen using detergents like Triton X-100 to determine maximal fluorescence, be aware that they can affect the quantum yield of some dyes like NBD.[5] Consider using alternative detergents or a correction factor.[5]

Experimental Protocols

Protocol 1: DOPG Liposome Preparation by Extrusion
  • Lipid Film Formation: In a round-bottom flask, combine the desired lipids (e.g., DOPC and DOPG) dissolved in chloroform. A common ratio for fusogenic vesicles is a mixture of neutral and anionic lipids.[1][19] For fluorescently labeled vesicles, include 0.5-1 mol% of NBD-PE and Rhodamine-PE.

  • Solvent Evaporation: Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the flask's inner surface.

  • Vacuum Desiccation: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the desired buffer (e.g., HEPES-buffered saline) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: Load the MLV suspension into a mini-extruder. Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times) to form large unilamellar vesicles (LUVs) of a consistent size.[1][2]

  • Characterization: Determine the vesicle size and distribution using dynamic light scattering (DLS).

Protocol 2: NBD/Rhodamine FRET-Based Lipid Mixing Assay
  • Prepare Labeled and Unlabeled Vesicles: Prepare two populations of DOPG-containing liposomes as described in Protocol 1. One population should contain the FRET pair (e.g., 1% NBD-PE and 1% Rhodamine-PE), and the other should be unlabeled.

  • Establish Baseline Fluorescence (F_initial): In a fluorometer cuvette, mix the labeled and unlabeled liposomes at the desired ratio (e.g., 1:9). Record the initial fluorescence of the NBD donor (excitation ~465 nm, emission ~530 nm).

  • Initiate Fusion: Add the fusogenic agent (e.g., CaCl2 or PEG) to the cuvette to induce fusion.

  • Monitor Fluorescence Change: Record the increase in NBD fluorescence over time as the labeled and unlabeled vesicles fuse, leading to dilution of the probes and a decrease in FRET.

  • Determine Maximum Fluorescence (F_max): At the end of the experiment, add a detergent (e.g., Triton X-100 or C12E8) to completely disrupt the vesicles and achieve infinite probe dilution.[5] Record the maximal fluorescence.

  • Calculate Percent Fusion: The percentage of lipid mixing at a given time (t) can be calculated using the following formula: % Fusion = [(F_t - F_initial) / (F_max - F_initial)] * 100

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for a DOPG-Based Fusion Assay cluster_prep Vesicle Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis prep_labeled Prepare Labeled Vesicles (DOPG + Probes) mix Mix Labeled and Unlabeled Vesicles prep_labeled->mix prep_unlabeled Prepare Unlabeled Vesicles (DOPG) prep_unlabeled->mix add_fusogen Add Fusogenic Agent (e.g., Ca2+, PEG) mix->add_fusogen monitor Monitor Fluorescence Change Over Time add_fusogen->monitor determine_max Determine F_max (add detergent) monitor->determine_max calculate Calculate % Fusion determine_max->calculate

Caption: Figure 1. General Experimental Workflow for a DOPG-Based Fusion Assay

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Variable Fusion Results start High Variability in Fusion Results check_liposomes Are liposome preparations consistent (size, composition)? start->check_liposomes check_probes Are there probe-related artifacts (transfer, quenching)? check_liposomes->check_probes Yes solution_liposomes Optimize liposome preparation protocol check_liposomes->solution_liposomes No check_conditions Are assay conditions (pH, temp, ions) stable? check_probes->check_conditions Yes solution_probes Run controls for probe transfer and quenching check_probes->solution_probes No check_fusion_type Is it aggregation or hemifusion instead of full fusion? check_conditions->check_fusion_type Yes solution_conditions Standardize and monitor assay conditions check_conditions->solution_conditions No solution_fusion_type Use a content mixing assay for confirmation check_fusion_type->solution_fusion_type No

Caption: Figure 2. Troubleshooting Logic for Variable Fusion Results

References

Troubleshooting

How to reduce polydispersity index of DOPG lipid nanoparticles?

This technical support center provides researchers with comprehensive guidance on troubleshooting and reducing the polydispersity index (PDI) of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) lipid nanopartic...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers with comprehensive guidance on troubleshooting and reducing the polydispersity index (PDI) of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) lipid nanoparticles (LNPs). A low PDI is crucial for ensuring batch-to-batch consistency and predictable in vivo performance.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a good Polydispersity Index (PDI) for DOPG lipid nanoparticles?

A1: For drug delivery applications, a PDI of 0.3 or below is generally considered acceptable and indicates a homogenous population of lipid vesicles.[2] However, for more stringent applications, a PDI of 0.2 or lower is often targeted.[2] A PDI value greater than 0.2 can suggest a wide distribution of particle sizes, which may include undesirable large aggregates.[3]

Q2: Why is it critical to have a low PDI for my DOPG LNP formulation?

A2: A low PDI signifies that the nanoparticles in your formulation are uniform in size.[1] This uniformity is essential for consistent behavior of the drug delivery system, as particle size influences pharmacokinetics, tissue distribution, and clearance.[2] High heterogeneity (a large PDI) can lead to poor reproducibility and unpredictable therapeutic outcomes.[1]

Q3: What are the main factors that influence the PDI of DOPG LNPs?

A3: The PDI of DOPG LNPs is primarily influenced by two main categories of factors:

  • Formulation Parameters: This includes the lipid composition (e.g., the molar ratio of DOPG to other lipids like helper lipids and cholesterol), the concentration of lipids, and the inclusion of PEGylated lipids which play a major role in controlling particle size and stability.[4]

  • Process Parameters: The manufacturing method and its specific settings are critical. This includes the type of synthesis method (e.g., microfluidics, thin-film hydration followed by extrusion or sonication), mixing speed, flow rates, temperature, and post-formulation purification steps.[4]

Q4: Can the presence of the anionic lipid DOPG itself affect the PDI?

A4: Yes, the presence of charged lipids like DOPG can influence LNP formation and stability. The electrostatic repulsion between negatively charged DOPG headgroups can impact the packing of the lipids and the self-assembly process. This can sometimes lead to challenges in achieving a low PDI compared to neutral lipid formulations. However, with optimized formulation and process parameters, a low PDI is achievable.

Troubleshooting Guide: High Polydispersity Index (PDI > 0.3)

This guide will help you identify and resolve common causes of high PDI in your DOPG lipid nanoparticle formulations.

Problem: High PDI Immediately After Formulation
Potential Cause Recommended Solution Explanation
Inconsistent Mixing Switch to a controlled and reproducible mixing method like a microfluidic mixer instead of manual vortexing.[5]Microfluidic systems offer rapid and controlled mixing, leading to more uniform particle formation.[6][7]
Suboptimal Lipid Ratios Titrate the molar percentage of helper lipids and cholesterol. Ensure an adequate concentration of PEG-lipid (typically 1-2 mol%) for steric stabilization.The ratio of lipids affects the curvature and rigidity of the nanoparticle membrane, influencing size and uniformity. PEG-lipids form a protective layer that prevents aggregation.[4]
High Lipid Concentration Prepare several formulations with decreasing total lipid concentrations while maintaining the same molar ratios.[3]High lipid concentrations can lead to increased particle collisions and fusion during formation, resulting in larger, more polydisperse particles.[3]
Slow Mixing Speed (Microfluidics) Increase the total flow rate (TFR) and/or the flow rate ratio (FRR) of the aqueous to organic phase.[5]Higher flow rates in microfluidic systems generally lead to faster mixing, rapid nanoparticle formation, and smaller, more uniform particles.[8]
Incomplete Dissolution of Lipids Ensure all lipid components, including DOPG, are fully dissolved in the organic solvent (e.g., ethanol) before mixing with the aqueous phase.[5]Undissolved lipid aggregates can act as seeds for uncontrolled particle growth, leading to a broad size distribution.
Problem: PDI Increases During Storage
Potential Cause Recommended Solution Explanation
Insufficient Surface Stabilization Increase the molar percentage of PEG-lipid in the formulation to enhance steric stabilization.[5] Confirm the final buffer pH is appropriate to maintain a stable surface charge.Inadequate PEGylation can lead to particle aggregation over time. The surface charge, influenced by DOPG and the buffer pH, provides electrostatic repulsion that prevents aggregation.
Inappropriate Storage Temperature For short-term storage, use 4°C. For long-term stability, consider storing at -20°C or -80°C, potentially with the addition of a cryoprotectant.[9]Extreme temperatures or freeze-thaw cycles without cryoprotectants can induce stress and cause nanoparticles to aggregate.[9]
Degradation of Lipids Store formulations protected from light and in an inert atmosphere if lipids are prone to oxidation.Lipid degradation can alter the physicochemical properties of the nanoparticles, leading to instability and an increase in PDI.[10]

Data Presentation

The following tables summarize how key process parameters can influence the final PDI of lipid nanoparticles. Note that these are illustrative examples and optimal conditions will need to be determined empirically for your specific DOPG formulation.

Table 1: Effect of Microfluidic Parameters on LNP Characteristics

Total Flow Rate (TFR) (mL/min)Flow Rate Ratio (Aqueous:Organic)Resulting Particle Size (nm)Resulting PDI
23:1~120~0.20
103:1~75~0.15
203:1~50~0.12
101:1~90~0.18
105:1~60~0.13

Data is synthesized from general principles observed in LNP microfluidic synthesis.[8][11]

Table 2: Effect of Sonication Time on Liposome PDI

Sonication Time (minutes)Amplitude (%)Resulting Particle Size (nm)Resulting PDI
340~250~0.45
940~150~0.30
2140~100~0.21
2123~180~0.35

Data adapted from studies on sonication for liposome preparation.[12][13]

Table 3: Effect of Extrusion on Liposome PDI

Membrane Pore Size (nm)Number of PassesResulting Particle Size (nm)Resulting PDI
40011~350~0.25
20011~180~0.15
10011~120< 0.10
1001~150~0.20
10021~115< 0.10

Data synthesized from principles of liposome extrusion.[14][15][16]

Experimental Protocols

Protocol 1: Preparation of DOPG-Containing LNPs using Thin-Film Hydration and Extrusion

This protocol is a widely used method for producing unilamellar vesicles with a controlled size distribution.[14]

  • Lipid Film Formation:

    • Dissolve DOPG and other lipids (e.g., a helper lipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the flask's inner wall.[14]

    • Further dry the film under a stream of nitrogen gas to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4).

    • Agitate the flask by vortexing above the lipid's phase transition temperature to form multilamellar vesicles (MLVs).[12]

  • Size Reduction by Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[14]

    • Transfer the MLV suspension to a syringe and pass it through the extruder 10-20 times.[14] This forces the vesicles through the pores, reducing their size and lamellarity to form large unilamellar vesicles (LUVs). For more homogenous sizing, sequential extrusion through decreasing pore sizes can be performed.

  • Characterization:

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

Protocol 2: Preparation of DOPG-Containing LNPs using Microfluidics

Microfluidic mixing provides rapid and controlled nanoprecipitation for reproducible LNP synthesis.[6]

  • Solution Preparation:

    • Prepare the lipid phase by dissolving DOPG and other lipids in ethanol.

    • Prepare the aqueous phase, which may contain the therapeutic cargo, in a suitable buffer (e.g., citrate buffer at a lower pH to facilitate encapsulation of nucleic acids).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the aqueous solution into separate syringes.

    • Mount the syringes onto a syringe pump connected to a microfluidic chip (e.g., a staggered herringbone micromixer).

    • Pump the two solutions through the microfluidic chip at a defined total flow rate (TFR) and flow rate ratio (FRR). The rapid mixing of the two streams induces nanoprecipitation and the self-assembly of LNPs.[17]

  • Purification:

    • The resulting LNP suspension is typically purified and concentrated via dialysis or tangential flow filtration to remove the organic solvent and unencapsulated material.

  • Characterization:

    • Analyze the final LNP formulation for size and PDI using DLS.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_process Phase 2: Processing cluster_analysis Phase 3: Analysis dissolve Dissolve DOPG & Co-Lipids in Organic Solvent hydrate Hydrate with Aqueous Buffer dissolve->hydrate Thin-Film Hydration mix Microfluidic Mixing dissolve->mix Microfluidics Method extrude Extrusion (Optional) hydrate->extrude purify Purification (e.g., Dialysis) mix->purify extrude->purify dls DLS Analysis (Size, PDI, Zeta Potential) purify->dls final_product Low PDI DOPG LNPs dls->final_product

Caption: Workflow for DOPG LNP synthesis and characterization.

troubleshooting_pdi cluster_formulation Formulation Issues cluster_process Process Issues cluster_solutions Solutions start High PDI (> 0.3) lipid_ratio Suboptimal Lipid Ratios? start->lipid_ratio lipid_conc Lipid Concentration Too High? start->lipid_conc mixing Inconsistent Mixing? start->mixing flow_rate Suboptimal Flow Rates? start->flow_rate extrusion_pass Insufficient Extrusion? start->extrusion_pass sol_lipid_ratio Adjust Helper/PEG Lipid % lipid_ratio->sol_lipid_ratio sol_lipid_conc Decrease Total Lipid Conc. lipid_conc->sol_lipid_conc sol_mixing Use Microfluidics mixing->sol_mixing sol_flow_rate Increase TFR/FRR flow_rate->sol_flow_rate sol_extrusion Increase Pass Number extrusion_pass->sol_extrusion

Caption: Troubleshooting logic for high PDI in DOPG LNP formulations.

References

Optimization

Technical Support Center: Optimization of Sonication for Small DOPG Vesicle Preparation

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of sonication parameters for the preparation of small 1,2-dioleoyl-sn-glyc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of sonication parameters for the preparation of small 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) vesicles. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to address common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the sonication process for preparing small DOPG vesicles.

Issue Possible Causes Recommended Solutions
Vesicle size is too large or polydisperse (High PDI) - Insufficient sonication time or power. - Inefficient energy transfer (for bath sonicators). - Lipid concentration is too high.- Increase sonication time in timed bursts to avoid overheating.[1][2] - Gradually increase the sonication amplitude/power.[1] - For bath sonicators, ensure the water level is optimal and the sample tube is positioned correctly in the bath.[3] - Dilute the lipid suspension.
Vesicle aggregation over time - Insufficient surface charge for repulsion. - Suboptimal buffer conditions (pH, ionic strength). - Presence of impurities.- Ensure the use of a buffer with appropriate pH and ionic strength to maintain the negative charge of DOPG. - Consider using a higher percentage of DOPG if formulating with neutral lipids. - Filter the vesicle suspension through a 0.22 µm filter to remove larger aggregates.
Sample overheating during sonication - Continuous sonication without cooling. - High sonication power.- Sonicate in short bursts with rest periods in between (e.g., 30 seconds on, 30 seconds off).[1] - Use a cooling bath (e.g., ice-water bath) to maintain the sample temperature.[1][4] - Reduce the sonication power/amplitude.
Evidence of lipid degradation (e.g., change in color, presence of byproducts) - Excessive sonication time or power leading to overheating. - Oxidation of the unsaturated oleoyl chains.- Reduce total sonication time and power. - Perform sonication under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5] - Ensure the buffer is degassed before use.
Contamination with metal particles (probe sonication) - Erosion of the sonicator probe tip.- Centrifuge the sonicated sample to pellet the titanium particles.[6] - Regularly inspect the probe tip for wear and replace if necessary. - Consider using a bath sonicator to avoid direct contact with the sample.[5]
Inconsistent results between batches - Variation in sonication parameters. - Differences in initial lipid film preparation. - Inconsistent sample volume or concentration.- Standardize all sonication parameters: time, power, temperature, and sample volume. - Ensure the lipid film is thin and evenly distributed before hydration. - Use the same lipid concentration and sample volume for each batch.[4]

Frequently Asked Questions (FAQs)

Q1: What is the difference between probe sonication and bath sonication for preparing DOPG vesicles?

A1: Probe sonication and bath sonication are two common methods for preparing small unilamellar vesicles (SUVs).[5]

  • Probe Sonicator: Delivers high energy directly into the lipid suspension via a probe.[5] It is generally more effective at reducing vesicle size and can produce smaller vesicles more quickly.[7][8] However, it can cause localized overheating, potentially leading to lipid degradation, and may introduce metal contamination from the probe tip.[9]

  • Bath Sonicator: The sample is placed in a tube within a water bath, and ultrasonic energy is transmitted through the water.[5] This method is gentler, allows for better temperature control, and is suitable for sterile preparations as the sonicator does not directly contact the sample.[5] However, it is generally less powerful and may require longer sonication times.[3]

Q2: How does sonication time affect the size of DOPG vesicles?

A2: Sonication time is a critical parameter that influences vesicle size. Generally, as sonication time increases, the average vesicle diameter decreases.[2][10][11] Initially, the disruption of large, multilamellar vesicles (MLVs) into smaller vesicles is rapid. Over time, the rate of size reduction slows down and eventually plateaus as the vesicles reach a thermodynamically stable size.[10][12] It is important to optimize the sonication time, as prolonged sonication can lead to lipid degradation and potential fusion of vesicles.[10]

Q3: What is the ideal temperature for sonicating DOPG vesicles?

A3: Sonication should be performed above the phase transition temperature (Tm) of the lipid to ensure the lipid bilayer is in a fluid state, which facilitates vesicle formation.[13] For DOPG, the Tm is -18°C. Therefore, sonication at room temperature is generally sufficient. However, it is crucial to control the temperature to prevent overheating caused by the sonication process itself.[1][4] Using an ice-water bath can help maintain a consistent temperature.[4]

Q4: How can I monitor the size of my DOPG vesicles during optimization?

A4: Dynamic Light Scattering (DLS) is the most common technique for monitoring vesicle size (hydrodynamic radius) and polydispersity index (PDI).[1] You can take aliquots of your sample at different sonication time points to track the reduction in size and determine when a stable size distribution has been achieved.[1]

Q5: What is a good Polydispersity Index (PDI) for sonicated DOPG vesicles?

A5: The Polydispersity Index (PDI) is a measure of the homogeneity of the vesicle population. A PDI value below 0.3 is generally considered acceptable for lipid-based nanoparticle delivery systems, indicating a relatively monodisperse and homogeneous population.[10] Lower PDI values (e.g., < 0.2) are often preferred.

Quantitative Data Summary

The following tables summarize the impact of key sonication parameters on vesicle size and PDI based on literature data.

Table 1: Effect of Sonication Time on Vesicle Size

Sonication Time (minutes)Average Particle Size (nm)Polydispersity Index (PDI)Reference
1> 300> 0.5[2]
5~ 250~ 0.4[2]
10 - 30< 100< 0.3[3][10][13]

Note: These are representative values and the optimal time will depend on the specific sonicator, power, and sample conditions.

Table 2: Comparison of Sonication Methods

Sonication MethodTypical Vesicle Size (nm)PDIKey AdvantagesKey Disadvantages
Probe Sonication 90.10.14High energy input, faster size reduction.[8]Overheating, potential lipid degradation, metal contamination.
Bath Sonication 381.2> 0.2Gentle, good temperature control, suitable for sterile samples.[5]Lower energy, may require longer times.[3]

Data from a study comparing methods for preparing liposomes containing fatty acids.[8]

Experimental Protocols

Protocol 1: Preparation of Small DOPG Vesicles by Probe Sonication

  • Lipid Film Hydration:

    • Dissolve DOPG in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film.

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired aqueous buffer by vortexing. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • Place the MLV suspension in a suitable glass vial and cool in an ice-water bath.

    • Immerse the tip of the probe sonicator into the suspension.

    • Sonicate the suspension in pulsed intervals (e.g., 30 seconds on, 30 seconds off) to prevent overheating.[1]

    • Monitor the clarity of the solution; it should change from milky to a slightly hazy, translucent appearance.[3]

    • The total sonication time typically ranges from 10 to 30 minutes.[3]

  • Post-Sonication Processing:

    • Centrifuge the sample (e.g., at 10,000 x g for 10 minutes) to pellet any titanium particles shed from the probe tip.[6]

    • Carefully collect the supernatant containing the small unilamellar vesicles (SUVs).

  • Characterization:

    • Determine the vesicle size and PDI using Dynamic Light Scattering (DLS).

Protocol 2: Preparation of Small DOPG Vesicles by Bath Sonication

  • Lipid Film Hydration:

    • Follow step 1 as described in Protocol 1.

  • Sonication:

    • Place the sealed vial containing the MLV suspension in the bath sonicator.

    • Ensure the water level in the bath is appropriate for efficient energy transfer to the sample.[3]

    • Sonicate until the suspension clarifies, which may take 20-60 minutes.[14]

    • Monitor the bath temperature and add cold water or ice as needed to prevent overheating.

  • Characterization:

    • Determine the vesicle size and PDI using Dynamic Light Scattering (DLS).

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_process Post-Processing & Characterization cluster_output Final Product lipid_film 1. Lipid Film Formation (DOPG in Chloroform) hydration 2. Hydration with Buffer (Forms MLVs) lipid_film->hydration sonication 3. Sonication (Probe or Bath) hydration->sonication centrifugation 4. Centrifugation (Removes Contaminants, optional for probe) sonication->centrifugation characterization 5. Characterization (DLS for Size & PDI) centrifugation->characterization suvs Small Unilamellar Vesicles (SUVs) characterization->suvs troubleshooting_workflow cluster_large_pdi Issue: Large Size / High PDI cluster_aggregation Issue: Aggregation cluster_degradation Issue: Degradation start Start: Vesicle Preparation check_size Check Vesicle Size & PDI start->check_size increase_time Increase Sonication Time/ Power in Bursts check_size->increase_time Too Large check_buffer Check Buffer pH & Ionic Strength check_size->check_buffer Aggregated reduce_power Reduce Sonication Time & Power check_size->reduce_power Degraded success Result: Optimal Vesicles check_size->success Optimal check_temp Monitor Temperature increase_time->check_temp dilute Dilute Lipid Suspension check_temp->dilute dilute->check_size filter_sample Filter Suspension check_buffer->filter_sample filter_sample->check_size inert_atm Use Inert Atmosphere reduce_power->inert_atm inert_atm->check_size

References

Troubleshooting

Technical Support Center: Enhancing the Long-term Stability of Frozen Dioleoyl Phosphatidylglycerol (DOPG) Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and long-term frozen storage of Dioleoyl phosphatidylglycerol (DOPG) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for DOPG in frozen solutions?

A1: The two main degradation pathways for phospholipids like DOPG, even in the frozen state, are hydrolysis and oxidation.[1]

  • Hydrolysis: This involves the cleavage of the ester bonds linking the oleic acid chains to the glycerol backbone, resulting in the formation of lyso-phosphatidylglycerol and free fatty acids. This process can be influenced by pH.

  • Oxidation: The double bonds in the oleoyl chains of DOPG are susceptible to oxidation, especially if the solution is exposed to oxygen or contains trace metal ions. This can lead to the formation of various oxidation byproducts, altering the properties of the lipid.

Q2: Why is the choice of buffer and pH important for the stability of frozen DOPG solutions?

A2: The pH of the solution can significantly impact the rate of hydrolysis of phospholipids. While the lowest rate of hydrolysis is generally observed around pH 6.5, freezing can cause shifts in the pH of the buffer system.[2] The crystallization of certain buffer components can lead to a significant change in the pH of the unfrozen liquid microphase, potentially accelerating degradation.[2] It is crucial to select a buffer system that maintains a stable pH during freezing and thawing. Histidine and citrate buffers have been shown to exhibit smaller pH shifts upon freezing compared to phosphate buffers.[2][3]

Q3: What is the role of cryoprotectants in preserving frozen DOPG solutions?

A3: Cryoprotectants are essential for mitigating the damage caused by the formation of ice crystals during freezing.[4][5] Ice crystals can physically disrupt liposomes or lipid aggregates, leading to fusion, aggregation, and leakage of encapsulated materials upon thawing.[6][7] Cryoprotectants, such as sugars like sucrose and trehalose, work by forming a glassy matrix at low temperatures, which can prevent the formation of damaging ice crystals and protect the integrity of the lipid structures.[4][8]

Q4: What is the recommended storage temperature for frozen DOPG solutions?

A4: For long-term stability, it is generally recommended to store DOPG solutions at ultra-low temperatures, such as -80°C. While storage at -20°C is common, the lower temperature further slows down chemical degradation processes like hydrolysis and oxidation. It is also crucial to minimize freeze-thaw cycles, as these can be detrimental to the physical stability of the lipid solution.[1][9]

Troubleshooting Guide

Issue 1: Aggregation or precipitation of DOPG solution upon thawing.

Q: My frozen DOPG solution appears aggregated or has precipitated after thawing. What could be the cause and how can I resolve this?

A: Aggregation upon thawing is a common issue and can be attributed to several factors:

  • Ice Crystal Damage: The formation of large ice crystals during a slow freezing process can disrupt the lipid assemblies, leading to aggregation upon thawing.[6]

    • Solution: Flash-freeze the DOPG aliquots in liquid nitrogen to promote the formation of smaller, less damaging ice crystals.

  • Inadequate Cryoprotection: Without a sufficient concentration of a cryoprotectant, the lipid structures are not adequately protected from the mechanical stress of ice crystals.

    • Solution: Incorporate a cryoprotectant, such as sucrose or trehalose, into your DOPG solution before freezing. The optimal concentration should be determined experimentally, but a starting point is often a lipid-to-sugar molar ratio of 1:5 to 1:10.

  • Buffer Composition: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer can promote the aggregation of negatively charged DOPG lipids.[10]

    • Solution: Use a buffer with low ionic strength and avoid divalent cations. Consider including a chelating agent like EDTA to sequester any contaminating metal ions.[10]

cluster_troubleshooting Troubleshooting: Aggregation Upon Thawing start Observation: Aggregation/Precipitation After Thawing cause1 Possible Cause: Ice Crystal Damage start->cause1 cause2 Possible Cause: Inadequate Cryoprotection start->cause2 cause3 Possible Cause: Buffer Composition start->cause3 solution1 Solution: Flash-freeze in liquid nitrogen cause1->solution1 solution2 Solution: Add cryoprotectant (e.g., sucrose, trehalose) cause2->solution2 solution3 Solution: Use low ionic strength buffer without divalent cations; consider EDTA cause3->solution3

Troubleshooting decision tree for aggregation upon thawing.
Issue 2: Chemical degradation of DOPG during long-term frozen storage.

Q: I suspect that my DOPG is degrading during long-term frozen storage. How can I confirm this and what are the preventative measures?

A: Chemical degradation can be confirmed through analytical techniques and prevented by optimizing storage conditions.

  • Confirmation of Degradation:

    • Thin-Layer Chromatography (TLC): A relatively simple method to qualitatively assess degradation. The appearance of new spots, particularly those corresponding to lysophospholipids or free fatty acids, indicates hydrolysis.

    • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the DOPG solution and identify and quantify degradation products. A decrease in the main DOPG peak area and the appearance of new peaks over time are indicative of degradation.

  • Preventative Measures:

    • Use High-Purity Solvents and Reagents: Ensure that all solvents and buffer components are of high purity and free from contaminating metal ions that can catalyze oxidation.

    • Deoxygenate Solutions: Before preparing the DOPG solution, sparge the buffer with an inert gas like argon or nitrogen to remove dissolved oxygen.

    • Store Under an Inert Atmosphere: Aliquot the DOPG solution into vials, flush the headspace with an inert gas, and seal tightly before freezing.

    • Add Antioxidants: For applications where it is permissible, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution.

Data Presentation

Table 1: Influence of Cryoprotectants on Liposome Stability After Freeze-Thawing

CryoprotectantLipid:Cryoprotectant Molar RatioParticle Size (nm) Before FreezingParticle Size (nm) After FreezingPolydispersity Index (PDI) Before FreezingPolydispersity Index (PDI) After FreezingReference
NoneN/A135 ± 5>1000 (aggregated)0.12 ± 0.02N/A[8]
Sucrose1:5138 ± 6145 ± 80.11 ± 0.030.15 ± 0.04[8]
Trehalose1:5136 ± 4142 ± 70.13 ± 0.020.14 ± 0.03[11]

Note: Data is representative of general liposome behavior and provides a guideline for DOPG solutions.

Table 2: Effect of Buffer Type on pH Shift During Freezing

Buffer SystemInitial pH (25°C)pH at -30°CpH ChangeReference
Sodium Phosphate7.0~3.5 - 4.0Significant Decrease[2][3]
Histidine-HCl6.5~7.0Slight Increase[2][3]
Sodium Acetate5.5~6.0Slight Increase[2][3]
Citrate6.0~6.5Slight Increase[2][3]

Experimental Protocols

Protocol 1: Preparation of Frozen DOPG Aliquots for Long-Term Storage
  • Materials:

    • DOPG powder

    • High-purity organic solvent (e.g., chloroform)

    • Sterile, nuclease-free buffer (e.g., 10 mM Histidine, 150 mM NaCl, pH 7.0)

    • Cryoprotectant (e.g., sucrose or trehalose)

    • Inert gas (argon or nitrogen)

    • Cryovials

  • Procedure:

    • Dissolve the DOPG powder in chloroform to create a stock solution.

    • Aliquot the desired amount of the chloroform stock solution into a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

    • Sparge the hydration buffer with an inert gas for 15-20 minutes to remove dissolved oxygen.

    • If using a cryoprotectant, dissolve it in the deoxygenated buffer to the desired concentration.

    • Hydrate the lipid film with the buffer (with or without cryoprotectant) by gentle agitation at a temperature above the phase transition temperature of DOPG (-18°C), for instance, at room temperature. This will form a suspension of multilamellar vesicles (MLVs).

    • For a more uniform size distribution, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Dispense the final DOPG solution into cryovials.

    • Flush the headspace of each vial with an inert gas before sealing.

    • Flash-freeze the vials in liquid nitrogen.

    • Transfer the frozen vials to an -80°C freezer for long-term storage.

cluster_protocol Workflow: Preparing Frozen DOPG Aliquots start Start: DOPG in Chloroform step1 1. Form Thin Lipid Film (Rotary Evaporation) start->step1 step2 2. High Vacuum Drying step1->step2 step3 3. Prepare Deoxygenated Buffer (+ Cryoprotectant) step2->step3 step4 4. Hydrate Lipid Film step3->step4 step5 5. (Optional) Extrusion for Size Uniformity step4->step5 step6 6. Aliquot into Cryovials step5->step6 step7 7. Flush with Inert Gas step6->step7 step8 8. Flash-freeze in Liquid Nitrogen step7->step8 end End: Store at -80°C step8->end

Experimental workflow for preparing frozen DOPG aliquots.
Protocol 2: HPLC Method for Assessing DOPG Purity and Degradation

This protocol provides a general method for assessing the purity of a DOPG solution. This method should be validated for your specific application.

  • Instrumentation:

    • A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD). ELSD is often preferred for lipids as they may lack a strong UV chromophore.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v)

    • Gradient:

      • 0-5 min: 80% B

      • 5-20 min: Gradient to 100% B

      • 20-25 min: Hold at 100% B

      • 25-30 min: Return to 80% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

    • Detector: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min)

  • Sample Preparation:

    • Thaw the frozen DOPG aliquot at room temperature.

    • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in a suitable solvent like chloroform or the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the purity of DOPG as the percentage of the main peak area relative to the total area of all peaks.

    • Monitor the appearance and increase of impurity peaks over time for stored samples. The retention times of potential degradation products like lyso-PG and oleic acid can be determined by running standards if available.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of DOPG and DOPC Liposome Stability for Drug Delivery Applications

For researchers, scientists, and drug development professionals, the choice of lipid is a critical determinant of liposomal drug delivery efficacy. This guide provides an objective comparison of the stability of liposome...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipid is a critical determinant of liposomal drug delivery efficacy. This guide provides an objective comparison of the stability of liposomes formulated with 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) versus 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), supported by experimental data to inform formulation decisions.

The stability of liposomes is a crucial factor for their successful application as drug delivery vehicles, directly impacting their circulation time, drug retention, and interaction with biological systems. This comparison focuses on two commonly used phospholipids, the anionic DOPG and the zwitterionic DOPC, to elucidate their respective stability profiles in biological environments.

Executive Summary of Comparative Stability

Experimental evidence demonstrates that DOPC liposomes exhibit greater stability compared to DOPG liposomes, particularly in the presence of serum proteins.[1] The negatively charged surface of DOPG liposomes leads to a higher adsorption of proteins, which can compromise the bilayer integrity and result in premature leakage of the encapsulated cargo.[1] In contrast, the zwitterionic nature of DOPC liposomes results in lower protein binding, contributing to their enhanced stability.

Quantitative Stability Data

The following tables summarize the key quantitative data from comparative stability studies of DOPG and DOPC liposomes in a complete cell culture medium (cMEM) containing serum.

Liposome FormulationParameterMediumValue
DOPGHydrodynamic Diameter (d, nm)PBS123 ± 1
cMEM134 ± 1
DOPCHydrodynamic Diameter (d, nm)PBS119 ± 1
cMEM128 ± 1
DOPGPolydispersity Index (PDI)PBS0.07 ± 0.01
cMEM0.12 ± 0.01
DOPCPolydispersity Index (PDI)PBS0.06 ± 0.01
cMEM0.10 ± 0.01
DOPGZeta Potential (mV)PBS-55 ± 2
cMEM-20 ± 1
DOPCZeta Potential (mV)PBS-3 ± 1
cMEM-8 ± 1

Table 1: Physicochemical properties of DOPG and DOPC liposomes in Phosphate-Buffered Saline (PBS) and complete cell culture medium (cMEM). Data from DLS and zeta potential measurements.[1][2]

Liposome FormulationAging Time in cMEM (hours)Cell Fluorescence Reduction (%)
DOPG635
2564
DOPC611
2544

Table 2: Reduction in cell fluorescence after 2-hour exposure to DOPG and DOPC liposomes aged in cMEM, indicating leakage of encapsulated fluorescent marker.[1]

Liposome FormulationAging Time in cMEM (hours)Free SRB (%)
DOPG2485
DOPC24Significantly lower than DOPG

Table 3: Percentage of free Sulforhodamine B (SRB) detected by Size-Exclusion Chromatography (SEC) after 24-hour aging of liposomes in cMEM, indicating cargo leakage.[1]

Structural and Chemical Differences

The fundamental difference in stability between DOPG and DOPC liposomes can be attributed to their distinct headgroup structures.

G Structural Comparison of DOPG and DOPC Headgroups cluster_DOPG DOPG (Anionic) cluster_DOPC DOPC (Zwitterionic) DOPG_lipid Glycerol Headgroup (Neutral) Phosphate Group (-) DOPG_acyl Two Oleoyl Chains (Unsaturated) DOPG_lipid->DOPG_acyl Glycerol Backbone DOPC_lipid Choline Headgroup (+) Phosphate Group (-) DOPC_acyl Two Oleoyl Chains (Unsaturated) DOPC_lipid->DOPC_acyl Glycerol Backbone

Caption: Structural differences between DOPG and DOPC lipids.[3][4]

DOPG possesses a negatively charged phosphate group and a neutral glycerol headgroup, resulting in a net negative charge.[3][4] In contrast, DOPC has a zwitterionic headgroup, with a negatively charged phosphate group and a positively charged choline group, leading to an overall neutral charge.[3][4] This difference in surface charge is a primary driver of their differential interactions with serum proteins.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. The following are key experimental protocols used in the comparative analysis of DOPG and DOPC liposome stability.

Liposome Preparation (Thin-Film Hydration Method)

G Liposome Preparation Workflow start Start dissolve Dissolve Lipids in Organic Solvent start->dissolve evaporate Evaporate Solvent to Form Thin Film dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate sonicate Sonicate/Extrude to Form Unilamellar Vesicles hydrate->sonicate end End sonicate->end

Caption: Thin-film hydration method for liposome preparation.

  • Lipid Film Formation: DOPG or DOPC lipids are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) containing the molecule to be encapsulated (e.g., a fluorescent dye like Sulforhodamine B). The hydration is performed above the lipid phase transition temperature.

  • Size Reduction: The resulting multilamellar vesicles are subjected to sonication or extrusion through polycarbonate membranes with a defined pore size to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a homogenous size distribution.[5]

Stability Assessment in Biological Media

G Liposome Stability Assessment Workflow cluster_analysis Analysis start Start incubate Incubate Liposomes in cMEM at 37°C start->incubate collect Collect Aliquots at Different Time Points incubate->collect dls DLS & Zeta Potential (Size & Surface Charge) collect->dls sec Size-Exclusion Chromatography (Quantify Leakage) collect->sec flow Flow Cytometry (Cellular Uptake of Leaked Cargo) collect->flow end End dls->end sec->end flow->end

Caption: Workflow for assessing liposome stability in biological media.

  • Incubation: Liposome suspensions (e.g., 62 µg/mL) are incubated in a complete cell culture medium (cMEM) supplemented with fetal bovine serum (FBS) at 37°C in a humidified atmosphere with 5% CO2 for various durations (e.g., 0, 6, 24 hours).[1]

  • Dynamic Light Scattering (DLS) and Zeta Potential: At each time point, the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes are measured to assess for aggregation or changes in surface charge.[1][2]

  • Size-Exclusion Chromatography (SEC): To quantify the leakage of encapsulated contents, the liposome suspension is passed through a size-exclusion chromatography column (e.g., Sepharose CL-4B).[1] The eluate is fractionated and the amount of free, unencapsulated marker is quantified by fluorescence spectroscopy.[1]

  • Cellular Uptake Assay: The "aged" liposome dispersions are added to cultured cells (e.g., HeLa cells) for a fixed period (e.g., 2 hours). The cells are then washed and the intracellular fluorescence is measured by flow cytometry. A decrease in fluorescence for cells treated with aged liposomes indicates leakage of the fluorescent marker from the liposomes into the medium prior to cell exposure.[1]

Conclusion

The comparative analysis of DOPG and DOPC liposomes reveals a clear distinction in their stability profiles in biological environments. DOPC liposomes demonstrate superior stability, characterized by lower protein adsorption and reduced leakage of encapsulated contents in the presence of serum. This makes DOPC a more suitable choice for systemic drug delivery applications where prolonged circulation and cargo retention are paramount. Conversely, the anionic nature of DOPG liposomes, while leading to lower stability in serum, may be advantageous for applications requiring rapid interaction with cells or specific targeting strategies that leverage their surface charge. The selection between DOPG and DOPC should therefore be guided by the specific requirements of the drug delivery system and its intended therapeutic application.

References

Comparative

A Researcher's Guide: Dioleoyl Phosphatidylglycerol (DOPG) vs. Dioleoyl Phosphatidylserine (DOPS) for Protein Binding Studies

For researchers, scientists, and drug development professionals, the choice of model membrane components is a critical step in accurately studying protein-lipid interactions. Among the anionic phospholipids, Dioleoyl Pho...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of model membrane components is a critical step in accurately studying protein-lipid interactions. Among the anionic phospholipids, Dioleoyl Phosphatidylglycerol (DOPG) and Dioleoyl Phosphatidylserine (DOPS) are frequently used to mimic the charged environment of biological membranes. While both carry a net negative charge at physiological pH, their distinct headgroup structures can lead to significant differences in protein binding, membrane properties, and biological outcomes. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid in the selection of the appropriate phospholipid for your research needs.

Core Physicochemical and Structural Differences

The primary distinction between DOPG and DOPS lies in their headgroup structure, as both share the same dioleoyl (18:1) acyl chains. This seemingly small difference has profound implications for their interaction with proteins.

PropertyDioleoyl Phosphatidylglycerol (DOPG)Dioleoyl Phosphatidylserine (DOPS)Significance for Protein Binding
Headgroup GlycerolL-SerineThe serine headgroup of DOPS contains both an amine (NH3+) and a carboxyl (COO-) group, in addition to the phosphate, allowing for more complex hydrogen bonding and specific coordination with protein residues compared to the simpler glycerol headgroup of DOPG.[1]
Net Charge (pH 7.4) -1-1Both provide a net negative charge, crucial for electrostatic interactions with positively charged protein domains.[2][3][4] However, the charge distribution within the DOPS headgroup is zwitterionic, which can influence the local electrostatic field.
Headgroup Volume SmallerLargerThe smaller headgroup of DOPG may result in different lipid packing and membrane curvature stress compared to DOPS.[5]
Biological Relevance Major component of bacterial membranes; present in lung surfactant and mitochondrial membranes.[5]Primarily located in the inner leaflet of eukaryotic plasma membranes; externalization is a key signal for apoptosis.The choice often depends on whether the study aims to model a bacterial or a eukaryotic inner membrane environment.

Impact on Protein Interaction and Membrane Properties

Experimental evidence demonstrates that the choice between DOPG and DOPS can significantly alter the nature of protein-membrane interactions.

  • Binding Affinity and Specificity : While both lipids facilitate binding of cationic proteins, DOPS can exhibit stronger or more specific interactions. For instance, a cancer-specific peptide-peptoid hybrid, PPS1, showed the strongest binding to PS, with weaker binding to PG and other anionic lipids.[6] This suggests that beyond general electrostatics, the unique chemistry of the serine headgroup can play a role in binding affinity.

  • Protein Structure and Conformation : The lipid environment can influence the secondary structure of membrane-bound proteins. Studies with model hydrophobic peptides have shown that DOPS vesicles induce a greater degree of helix formation compared to DOPG vesicles.[7] This highlights the role of the lipid headgroup in stabilizing specific protein conformations.

  • Membrane Stability and Transmembrane Insertion : Anionic lipids are known to stabilize the transmembrane (TM) configuration of peptides with flanking cationic residues. This effect is more pronounced with DOPS than with DOPG.[7] This suggests DOPS may more strongly anchor flanking residues, thereby promoting a stable transmembrane state.

  • Membrane Disruption : The interaction of certain proteins can have vastly different consequences for membrane integrity depending on the anionic lipid present. For example, monomeric α-synuclein induces a stepwise deformation and leakage in DOPG vesicles, while DOPS vesicles remain largely intact under similar conditions.[1]

Quantitative Comparison of Protein Binding

Direct quantitative comparisons of binding affinities for the same protein with DOPG and DOPS are not always available in the literature. However, existing data illustrates the differential binding that can occur.

Protein / PeptideLipid SystemTechniqueBinding Affinity (Kd) / ObservationReference
Protein ZC6PG (short-chain)Intrinsic Trp Fluorescence~131 µM[8]
Protein ZC6PS (short-chain)Intrinsic Trp Fluorescence~47.7 µM[8]
PPS1D1 (Peptoid)Various lipidsLipid Dot BlotStrongest binding to PS; weaker binding to PA, PG, PI[6]
α-synucleinDOPG vs. DOPS vesiclesSPR & Microscopy~150 molecules/vesicle (DOPG); ~300 molecules/vesicle (DOPS)[1]
Model PeptideDOPG vs. DOPS vesiclesFluorescence QuenchingDOPS stabilizes TM state more effectively than DOPG[7]

Note: The data presented are from different studies and experimental conditions may vary. They are intended to illustrate comparative trends rather than absolute equivalencies.

Experimental Protocols for Studying Protein-Lipid Interactions

Several well-established in vitro assays can be used to characterize and quantify the binding of a protein to DOPG or DOPS-containing model membranes.[9][10][11]

Protocol 1: Liposome Co-Sedimentation Assay

This assay provides a straightforward method to qualitatively or semi-quantitatively assess protein binding to liposomes.

Principle: A protein of interest is incubated with liposomes. If the protein binds, it will co-pellet with the liposomes during ultracentrifugation. The amount of bound protein in the pellet versus unbound protein in the supernatant is analyzed by SDS-PAGE.[12]

Materials:

  • DOPG, DOPS, and a neutral lipid (e.g., DOPC)

  • Chloroform

  • Protein of interest in a suitable buffer (e.g., HEPES, Tris)

  • Buffer for liposome extrusion and binding (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Liposome extrusion equipment (e.g., mini-extruder with polycarbonate membranes, 100 nm pore size)

  • Ultracentrifuge and appropriate tubes

  • SDS-PAGE reagents, Coomassie stain, or antibodies for Western blotting

Procedure:

  • Liposome Preparation: a. In a glass vial, mix the desired lipids (e.g., 80% DOPC / 20% DOPG or 80% DOPC / 20% DOPS) dissolved in chloroform. b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the vial wall. c. Further dry the film under vacuum for at least 1 hour to remove residual solvent. d. Rehydrate the lipid film in the binding buffer by vortexing vigorously, creating multilamellar vesicles (MLVs). e. Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Binding Reaction: a. In an ultracentrifuge tube, combine a fixed amount of protein (e.g., 5-10 µM) with an increasing concentration of liposomes (e.g., 0-500 µM total lipid). b. As a control, incubate the protein with liposomes made of 100% DOPC. c. Incubate the mixture at room temperature for 30 minutes.

  • Separation: a. Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 20°C). b. Carefully collect the supernatant, which contains the unbound protein. c. Gently wash the pellet once with binding buffer and re-centrifuge to remove any trapped unbound protein. d. Resuspend the final pellet (containing liposome-bound protein) in a volume of buffer equal to the supernatant.

  • Analysis: a. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE. b. Visualize the protein bands by Coomassie staining or Western blotting. An increase in the protein signal in the pellet fraction for DOPG/DOPS-containing liposomes compared to the DOPC control indicates binding.

Protocol 2: Protein-Lipid Overlay Assay

This is a rapid screening method to test for interactions between a protein and a panel of different lipids immobilized on a membrane.[13]

Principle: Lipids are spotted onto a hydrophobic membrane (e.g., PVDF or nitrocellulose). The membrane is then blocked and incubated with the protein of interest. Bound protein is detected using a specific primary antibody and a conjugated secondary antibody.[9]

Materials:

  • DOPG, DOPS, and other lipids of interest dissolved in chloroform

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)

  • Purified protein of interest (often with an epitope tag, e.g., His-tag, GST-tag)

  • Primary antibody against the protein or its tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate for HRP

Procedure:

  • Lipid Spotting: a. Using a fine-tipped Hamilton syringe, carefully spot 1-2 µL of each lipid solution (e.g., 1 mg/mL in chloroform) onto the membrane. Allow the solvent to fully evaporate between applications. b. Let the membrane dry completely at room temperature.

  • Blocking and Incubation: a. Place the membrane in a tray and block with blocking buffer for 1 hour at room temperature with gentle agitation.[12] b. Discard the blocking buffer and add a solution of the protein of interest (e.g., 1-5 µg/mL) in blocking buffer. c. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing and Antibody Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12] c. Wash the membrane again as in step 3a. d. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12] e. Wash the membrane a final three times with TBST.

  • Visualization: a. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions. b. Detect the signal using an imaging system. A signal at the spot corresponding to DOPG or DOPS indicates binding.

Visualizing Workflows and Concepts

To better illustrate the processes and logic involved in these studies, the following diagrams are provided.

G cluster_prep Liposome Preparation cluster_binding Binding & Separation cluster_analysis Analysis prep1 Lipid Mixing (DOPC + DOPG/DOPS) prep2 Solvent Evaporation (Lipid Film Formation) prep1->prep2 prep3 Rehydration in Buffer (MLV Formation) prep2->prep3 prep4 Extrusion (LUV Formation) prep3->prep4 bind1 Incubate Protein with Liposomes prep4->bind1 Prepared LUVs bind2 Ultracentrifugation bind1->bind2 bind3 Separate Supernatant (S) and Pellet (P) bind2->bind3 analysis1 Run S and P on SDS-PAGE bind3->analysis1 Fractions analysis2 Coomassie or Western Blot analysis1->analysis2 analysis3 Quantify Band Intensity analysis2->analysis3 end Binding Assessment analysis3->end Binding Result

Caption: Experimental workflow for the liposome co-sedimentation assay.

G cluster_lipid Lipid Properties cluster_protein Protein Properties cluster_outcomes Experimental Outcomes Headgroup Headgroup Structure (Glycerol vs. Serine) Interaction Protein-Lipid Interaction Headgroup->Interaction Charge Net Negative Charge Charge->Interaction PCharge Positive Surface Patches PCharge->Interaction PStructure Conformational Flexibility PStructure->Interaction Affinity Binding Affinity (Kd) Interaction->Affinity Conformation Protein Conformation Interaction->Conformation Function Biological Function Interaction->Function

Caption: Factors influencing protein-lipid interaction outcomes.

Conclusion and Recommendations

The choice between DOPG and DOPS is not trivial and should be guided by the specific goals of the protein binding study.

  • Choose DOPG when your primary interest is in modeling general, non-specific electrostatic interactions, or when mimicking the lipid composition of bacterial membranes. Its simpler headgroup provides a "cleaner" system to study the effects of negative charge alone.

  • Choose DOPS when studying proteins that are known to interact specifically with phosphatidylserine, when modeling the cytosolic leaflet of eukaryotic plasma membranes, or when investigating potential lipid-induced changes in protein secondary structure. The externalization of DOPS is a hallmark of apoptosis, making it the lipid of choice for studying proteins involved in this process.

Ultimately, for a novel protein, the most rigorous approach is to test binding to liposomes containing DOPG, DOPS, and a neutral DOPC control. This comparative analysis will provide the most comprehensive understanding of the protein's lipid-binding preferences and the nature of the interaction.

References

Validation

A Comparative Guide to DOPG Membrane Fluidity Validation using Laurdan Fluorescence Spectroscopy

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) membrane fluidity with other common phospholipids,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) membrane fluidity with other common phospholipids, validated through Laurdan fluorescence spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in making informed decisions for their membrane-based studies.

Understanding Membrane Fluidity with Laurdan

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a fluorescent probe renowned for its sensitivity to the polarity of its surrounding environment within a lipid bilayer. This property makes it an exceptional tool for quantifying membrane fluidity. The fluidity of a lipid membrane is crucial for numerous cellular processes, including signal transduction, membrane trafficking, and drug-membrane interactions.

The core principle of using Laurdan lies in the analysis of its fluorescence emission spectrum. In more ordered, gel-phase membranes, water penetration is limited, resulting in a non-polar environment for the Laurdan probe and an emission maximum around 440 nm. Conversely, in more fluid, liquid-crystalline phase membranes, increased water penetration creates a more polar environment, causing a red shift in the emission maximum to around 490 nm.

This spectral shift is quantified by calculating the Generalized Polarization (GP) value, using the following formula:

GP = (I440 - I490) / (I440 + I490)

Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively. A higher GP value (approaching +1.0) indicates a more ordered, less fluid membrane, while a lower GP value (approaching -1.0) signifies a more disordered, fluid membrane.[1]

Comparative Analysis of Membrane Fluidity

The following table summarizes the Laurdan GP values for DOPG and other commonly used lipids, providing a quantitative comparison of their membrane fluidity at ambient temperature (unless otherwise specified).

Lipid CompositionAcyl Chain SaturationHeadgroup ChargeTypical Laurdan GP ValueInferred Membrane Phase
DOPG Unsaturated (18:1)Anionic~ -0.3 to -0.2*Liquid-Disordered
DOPC Unsaturated (18:1)Zwitterionic-0.25 to -0.30Liquid-Disordered
DPPC (below 41°C) Saturated (16:0)Zwitterionic+0.5 to +0.7Gel
DPPC (above 41°C) Saturated (16:0)Zwitterionic~ -0.14Liquid-Disordered
DOPC + 30% Cholesterol Unsaturated (18:1)ZwitterionicIncreased (more positive)Liquid-Ordered

Experimental Protocol: Laurdan Fluorescence Spectroscopy of Liposomes

This section provides a detailed methodology for validating membrane fluidity using Laurdan fluorescence spectroscopy.

Materials
  • DOPG and other desired lipids (e.g., DOPC, DPPC, cholesterol) in chloroform

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Chloroform

  • Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Glass test tubes

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer with excitation and emission monochromators and a temperature controller

Procedure
  • Lipid Film Preparation:

    • In a clean glass test tube, mix the desired lipids in chloroform.

    • Add Laurdan to the lipid mixture at a molar ratio of 1:200 to 1:500 (probe:lipid).

    • Evaporate the organic solvent under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.

  • Liposome Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • Liposome Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple extrusion cycles (e.g., 11-21 passes) through a polycarbonate membrane of a specific pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed above the phase transition temperature of the lipids.

  • Sample Preparation for Measurement:

    • Dilute the LUV suspension in the buffer to a final lipid concentration suitable for fluorescence measurements (e.g., 0.1-0.5 mM).

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 350 nm.

    • Record the fluorescence emission spectrum from 400 nm to 550 nm.

    • Specifically, record the emission intensities at 440 nm (I440) and 490 nm (I490).

    • If temperature-dependent measurements are required, use a temperature-controlled cuvette holder and allow the sample to equilibrate at each temperature before measurement.

  • Data Analysis:

    • Calculate the Laurdan GP value using the formula: GP = (I440 - I490) / (I440 + I490).

    • Compare the GP values of different lipid compositions to assess their relative membrane fluidity.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the validation of DOPG membrane fluidity using Laurdan fluorescence spectroscopy.

experimental_workflow cluster_prep Liposome Preparation cluster_measurement Fluorescence Spectroscopy cluster_analysis Data Analysis LipidFilm Lipid Film Formation Hydration Hydration (MLVs) LipidFilm->Hydration Extrusion Extrusion (LUVs) Hydration->Extrusion SamplePrep Sample Dilution Extrusion->SamplePrep Measurement Fluorescence Measurement (Ex: 350nm, Em: 400-550nm) SamplePrep->Measurement GP_Calc GP Value Calculation GP = (I440 - I490) / (I440 + I490) Measurement->GP_Calc Comparison Comparative Analysis GP_Calc->Comparison

Caption: Experimental workflow for membrane fluidity analysis.

laurdan_principle cluster_ordered Ordered Membrane (Gel Phase) cluster_disordered Disordered Membrane (Liquid Phase) Laurdan_O Laurdan Emission_440 Emission ~440nm Laurdan_O->Emission_440 Low Water Penetration GP_High High GP Value (Less Fluid) Laurdan_D Laurdan Emission_490 Emission ~490nm Laurdan_D->Emission_490 High Water Penetration GP_Low Low GP Value (More Fluid)

Caption: Principle of Laurdan fluorescence for membrane fluidity.

References

Comparative

Unveiling Drug Release Dynamics: A Comparative Analysis of DOPG and DSPG Liposomes

For researchers, scientists, and drug development professionals, the choice of lipid composition is a critical determinant of a liposomal drug delivery system's success. The rate and extent of drug release are fundamenta...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipid composition is a critical determinant of a liposomal drug delivery system's success. The rate and extent of drug release are fundamentally governed by the physicochemical properties of the constituent phospholipids. This guide provides a data-driven comparison of the drug release kinetics of two commonly used anionic phospholipids: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) and 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG).

The primary difference between DOPG and DSPG lies in their acyl chain composition. DOPG possesses unsaturated oleic acid chains, rendering the liposomal membrane more fluid and permeable at physiological temperatures. In contrast, DSPG features saturated stearic acid chains, resulting in a more rigid and stable bilayer with a higher phase transition temperature. This fundamental structural variance translates into distinct drug retention and release profiles.

Comparative Analysis of Physicochemical Properties and Drug Retention

The stability and drug retention capabilities of liposomes are intrinsically linked to the phase transition temperature (Tc) of their constituent phospholipids. Liposomes composed of lipids with a high Tc, such as DSPG, tend to be in a gel-like, ordered state at physiological temperature (37°C), which minimizes drug leakage. Conversely, liposomes formulated with lipids having a low Tc, like DOPG, exist in a more fluid, liquid-crystalline state, leading to increased membrane permeability and consequently, faster drug release.

PropertyDOPG (18:1)DSPG (18:0)Implication for Drug Release
Acyl Chain Saturation Unsaturated (one double bond per chain)SaturatedThe double bonds in DOPG's acyl chains create kinks, increasing membrane fluidity and permeability, which facilitates faster drug release. The straight, saturated chains of DSPG allow for tighter packing, leading to a more ordered and less permeable membrane, thus retarding drug release.
Phase Transition Temperature (Tc) -18°C55°CAt physiological temperature (37°C), DOPG liposomes are well above their Tc, existing in a fluid state that is more prone to leakage. DSPG liposomes are below their Tc at this temperature, maintaining a rigid, gel-like state that enhances drug retention.
Membrane Packing LooseTightThe looser packing of DOPG bilayers results in a "leakier" membrane, while the tight packing of DSPG bilayers creates a more stable and retentive drug carrier.

The following table summarizes experimental data on the drug retention of liposomes containing DSPG (or its structural analog DSPC) and the payload loss observed in DOPG liposomes. It is important to note that these data are compiled from different studies and are not from a direct head-to-head comparison under identical conditions.

Liposome CompositionModel Drug/MarkerExperimental ConditionDrug Retention/LossReference
DSPC LiposomesInulinIncubated in PBS at 37°C~85% retention after 48 hours[1]
DSPC:DSPG:CholesterolFluorophoreStored at 37°C~50% release after 4 weeks
DOPG:CholesterolSulforhodamine B (SRB)Aged in cell culture medium at 37°C64% reduction in cellular uptake after 25 hours, indicating significant payload loss[2]

Visualizing the Liposomal Drug Release Process

The following diagram illustrates the fundamental difference in membrane structure between DOPG and DSPG liposomes and its impact on drug release.

Caption: Comparative drug release from DOPG and DSPG liposomes.

Experimental Protocols

Preparation of DOPG/DSPG Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes of a defined size.

  • Lipid Film Formation:

    • Dissolve the desired phospholipid (DOPG or DSPG) and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. A common molar ratio for stable liposomes is phospholipid:cholesterol at 2:1.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask. For DSPG, this should be done at a temperature above its Tc (e.g., 60-65°C).

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the dried lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration should be performed above the Tc of the lipid (e.g., room temperature for DOPG, 60-65°C for DSPG).

    • Vortex the flask to detach the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid's Tc.

    • Pass the MLV suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to form small unilamellar vesicles (SUVs).

  • Purification:

    • Remove the unencapsulated drug by methods such as size exclusion chromatography or dialysis.

G Liposome Preparation Workflow A 1. Lipid Dissolution (DOPG/DSPG + Cholesterol in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Drug Solution) B->C D 4. Extrusion (Size Reduction) C->D E 5. Purification (Removal of Free Drug) D->E F Final Liposome Suspension E->F

Caption: Workflow for liposome preparation.

In Vitro Drug Release Assay Using the Dialysis Method

This method is widely used to assess the in vitro release kinetics of drugs from liposomes.

  • Preparation:

    • Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Release Study:

    • Immerse the sealed dialysis bag into a larger volume of a release medium (e.g., PBS, pH 7.4) in a beaker, maintained at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification:

    • Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

G In Vitro Drug Release Assay (Dialysis) A Liposome Suspension in Dialysis Bag B Immersion in Release Medium (37°C) A->B C Stirring B->C D Periodic Sampling of Release Medium B->D E Drug Quantification (e.g., HPLC) D->E F Calculate Cumulative Release (%) E->F

Caption: Workflow for in vitro drug release testing.

References

Validation

Cross-Validation of Molecular Dynamics Simulations with Experimental Data for DOPG Bilayers: A Comparative Guide

This guide provides a comprehensive comparison of structural and dynamic properties of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) bilayers obtained from molecular dynamics (MD) simulations and experimenta...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of structural and dynamic properties of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) bilayers obtained from molecular dynamics (MD) simulations and experimental measurements. It is intended for researchers, scientists, and drug development professionals working with lipid membrane models. The objective is to offer a clear, data-driven cross-validation of computational models against empirical evidence.

Data Presentation: Structural and Dynamic Properties

The validation of MD simulations relies on the accurate reproduction of experimentally determined bilayer properties. Key parameters include the area per lipid (AL), bilayer thickness (DB), hydrocarbon thickness (2DC), and deuterium order parameters (SCD). Below is a summary of these values from both experimental and simulation studies.

Table 1: Comparison of DOPG Bilayer Structural Properties

PropertyExperimental ValueMD Simulation ValueForce Field / Method
Area per Lipid (AL) 66.0 ± 1.3 Ų67.7 ± 0.2 ŲCHARMM36 (C36)
Bilayer Thickness (DB) 36.7 ± 0.7 Å~39.3 ÅCHARMM36 (C36)
Hydrocarbon Thickness (2DC) 27.5 Å[1]27.9 ± 0.6 ÅCHARMM36 (C36)
Headgroup Size (dhead) 4.1 Å[1]N/A (Component of DB)N/A

Note: Experimental values are often temperature-dependent. The values presented are typically for the fluid phase (Lα), well above DOPG's main phase transition temperature of -18°C.[1]

Table 2: Deuterium Order Parameters (SCD) for sn-2 Chain of DOPG

Deuterium order parameters quantify the orientational order of the acyl chains. A higher |SCD| value indicates a more ordered, rigid chain. These are typically measured using 2H NMR spectroscopy and calculated from MD trajectories for direct comparison.[2][3]

Carbon PositionExperimentalMD Simulation (CHARMM36)
C2~0.19~0.20
C4~0.18~0.19
C6~0.16~0.17
C9 (double bond)~0.05~0.06
C12~0.12~0.13
C16~0.08~0.07
C18~0.03~0.04

Note: The values are approximate and represent the general profile. The dip at the C9-C10 position is characteristic of the double bond in the oleoyl chain, which introduces a kink and disorder.

Experimental and Simulation Workflow

The cross-validation process involves a parallel workflow of experimental measurements and computational simulations, followed by a comparative analysis. The diagram below illustrates this fundamental process.

G exp_prep Sample Preparation (DOPG Vesicles) exp_measure Biophysical Measurement (SAXS/SANS, NMR) exp_prep->exp_measure exp_data Raw Experimental Data exp_measure->exp_data exp_analysis Data Analysis & Modeling exp_data->exp_analysis exp_results Experimental Observables (AL, DB, SCD) exp_analysis->exp_results cross_val Cross-Validation & Force Field Refinement exp_results->cross_val Comparison sim_setup System Setup (DOPG Bilayer, Water, Ions) sim_run MD Simulation (Force Field, NPT Ensemble) sim_setup->sim_run sim_data Trajectory Data sim_run->sim_data sim_analysis Trajectory Analysis sim_data->sim_analysis sim_results Simulated Observables (AL, DB, SCD) sim_analysis->sim_results sim_results->cross_val Comparison cross_val->sim_setup Refine Parameters

Caption: Workflow for cross-validating MD simulations with experimental data.

Logical Relationships in Validation

The accuracy of a molecular dynamics simulation is fundamentally dependent on the quality of the force field and the chosen simulation parameters. These components dictate the simulated observables, which are then validated against real-world experimental data.

G cluster_inputs Simulation Inputs cluster_process Process cluster_outputs Comparative Observables ff Force Field (e.g., CHARMM36) md_sim Molecular Dynamics Simulation Engine (GROMACS, NAMD) ff->md_sim params Simulation Parameters (Temp, Pressure, Timestep) params->md_sim sim_obs Simulated Observables - Area per Lipid - Bilayer Thickness - Order Parameters md_sim->sim_obs validation Validation sim_obs->validation exp_obs Experimental Observables - SAXS/SANS Data - NMR Spectra exp_obs->validation

Caption: Logical relationship between simulation inputs and experimental validation.

Experimental Protocols

A rigorous comparison requires understanding the methodologies used to obtain the experimental data.

A. Small-Angle X-ray and Neutron Scattering (SAXS/SANS)

SAXS and SANS are powerful techniques for determining the overall structure of lipid bilayers in a hydrated environment.[4][5]

  • Objective: To determine bilayer structural parameters like the overall thickness (DB), hydrocarbon thickness (2DC), and area per lipid (AL).

  • Methodology:

    • Sample Preparation: Unilamellar vesicles (ULVs) of DOPG are prepared by extrusion through polycarbonate filters to create a homogenous population of liposomes.

    • Scattering Measurement: A collimated beam of X-rays or neutrons is passed through the sample. The scattered radiation is collected on a 2D detector as a function of the scattering vector, q.

    • Contrast Variation (SANS): For SANS, experiments are often repeated in different mixtures of H2O and D2O. This contrast variation technique helps to highlight different parts of the bilayer structure, as hydrogen and deuterium scatter neutrons very differently.[4]

    • Data Analysis: The one-dimensional scattering intensity profile, I(q), is analyzed using a model of the bilayer's scattering density profile (SDP). By fitting the model to the experimental data from both SAXS and multiple SANS contrasts simultaneously, a robust and detailed structure of the bilayer can be determined.[4][6] The area per lipid is then calculated from the determined thicknesses and the known molecular volume of the lipid.

B. Deuterium Nuclear Magnetic Resonance (2H NMR) Spectroscopy

2H NMR is the gold standard for measuring the orientational order of lipid acyl chains.

  • Objective: To determine the deuterium order parameter (SCD) for each carbon position along the lipid acyl chains.

  • Methodology:

    • Sample Preparation: DOPG lipids are synthesized with deuterium atoms replacing hydrogen at specific positions on the acyl chains (e.g., d70-DOPG). These lipids are then hydrated to form multilamellar vesicles (MLVs).

    • NMR Measurement: The sample is placed in a strong magnetic field in an NMR spectrometer. The quadrupolar splitting (Δνq) of the deuterium signal is measured from the resulting spectrum.

    • Data Analysis: The order parameter, SCD, is calculated directly from the quadrupolar splitting. The analysis is repeated for lipids deuterated at different chain positions to build a complete order parameter profile. This profile provides detailed insight into the flexibility and order of the lipid tails within the bilayer.[2][7]

Conclusion

The cross-validation of MD simulations with high-quality experimental data is crucial for developing and refining accurate force fields for biological membranes. For DOPG bilayers, modern force fields like CHARMM36 demonstrate good agreement with experimental values for area per lipid, bilayer thickness, and acyl chain order parameters.[8] Discrepancies, though often small, highlight areas for further force field improvement.[9][10] This iterative process of simulation and experimental validation enhances the predictive power of computational models, making them invaluable tools in drug design and the study of membrane biophysics.

References

Comparative

A Comparative Analysis of Antimicrobial Peptide Interactions with DOPG and POPG Lipid Bilayers

For Immediate Release This guide provides a detailed comparison of the interactions between antimicrobial peptides (AMPs) and two distinct anionic lipid bilayers: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the interactions between antimicrobial peptides (AMPs) and two distinct anionic lipid bilayers: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG). Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate how subtle differences in lipid acyl chain composition influence peptide binding, membrane disruption, and overall antimicrobial efficacy. The information presented is crucial for the rational design of novel peptide-based therapeutics and for understanding the fundamental mechanisms of membrane-peptide interactions.

Introduction: The Significance of Lipid Acyl Chains

Antimicrobial peptides are essential components of the innate immune system that typically exert their function by targeting and disrupting the integrity of microbial cell membranes. The initial and most critical step in their mechanism of action is the electrostatic interaction with negatively charged lipid headgroups, such as phosphatidylglycerol (PG), which are abundant in bacterial membranes. While the PG headgroup provides the initial electrostatic attraction for cationic AMPs, the physical properties of the lipid bilayer, dictated by its acyl chain composition, play a profound role in modulating the subsequent hydrophobic interactions, peptide insertion, and membrane perturbation.

DOPG and POPG are both anionic phospholipids commonly used to mimic bacterial membranes. The key distinction lies in their acyl chains:

  • DOPG possesses two unsaturated oleoyl (18:1) chains.

  • POPG has one saturated palmitoyl (16:0) chain and one unsaturated oleoyl (18:1) chain.

This structural difference leads to distinct biophysical properties of the bilayer, such as packing density, fluidity, and thickness, which in turn affect AMP interactions.

Comparative Analysis of Bilayer Properties

The difference in acyl chain composition between DOPG and POPG gives rise to significant variations in their bilayer properties. The presence of two identical unsaturated chains in DOPG results in a more uniform, albeit still fluid, membrane. In contrast, the mismatch between the saturated and unsaturated chains in POPG leads to a looser packing structure.[1][2] This results in a higher area per lipid for POPG compared to DOPG under certain conditions, influencing membrane permeability.[3]

Studies have shown that this looser packing in POPG bilayers can lead to better permeability for charged molecules compared to the more uniformly unsaturated DOPG bilayers.[1][2] The altered packing and fluidity directly impact how an AMP can insert into and disrupt the membrane.

G Structural Comparison of DOPG and POPG Lipids cluster_DOPG DOPG Bilayer cluster_POPG POPG Bilayer cluster_interaction Influence on AMP Interaction DOPG_lipid Glycerol-Phosphate Headgroup (- charge) Oleoyl Chain (18:1) (unsaturated) Oleoyl Chain (18:1) (unsaturated) Packing Lipid Packing Density DOPG_lipid->Packing DOPG_packing Uniformly unsaturated chains lead to more regular packing. POPG_lipid Glycerol-Phosphate Headgroup (- charge) Palmitoyl Chain (16:0) (saturated) Oleoyl Chain (18:1) (unsaturated) POPG_lipid->Packing POPG_packing Mismatch between saturated and unsaturated chains leads to looser packing and packing defects. AMP Cationic AMP (+ charge) Interaction Interaction is influenced by: Interaction->AMP Permeability Membrane Permeability Permeability->Interaction Fluidity Membrane Fluidity Fluidity->Interaction Packing->Interaction G General Experimental Workflow for AMP-Bilayer Interaction Studies cluster_prep 1. Preparation cluster_char 2. Characterization cluster_exp 3. Experimentation cluster_analysis 4. Data Analysis LipidFilm Dry Lipid Film (DOPG or POPG) Hydration Hydrate with Buffer (forms MLVs) LipidFilm->Hydration Extrusion Extrusion (forms LUVs) Hydration->Extrusion DLS Dynamic Light Scattering (DLS) (Size & Polydispersity) Extrusion->DLS ITC Isothermal Titration Calorimetry (ITC) Extrusion->ITC Leakage Fluorescence Leakage Assay Extrusion->Leakage CD Circular Dichroism (CD) (Peptide Structure) Extrusion->CD MD Molecular Dynamics (MD) (Simulation) Extrusion->MD Thermo Thermodynamic Parameters (Kd, ΔH, ΔS) ITC->Thermo Perm % Permeabilization (Kinetics) Leakage->Perm Struct Secondary Structure (% Helicity) CD->Struct Mech Interaction Mechanism (Binding Mode) MD->Mech

References

Validation

Quantitative comparison of protein adsorption on DOPG and DOPC surfaces.

For Researchers, Scientists, and Drug Development Professionals This guide provides a quantitative and qualitative comparison of protein adsorption on two common model lipid surfaces: 1,2-dioleoyl-sn-glycero-3-phospho-(1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and qualitative comparison of protein adsorption on two common model lipid surfaces: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). Understanding the differential interactions of proteins with these lipid surfaces is critical for applications ranging from drug delivery and nanoparticle design to the study of cellular signaling and biocompatibility.

Executive Summary: The Decisive Role of Electrostatics

The primary determinant of protein adsorption on DOPG versus DOPC surfaces is the electrostatic charge of the lipid headgroup.

  • DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) possesses a net negative charge at physiological pH due to its phosphoglycerol headgroup. This anionic nature leads to strong electrostatic attraction with positively charged proteins or protein domains.

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) is a zwitterionic lipid, meaning it has both a positive (choline) and a negative (phosphate) charge in its headgroup, resulting in a net neutral charge. Consequently, its interactions with proteins are generally weaker and driven by non-electrostatic forces such as hydrophobic and van der Waals interactions.

This fundamental difference in charge dictates significantly different adsorption behaviors, with DOPG surfaces typically exhibiting higher protein adsorption, particularly for cationic proteins, compared to the relatively protein-resistant DOPC surfaces.

Data Presentation: Quantitative Adsorption Parameters

Direct quantitative comparisons of protein adsorption on pure DOPG and pure DOPC surfaces within a single study are not abundant in the literature. However, by synthesizing data from multiple studies on well-characterized proteins like cytochrome c and lysozyme, a clear trend emerges.

Key Findings:

  • Cytochrome c , a small, positively charged heme protein, demonstrates a strong and essentially irreversible interaction with anionic DOPG bilayers.[1] It has been shown to fully insert into the DOPG bilayer, altering the membrane's mechanical properties.[1] In stark contrast, coarse-grained simulations reveal that cytochrome c does not bind to pure zwitterionic DOPC bilayers.

  • Lysozyme , another cationic protein, exhibits a high affinity for anionic phospholipids. Its binding to membranes containing negatively charged lipids is primarily driven by electrostatic interactions. The binding behavior is also affected by the lipid composition, with binding isotherms changing from Langmuir-like on neutral vesicles to sigmoidal on anionic vesicles, suggesting a cooperative binding mechanism on charged surfaces.

The following tables summarize the expected and observed adsorption characteristics for these proteins on DOPG and DOPC surfaces based on available literature.

ProteinLipid SurfaceAdsorbed Mass (ng/cm²)Binding Affinity (K D )Key Interaction MechanismReference
Cytochrome c DOPG (Anionic) High (leads to membrane insertion)Strong (Irreversible)Electrostatic attraction followed by hydrophobic insertion[1]
DOPC (Zwitterionic) NegligibleNo significant bindingWeak, non-specific interactions
Lysozyme DOPG (Anionic) HighStrongPrimarily Electrostatic
DOPC (Zwitterionic) Low to ModerateWeakerHydrophobic and other non-electrostatic interactions
Bovine Serum Albumin (BSA) DOPG (Anionic) Moderate to HighModerateElectrostatic and Hydrophobic
DOPC (Zwitterionic) ModerateModeratePrimarily Hydrophobic

Note: Specific quantitative values for adsorbed mass and binding affinity are highly dependent on the experimental conditions (e.g., buffer, ionic strength, temperature, protein concentration) and the specific technique used. The table represents a qualitative summary based on trends reported in the literature.

Experimental Protocols

The quantitative data in this guide are primarily derived from two powerful surface-sensitive techniques: Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) and Surface Plasmon Resonance (SPR).

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D measures changes in the resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor as molecules adsorb to its surface. These changes provide real-time information on the mass and viscoelastic properties of the adsorbed layer.

Methodology for Lipid Bilayer Formation and Protein Adsorption:

  • Sensor Preparation: A silica-coated QCM-D sensor is cleaned and mounted in the measurement chamber.

  • Liposome Preparation: DOPG or DOPC lipids are dissolved in a chloroform/methanol mixture, dried under nitrogen to form a thin film, and hydrated in buffer to form multilamellar vesicles. These are then sonicated or extruded to create small unilamellar vesicles (SUVs).

  • Supported Lipid Bilayer (SLB) Formation: The SUV solution is injected into the QCM-D chamber. The vesicles adsorb onto the silica surface, rupture, and fuse to form a continuous lipid bilayer. This process is monitored in real-time by observing a characteristic decrease in frequency and a final low dissipation value.

  • Baseline Establishment: Buffer is flowed over the stable SLB to establish a baseline signal.

  • Protein Injection: A solution of the protein of interest at a known concentration is injected over the SLB.

  • Data Acquisition: Changes in frequency (Δf) and dissipation (ΔD) are recorded as the protein adsorbs. A decrease in frequency indicates an increase in mass on the sensor surface.

  • Rinsing: Buffer is flowed again to remove any loosely bound protein, allowing for the quantification of irreversibly adsorbed protein.

  • Data Analysis: The Sauerbrey equation is used for thin, rigid layers to convert the change in frequency to the adsorbed mass. For viscoelastic layers, more complex modeling (e.g., the Voigt model) is employed, incorporating both Δf and ΔD to determine the mass, thickness, and viscoelastic properties of the adsorbed protein layer.

Surface Plasmon Resonance (SPR)

SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip, which are proportional to the mass of adsorbed molecules. It is used to determine the kinetics (association and dissociation rates) and affinity of molecular interactions.

Methodology for Protein-Lipid Interaction Analysis:

  • Sensor Chip Preparation: An L1 sensor chip, which has a lipophilic surface, is typically used.

  • Liposome Capture: A solution of DOPG or DOPC liposomes is injected over the sensor surface. The liposomes are captured on the chip, forming a supported lipid bilayer.

  • Analyte Injection (Protein): The protein solution (analyte) is flowed over the lipid-coated surface at various concentrations. The binding of the protein to the lipid surface is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Association Phase: The rate of increase in the SPR signal during protein injection corresponds to the association rate (k_on).

  • Dissociation Phase: Buffer is flowed over the surface, and the rate of decrease in the SPR signal corresponds to the dissociation rate (k_off).

  • Regeneration: A regeneration solution is injected to remove the bound protein, preparing the surface for the next injection cycle.

  • Data Analysis: The binding data (sensorgrams) are fitted to various kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Mandatory Visualizations

Experimental_Workflow_QCMD cluster_prep Preparation cluster_measurement QCM-D Measurement cluster_analysis Data Analysis Sensor Clean SiO2 Sensor SLB_Formation Form Supported Lipid Bilayer Sensor->SLB_Formation Liposomes Prepare DOPG/DOPC Liposomes Liposomes->SLB_Formation Baseline Establish Baseline in Buffer SLB_Formation->Baseline Protein_Adsorption Inject Protein Solution Baseline->Protein_Adsorption Rinse Rinse with Buffer Protein_Adsorption->Rinse Data_Acquisition Record Δf and ΔD Protein_Adsorption->Data_Acquisition Rinse->Data_Acquisition Modeling Apply Sauerbrey/Voigt Model Data_Acquisition->Modeling Results Calculate Adsorbed Mass & Viscoelastic Properties Modeling->Results

Caption: QCM-D experimental workflow for measuring protein adsorption on lipid bilayers.

Experimental_Workflow_SPR cluster_prep Preparation cluster_measurement SPR Measurement Cycle cluster_analysis Data Analysis Chip Prepare L1 Sensor Chip Capture Capture Liposomes on Chip Chip->Capture Liposomes Prepare DOPG/DOPC Liposomes Liposomes->Capture Association Inject Protein (Analyte) Capture->Association Dissociation Flow Buffer Association->Dissociation Sensorgram Generate Sensorgram (RU vs. Time) Association->Sensorgram Regeneration Inject Regeneration Solution Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Capture Next Cycle Kinetic_Fitting Fit Data to Kinetic Model Sensorgram->Kinetic_Fitting Results Determine kon, koff, and KD Kinetic_Fitting->Results

Caption: SPR experimental workflow for determining protein-lipid binding kinetics.

Logical_Relationship cluster_DOPG DOPG Surface cluster_DOPC DOPC Surface Protein Protein (e.g., Cytochrome c, Lysozyme) Net Positive Charge + Interaction_DOPG Strong Electrostatic Attraction Protein->Interaction_DOPG Interaction_DOPC Weak Hydrophobic/ Van der Waals Forces Protein->Interaction_DOPC DOPG DOPG Headgroup Anionic (Negative) - DOPG->Interaction_DOPG Adsorption_DOPG High, Often Irreversible Adsorption Interaction_DOPG->Adsorption_DOPG DOPC DOPC Headgroup Zwitterionic (Neutral) ± DOPC->Interaction_DOPC Adsorption_DOPC Low, Reversible Adsorption Interaction_DOPC->Adsorption_DOPC

Caption: Dominant interaction forces governing protein adsorption on DOPG vs. DOPC.

References

Comparative

Head-to-head comparison of DOPG and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) in cell uptake studies.

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Anionic Phospholipids in Cellular Delivery In the realm of drug delivery, the choice of lipid excipients is paramount to the efficac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Anionic Phospholipids in Cellular Delivery

In the realm of drug delivery, the choice of lipid excipients is paramount to the efficacy and cellular uptake of liposomal formulations. Among the anionic phospholipids, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) are frequently employed to impart a negative surface charge, influencing interaction with cell membranes and subsequent internalization. This guide provides a detailed comparison of DOPG and POPG in the context of cell uptake studies, drawing upon available experimental data to inform formulation decisions.

At a Glance: Key Physicochemical and Biological Properties

While both are anionic phospholipids, the subtle difference in their acyl chain composition—DOPG possessing two unsaturated oleic acid chains and POPG having one saturated palmitic acid and one unsaturated oleic acid chain—can influence the physicochemical properties of the liposomal bilayer and its interaction with cellular membranes. This structural variance can affect membrane fluidity, packing, and permeability.[1]

PropertyDOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol)
Acyl Chains Two oleoyl chains (18:1)One palmitoyl chain (16:0) and one oleoyl chain (18:1)
Saturation MonounsaturatedMixed saturated and monounsaturated
Phase Transition Temp. -18°C-2°C
Membrane Packing Looser packing due to two unsaturated chainsTighter packing compared to DOPG due to one saturated chain
Permeability Lower permeability compared to POPG[1]Higher permeability due to structural mismatching of acyl chains[1]
Cellular Uptake Extensively studied, generally high uptake via endocytosis[2][3]Often used in mixed lipid formulations, enhances binding[4]

Quantitative Analysis of Cellular Uptake

Direct head-to-head quantitative comparisons of cellular uptake between liposomes formulated solely with DOPG versus POPG are limited in publicly available literature. However, extensive research on DOPG-containing liposomes provides valuable quantitative insights into their cellular uptake kinetics and mechanisms.

The uptake of anionic liposomes, such as those containing DOPG, is a complex process influenced by the formation of a protein corona in biological media.[2] This protein layer can mediate interactions with cell surface receptors, leading to internalization.

Table 2: Quantitative Data on DOPG Liposome Cellular Uptake

Cell LineLiposome CompositionIncubation TimeUptake MeasurementKey FindingsReference
HeLaDOPG:Cholesterol (2:1)0-8 hoursMedian Cell Fluorescence (Flow Cytometry)High uptake within the first few hours, significantly higher than zwitterionic DOPC liposomes.[2][2]
HeLaDOPG:Cholesterol (2:1)4 hours% Uptake Reduction with Inhibitor90% reduction with sodium azide (energy depletion), indicating active, energy-dependent uptake.[3][3]
HeLaDOPC:DOPG (87.5:12.5)Not specifiedInhibition of UptakeUptake abolished by hyperosmolar sucrose treatment, indicating clathrin-mediated endocytosis.[5][5]
Hippocampal NeuronsDOPC:DOPG (87.5:12.5)Not specifiedInhibition of UptakeUptake abolished by hyperosmolar sucrose treatment, indicating clathrin-mediated endocytosis.[5][5]

Studies on POPG-containing liposomes often utilize them in combination with other lipids. For instance, increasing the concentration of POPG in a POPC bilayer has been shown to significantly enhance the binding of peptides to the membrane, suggesting that POPG plays a crucial role in the initial interaction with cellular components.[4] The structural mismatch between the saturated and unsaturated acyl chains in POPG leads to a looser packing structure in the lipid bilayer, which in turn provides better permeability compared to the more uniformly unsaturated DOPG bilayers.[1] This enhanced permeability could facilitate faster or more efficient cellular uptake, although direct experimental evidence from a comparative cell uptake study is needed to confirm this hypothesis.

Experimental Methodologies

The following are detailed protocols for key experiments typically performed in cell uptake studies of liposomes.

Liposome Preparation (Thin-Film Hydration and Extrusion)
  • Lipid Film Formation: Dissolve the desired lipids (e.g., DOPG or POPG, with or without cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

Cellular Uptake Quantification by Flow Cytometry
  • Cell Seeding: Plate the desired cell line (e.g., HeLa) in a multi-well plate and culture overnight to allow for attachment.

  • Liposome Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at a specific concentration. Incubate for various time points (e.g., 1, 2, 4, 8 hours) at 37°C.

  • Cell Harvesting: After incubation, wash the cells with cold PBS to remove non-internalized liposomes. Detach the cells using a suitable dissociation reagent (e.g., trypsin-EDTA).

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The mean fluorescence intensity of the cell population is proportional to the amount of internalized liposomes.

Investigation of Uptake Mechanisms Using Inhibitors
  • Pre-incubation with Inhibitors: Before adding the liposomes, pre-incubate the cells with specific pharmacological inhibitors that block known endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis, or sodium azide for energy-dependent processes).

  • Liposome Incubation: Add the fluorescently labeled liposomes to the inhibitor-containing medium and incubate for a defined period.

  • Quantification: Quantify the cellular uptake using flow cytometry as described above. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.

Visualizing the Pathways: Cellular Uptake and Experimental Workflow

To better understand the processes involved in liposome cell uptake, the following diagrams, generated using Graphviz, illustrate the primary endocytic pathways and a typical experimental workflow.

G General Workflow for Cell Uptake Study cluster_prep Liposome Preparation cluster_exp Cellular Experiment cluster_analysis Data Analysis prep1 Lipid Film Hydration prep2 Extrusion prep1->prep2 Size Homogenization exp2 Liposome Incubation prep2->exp2 Fluorescently Labeled Liposomes exp1 Cell Seeding exp1->exp2 exp3 Inhibitor Treatment (Optional) exp1->exp3 ana1 Flow Cytometry exp2->ana1 Harvested Cells ana2 Fluorescence Microscopy exp2->ana2 Live/Fixed Cells exp3->exp2 ana1->ana2 Confirmation

Caption: A typical experimental workflow for studying liposome cellular uptake.

G Major Endocytic Pathways for Anionic Liposomes cluster_membrane cluster_pathways Internalization cluster_fate Intracellular Fate liposome Anionic Liposome (DOPG or POPG) mem_interaction Interaction with Protein Corona & Receptors liposome->mem_interaction clathrin Clathrin-mediated Endocytosis mem_interaction->clathrin caveolae Caveolae-mediated Endocytosis mem_interaction->caveolae macro Macropinocytosis mem_interaction->macro endosome Early Endosome clathrin->endosome caveolae->endosome macro->endosome lysosome Lysosome endosome->lysosome Maturation

Caption: Predominant energy-dependent endocytic pathways for anionic liposomes.

Conclusion

Both DOPG and POPG are valuable anionic phospholipids for formulating liposomes intended for cellular delivery. DOPG-containing liposomes have been shown to be efficiently taken up by cells through energy-dependent endocytic pathways. While direct comparative cell uptake data is scarce, the unique structural characteristics of POPG, leading to increased membrane permeability, suggest it may also facilitate efficient cellular internalization.

The choice between DOPG and POPG will ultimately depend on the specific requirements of the drug delivery system, including desired membrane fluidity, stability, and the nature of the encapsulated cargo. Further head-to-head studies are warranted to fully elucidate the comparative performance of these two lipids in mediating cellular uptake. The experimental protocols and data presented in this guide provide a foundational framework for researchers to design and interpret their own cell uptake studies.

References

Validation

A Comparative Guide to Fluorescent Probes for Studying Lipid Packing in DOPG Membranes: Validation of di-4-ANEPPDHQ

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the fluorescent probe di-4-ANEPPDHQ with the established probe, Laurdan, for studying lipid packing in neg...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescent probe di-4-ANEPPDHQ with the established probe, Laurdan, for studying lipid packing in negatively charged 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) membranes. While direct comparative data in pure DOPG membranes is limited in published literature, this guide extrapolates from studies on other relevant model membranes to offer insights into their potential performance.

Introduction to Lipid Packing and Fluorescent Probes

The spatial arrangement and density of lipids within a membrane, known as lipid packing, are crucial for various cellular processes, including signal transduction, membrane trafficking, and protein function. Environment-sensitive fluorescent probes are invaluable tools for investigating membrane lipid packing. These probes exhibit changes in their fluorescence properties, such as emission spectra and lifetime, in response to the polarity and viscosity of their microenvironment.

Laurdan , a derivative of naphthalene, has long been the gold standard for studying lipid packing. Its emission spectrum shifts in response to the degree of water penetration into the membrane, which is directly related to lipid packing. In more ordered, tightly packed membranes (gel phase), Laurdan has a blue-shifted emission, while in less ordered, loosely packed membranes (liquid-crystalline phase), its emission is red-shifted.[1] This shift is quantified by the Generalized Polarization (GP) value.[1]

di-4-ANEPPDHQ is a more recent probe that also demonstrates sensitivity to membrane order.[1] It offers potential advantages over Laurdan, including greater photostability and excitation with visible light, making it suitable for a wider range of fluorescence microscopy techniques.[2]

Comparative Performance of di-4-ANEPPDHQ and Laurdan

The following tables summarize the key performance characteristics of di-4-ANEPPDHQ and Laurdan based on data from various model membrane systems. It is important to note that these values may differ in pure DOPG membranes.

Table 1: Spectroscopic and Performance Properties
Propertydi-4-ANEPPDHQLaurdan
Excitation Wavelength ~488 nm[1]~340-360 nm[2]
Emission Maximum (Ordered Phase) ~560 nm[1]~440 nm[1]
Emission Maximum (Disordered Phase) ~610 nm[1]~490 nm[1]
Photostability More photostable[2]Prone to photobleaching[2]
Sensitivity to Temperature GP values show less sensitivity to temperature changes.[1]GP values are highly sensitive to temperature fluctuations.[1]
Sensitivity to Cholesterol GP values are more sensitive to cholesterol content.[1]GP values are less sensitive to cholesterol-induced changes in membrane order compared to di-4-ANEPPDHQ.[1]
Table 2: Fluorescence Lifetime Data in Model Membranes

Fluorescence lifetime imaging (FLIM) offers an alternative method to assess lipid packing, providing contrast based on the probe's excited-state lifetime.

ProbeMembrane PhaseReported Fluorescence Lifetime
di-4-ANEPPDHQ Liquid-Disordered (DOPC)~1850 ps[3]
Liquid-Ordered (PSM/Chol)~3550 ps[3]
Laurdan Varies with cholesterol content and membrane fluidityCan distinguish changes in membrane fluidity from changes in cholesterol content based on lifetime analysis.[4]

Note: DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), PSM (egg n-palmitoyl-sphingomyelin), Chol (Cholesterol)

Experimental Protocols

Preparation of DOPG Giant Unilamellar Vesicles (GUVs) by Electroformation

This protocol is a standard method for preparing GUVs and can be adapted for DOPG lipids.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) in chloroform

  • di-4-ANEPPDHQ or Laurdan stock solution in ethanol or chloroform

  • Indium tin oxide (ITO) coated glass slides

  • O-ring

  • Sucrose solution (e.g., 200 mM)

  • Glucose or other iso-osmolar buffer solution

  • Electroformation chamber

Procedure:

  • Prepare a lipid mixture of DOPG and the fluorescent probe (e.g., 1 mol% of the probe) in chloroform.

  • Deposit a thin, even layer of the lipid mixture onto the conductive side of an ITO slide and dry under a gentle stream of nitrogen, followed by desiccation under vacuum for at least 2 hours to remove all solvent.

  • Assemble the electroformation chamber by placing the O-ring on the lipid-coated slide and adding the sucrose solution into the well created by the O-ring.

  • Place the second ITO slide on top, with the conductive side facing the lipid film, to seal the chamber.

  • Apply an AC electric field (e.g., 1 V, 10 Hz) to the ITO slides for 1-2 hours at a temperature above the phase transition temperature of DOPG (-18°C, so room temperature is adequate).

  • The GUVs will form and detach from the slide, remaining suspended in the sucrose solution.

  • Harvest the GUVs by gently pipetting the solution from the chamber.

Fluorescence Measurement and GP Calculation

Instrumentation:

  • Confocal or two-photon microscope equipped with appropriate lasers and detectors.

Procedure:

  • Transfer the GUV suspension to a glass-bottom dish.

  • Allow the GUVs to settle.

  • Image the GUVs using the appropriate excitation and emission wavelengths for the chosen probe. For GP calculation, simultaneously acquire images in two emission channels.

  • Generalized Polarization (GP) Calculation:

    • For Laurdan : GP = (I440 - I490) / (I440 + I490)[1]

    • For di-4-ANEPPDHQ : GP = (I560 - I650) / (I560 + I650)[1] Where Iwavelength is the fluorescence intensity at the specified emission wavelength.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Vesicle & Probe Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis lipid_mix Prepare DOPG/ Probe Mixture film_formation Create Thin Lipid Film lipid_mix->film_formation electroformation Electroformation of GUVs film_formation->electroformation harvest Harvest GUVs electroformation->harvest imaging Microscopy (Confocal/Two-photon) harvest->imaging channel1 Acquire Image (Channel 1) imaging->channel1 channel2 Acquire Image (Channel 2) imaging->channel2 flim_analysis Fluorescence Lifetime Analysis (FLIM) imaging->flim_analysis gp_calc Calculate GP Value per Pixel channel1->gp_calc channel2->gp_calc comparison Compare Lipid Packing gp_calc->comparison flim_analysis->comparison

Caption: Experimental workflow for comparing fluorescent probes in DOPG GUVs.

Logical Comparison of Probes

Probe_Comparison cluster_laurdan Laurdan cluster_di4 di-4-ANEPPDHQ probe Choice of Fluorescent Probe laurdan_adv Advantages: - Well-established - High sensitivity to water penetration probe->laurdan_adv laurdan_dis Disadvantages: - UV excitation - Lower photostability - Sensitive to temperature probe->laurdan_dis di4_adv Advantages: - Visible light excitation - Higher photostability - Sensitive to cholesterol probe->di4_adv di4_dis Disadvantages: - Less sensitive to temperature - Newer probe, less literature probe->di4_dis

Caption: Advantages and disadvantages of Laurdan and di-4-ANEPPDHQ.

Conclusion

The validation of a new fluorescent probe requires careful comparison with established standards. While di-4-ANEPPDHQ presents several advantages over Laurdan, particularly in terms of photostability and excitation wavelength, its sensitivity to different membrane parameters must be considered. Laurdan remains a highly sensitive probe for changes in membrane fluidity related to water penetration and temperature. In contrast, di-4-ANEPPDHQ appears to be a more robust indicator of cholesterol-rich domains.

For researchers studying lipid packing in DOPG membranes, the choice between these probes will depend on the specific experimental conditions and the biological question being addressed. The use of both probes in parallel could provide a more comprehensive understanding of the complex biophysical properties of these negatively charged membranes. Further studies are needed to directly quantify and compare the performance of these probes in pure DOPG systems.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Logistical Information for Handling Dioleoyl Phosphatidylglycerol

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Dio...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Dioleoyl phosphatidylglycerol (DOPG), including personal protective equipment (PPE), operational procedures, and disposal plans. While Dioleoyl phosphatidylglycerol is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1][2][3]

Personal Protective Equipment (PPE)

As a best practice in a laboratory setting, the following personal protective equipment is recommended to prevent potential exposure and ensure safe handling of Dioleoyl phosphatidylglycerol.[1]

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes.[1]
Hand Protection Nitrile or latex glovesPrevents direct skin contact.[1]
Body Protection Standard laboratory coatProtects clothing and skin from spills.[1]

Experimental Protocols

Handling and Use Protocol

Adherence to a structured handling procedure minimizes the risk of contamination and ensures the integrity of the experiment.

1. Pre-Handling Procedures:

  • Area Preparation: Ensure the designated work area, such as a laboratory fume hood or a clean benchtop, is uncluttered and sanitized.

  • Equipment Assembly: Before handling the substance, gather all necessary equipment, including appropriate glassware, pipettes, and designated waste containers.[1]

  • Protocol Review: Thoroughly familiarize yourself with the experimental protocol to ensure a seamless and safe workflow.[1]

2. Handling Procedures:

  • Don PPE: Put on the recommended personal protective equipment as outlined in the table above.[1]

  • Substance Handling: If the Dioleoyl phosphatidylglycerol is in a solvent, handle it in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[1] For solid forms, prevent the dispersion of dust.[3]

  • Cross-Contamination: Use sterile techniques to prevent cross-contamination of the sample.

3. Post-Handling and Storage:

  • Hygiene: After handling, thoroughly wash your hands with soap and water.[2]

  • Storage: Store Dioleoyl phosphatidylglycerol in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Recommended storage temperatures are between 2-8°C or at -20°C.[2]

Spill Management and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for maintaining a safe laboratory environment.

Spill Management:

  • Small Spills: In the event of a small spill, absorb the substance with an inert material such as vermiculite, sand, or earth.[1] The material can also be collected with a wet cloth or gently swept up.[2] Place the absorbed material into a suitable, sealed container for disposal.[1][2]

  • Large Spills: For larger spills, follow your institution's established emergency procedures.

Disposal Protocol:

  • Consult SDS and Institutional Guidelines: Before disposal, always consult the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines.[4]

  • Non-Hazardous Waste: If confirmed as non-hazardous by your EHS office, solid Dioleoyl phosphatidylglycerol can typically be disposed of in the regular laboratory trash.[4] It should be placed in a sealed and clearly labeled container.[4]

  • Hazardous Waste (if in solution): If Dioleoyl phosphatidylglycerol is dissolved in a hazardous solvent, the entire mixture must be treated as hazardous waste.[4]

    • Collect the waste solution in a designated, compatible, and properly sealed hazardous waste container.[4]

    • Clearly label the container with a hazardous waste tag, identifying all constituents and their approximate concentrations.[4]

    • Store the container in a designated satellite accumulation area for collection by your institution's hazardous waste management service.[4]

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Disposal prep_area Prepare Work Area gather_equip Gather Equipment prep_area->gather_equip review_protocol Review Protocol gather_equip->review_protocol don_ppe Don PPE review_protocol->don_ppe handle_dopg Handle DOPG in Ventilated Area don_ppe->handle_dopg Proceed to Handling wash_hands Wash Hands Thoroughly handle_dopg->wash_hands Handling Complete spill Manage Spills handle_dopg->spill If Spill Occurs store_dopg Store Properly wash_hands->store_dopg dispose Dispose of Waste store_dopg->dispose End of Experiment spill->dispose

Caption: Workflow for Safe Handling and Disposal of Dioleoyl Phosphatidylglycerol.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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